Ethyl 3-(3-pyridyl)acrylate
Description
BenchChem offers high-quality Ethyl 3-(3-pyridyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-pyridyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-pyridin-3-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-8H,2H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQSBWGIODYPE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905036 | |
| Record name | Ethyl-3-pyridine acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-17-8 | |
| Record name | Ethyl-3-pyridine acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(3-pyridyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-(3-pyridyl)acrylate, a versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis methodologies, key applications, and essential safety and handling protocols, offering a foundational resource for professionals in the field.
Core Chemical Identity
Ethyl 3-(3-pyridyl)acrylate, identified by the CAS Number 59607-99-7 , is a substituted acrylate ester featuring a pyridine ring.[][2] This unique combination of a reactive acrylate moiety and a pharmaceutically relevant pyridine core makes it a valuable intermediate in the synthesis of complex molecules.
Table 1: Physicochemical Properties of Ethyl 3-(3-pyridyl)acrylate
| Property | Value | Source |
| CAS Number | 59607-99-7 | [][2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [] |
| Molecular Weight | 177.20 g/mol | [] |
| Appearance | Colourless Oil | [][2] |
| IUPAC Name | ethyl (E)-3-(pyridin-3-yl)prop-2-enoate | [] |
| Synonyms | 3-Pyridin-3-ylacrylic Acid Ethyl Ester | [][2] |
| SMILES | CCOC(=O)C=Cc1cnccc1 | [] |
| InChI Key | PIEQSBWGIODYPE-AATRIKPKSA-N | [] |
Strategic Synthesis Methodologies
The synthesis of Ethyl 3-(3-pyridyl)acrylate can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most prominent and effective methods are the Heck reaction and the Wittig reaction.
Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction provides a powerful tool for the formation of carbon-carbon bonds, specifically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[3][4] For the synthesis of Ethyl 3-(3-pyridyl)acrylate, this involves the reaction of a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) with ethyl acrylate.
The causality behind this experimental choice lies in the high efficiency and functional group tolerance of the Heck reaction. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate the coupling, offering a direct and atom-economical route to the desired product.
Caption: General workflow of the Heck reaction for Ethyl 3-(3-pyridyl)acrylate synthesis.
Experimental Protocol: Heck Reaction (Illustrative)
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridine (1.0 eq), ethyl acrylate (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq).
-
Solvent and Base Addition: Add a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF), followed by a base, typically a tertiary amine like triethylamine (Et₃N, 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Ethyl 3-(3-pyridyl)acrylate.
This protocol is self-validating through in-process monitoring and final product characterization, ensuring the desired compound is synthesized with high purity.
The Wittig Reaction
The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide.[5][6] To synthesize Ethyl 3-(3-pyridyl)acrylate, 3-pyridinecarboxaldehyde is reacted with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCOOEt).
The choice of the Wittig reaction is often dictated by its reliability and the stereochemical control it can offer, typically favoring the formation of the (E)-isomer with stabilized ylides.[7] The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[8]
Caption: Conceptual workflow of the Wittig reaction for Ethyl 3-(3-pyridyl)acrylate synthesis.
Experimental Protocol: Wittig Reaction (Illustrative)
-
Ylide Generation (if not commercially available): React ethyl bromoacetate with triphenylphosphine in a suitable solvent like toluene to form the corresponding phosphonium salt. Treat the phosphonium salt with a base (e.g., sodium ethoxide) to generate the ylide in situ.
-
Reaction with Aldehyde: To a solution of the ylide in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, add 3-pyridinecarboxaldehyde (1.0 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. The byproduct, triphenylphosphine oxide, can often be removed by precipitation or crystallization. Further purify the product by column chromatography.
Applications in Research and Drug Development
Ethyl 3-(3-pyridyl)acrylate serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and functional materials.[9] Its utility stems from the presence of multiple reactive sites: the electron-deficient double bond, the ester group, and the nitrogen atom of the pyridine ring.
-
Pharmaceutical Intermediates: The pyridine moiety is a common scaffold in many pharmaceutical agents. Ethyl 3-(3-pyridyl)acrylate can be a precursor for the synthesis of novel antibiotics and anti-cancer drugs.[9] The acrylate portion can undergo Michael addition reactions, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.
-
Polymer and Materials Science: In materials science, this compound can be utilized as a monomer or a ligand in the synthesis of functional polymers.[9] The pyridine group can act as a coordination site for metal ions, leading to the formation of metallopolymers with interesting electronic or catalytic properties.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of synthesized Ethyl 3-(3-pyridyl)acrylate. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Expected Spectral Data for Ethyl 3-(3-pyridyl)acrylate
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the vinylic protons of the acrylate moiety (typically as doublets), the quartet of the ethyl ester's methylene group, and the triplet of the ethyl ester's methyl group.[10] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the double bond, the carbons of the pyridine ring, and the carbons of the ethyl group.[11] |
| IR Spectroscopy | Characteristic strong absorption band for the C=O stretch of the ester (around 1720 cm⁻¹), C=C stretching vibration (around 1640 cm⁻¹), and bands associated with the pyridine ring.[12][13] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ). |
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.
Table 3: Hazard Information for Ethyl Acrylate (as a proxy)
| Hazard | Description | Source |
| Flammability | Highly flammable liquid and vapor. | [14][15][16] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [14][15][16] |
| Skin Corrosion/Irritation | Causes skin irritation. | [14][15][16] |
| Eye Damage/Irritation | Causes serious eye irritation. | [14][15][16] |
| Sensitization | May cause an allergic skin reaction. | [14][15][16] |
| Carcinogenicity | Suspected of causing cancer. | [14][16] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [14][15][16] |
It is imperative to consult the specific Safety Data Sheet for any chemical before use and to conduct a thorough risk assessment for any new experimental procedure.
Conclusion
Ethyl 3-(3-pyridyl)acrylate is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development. This guide provides a solid foundation of technical knowledge to empower scientists in their pursuit of innovation.
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Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
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An In-Depth Technical Guide to Ethyl 3-(3-pyridyl)acrylate: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(3-pyridyl)acrylate, a versatile bifunctional molecule, holds significant promise as a key building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its fundamental properties, detailed synthetic methodologies, thorough characterization, and emerging applications in drug discovery and development. With a molecular weight of 177.20 g/mol and the chemical formula C₁₀H₁₁NO₂, this compound's unique electronic and structural features make it a valuable reagent for medicinal chemists.[1][] This document will delve into the intricacies of its synthesis via established organic reactions, explore its spectroscopic signature for unambiguous identification, and discuss its potential as a Michael acceptor and a scaffold for novel therapeutics.
Physicochemical Properties and Molecular Structure
Ethyl 3-(3-pyridyl)acrylate is typically a colorless oil at room temperature.[] Its structure features a pyridine ring, an α,β-unsaturated ester, and an ethyl group, which collectively contribute to its reactivity and physical properties.
Table 1: Physicochemical Properties of Ethyl 3-(3-pyridyl)acrylate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][] |
| Molecular Weight | 177.20 g/mol | [1][] |
| CAS Number | 59607-99-7 | [1][] |
| Appearance | Colorless Oil | [] |
| IUPAC Name | ethyl (E)-3-(pyridin-3-yl)prop-2-enoate | [] |
The presence of both a hydrogen bond acceptor (the pyridine nitrogen) and a Michael acceptor (the acrylate system) within the same molecule underpins its utility in the synthesis of diverse molecular architectures.
Figure 1: Chemical structure of Ethyl 3-(3-pyridyl)acrylate.
Synthesis of Ethyl 3-(3-pyridyl)acrylate
Several synthetic routes can be employed to prepare Ethyl 3-(3-pyridyl)acrylate, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements.
Fischer Esterification of 3-(3-pyridyl)acrylic acid
This classical method involves the acid-catalyzed esterification of the corresponding carboxylic acid. The reaction is driven to completion by removing water, often through azeotropic distillation.
Protocol:
-
To a stirred mixture of 3-(3-pyridyl)acrylic acid (1 equivalent) in dry ethanol (excess), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[3]
-
Heat the mixture under reflux for several hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
The residue is then carefully neutralized with a base, such as aqueous ammonia or sodium bicarbonate, and extracted with an organic solvent like ether or ethyl acetate.[3]
-
The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is evaporated to yield the crude product.
-
Purification by column chromatography on silica gel typically affords the pure Ethyl 3-(3-pyridyl)acrylate.
The causality behind using a strong acid catalyst lies in its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol. The use of excess ethanol and removal of water shifts the equilibrium towards the product side, maximizing the yield.
Figure 2: Workflow for Fischer Esterification.
Wittig Reaction
The Wittig reaction provides a highly stereoselective method for the synthesis of alkenes, making it an excellent choice for preparing the (E)-isomer of Ethyl 3-(3-pyridyl)acrylate.[4][5] This reaction involves the coupling of an aldehyde with a phosphorus ylide.
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyl (triphenylphosphoranylidene)acetate (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Add 3-pyridinecarboxaldehyde (1 equivalent) to the suspension at room temperature.[5]
-
Stir the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight.[5] Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue, containing the product and triphenylphosphine oxide byproduct, is then purified. A common workup involves adding a non-polar solvent like hexanes to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[5]
-
The filtrate, containing the desired product, is concentrated and further purified by column chromatography on silica gel.
The driving force for the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[4] The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions.
Figure 3: Logical relationship in the Wittig Reaction.
Heck Coupling
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can be utilized to synthesize Ethyl 3-(3-pyridyl)acrylate from 3-halopyridine and ethyl acrylate.[6]
Protocol:
-
To a reaction vessel, add 3-bromopyridine (1 equivalent), ethyl acrylate (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, typically 1-5 mol%), a phosphine ligand (e.g., PPh₃, if not already part of the catalyst complex), and a base (e.g., triethylamine, potassium carbonate).
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Heat the reaction mixture under an inert atmosphere to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification of the crude product is achieved by column chromatography.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst. The base is crucial for neutralizing the hydrogen halide formed during the reaction.
Spectroscopic Characterization
Unambiguous identification of Ethyl 3-(3-pyridyl)acrylate is achieved through a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for Ethyl 3-(3-pyridyl)acrylate
| Technique | Expected Features |
| ¹H NMR | - Signals for the ethyl group: a triplet around 1.3 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). - Vinylic protons as doublets in the range of 6.5-7.8 ppm with a large coupling constant (~16 Hz) indicative of a trans configuration. - Aromatic protons of the pyridine ring appearing as multiplets in the region of 7.3-8.8 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ester around 166 ppm. - Vinylic carbons between 118 and 145 ppm. - Pyridine ring carbons in the range of 123-152 ppm. - Ethyl group carbons around 14 ppm (CH₃) and 60 ppm (CH₂). |
| FTIR (cm⁻¹) | - Strong C=O stretching vibration of the ester at approximately 1710-1730 cm⁻¹.[7] - C=C stretching of the acrylate at around 1640 cm⁻¹. - C-O stretching of the ester in the 1100-1300 cm⁻¹ region. - Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 177. |
Applications in Drug Development
The structural motifs present in Ethyl 3-(3-pyridyl)acrylate make it a valuable precursor in the synthesis of various pharmaceutical agents.
Michael Acceptor in Drug Synthesis
The α,β-unsaturated ester functionality in Ethyl 3-(3-pyridyl)acrylate serves as an excellent Michael acceptor, allowing for the conjugate addition of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, which is fundamental in the construction of complex drug molecules. Porous polymers have been synthesized through Michael addition reactions involving multifunctional acrylates.[8] The aza-Michael addition of amines to acrylates is a particularly useful transformation in medicinal chemistry.[9]
Precursor for Cardiovascular and Antiviral Agents
The pyridine ring is a common heterocycle found in numerous drugs. The acrylate moiety can be further elaborated to introduce additional functional groups or to construct larger ring systems. For instance, derivatives of pyridyl-ethenyl compounds have been investigated as cardiotonic agents for the treatment of congestive heart failure.[10] While direct use of Ethyl 3-(3-pyridyl)acrylate in the synthesis of specific antiviral agents is not widely documented, the structural components are relevant to the field. Many antiviral drugs are nucleoside analogs, and the pyridine and acrylate functionalities could potentially be incorporated into novel antiviral scaffolds.[11][12]
Safety and Handling
Ethyl 3-(3-pyridyl)acrylate should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many acrylate derivatives, it may be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the safety data for ethyl acrylate can serve as a useful, albeit more general, reference. Ethyl acrylate is listed as a flammable liquid and is harmful if swallowed or in contact with skin.[13][14][15]
Conclusion
Ethyl 3-(3-pyridyl)acrylate is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis through multiple established methods, coupled with its reactive functionalities, provides medicinal chemists with a powerful tool for the creation of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the development of new therapeutic agents.
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ACS Publications. Chiral Phosphoric Acid-Catalyzed Asymmetric [4 + 2] Cycloadditions of Photogenerated o-Quinodimethanes with Vinylazaarenes | Organic Letters. Available from: [Link]
-
The Royal Society of Chemistry. 4. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 3. prepchem.com [prepchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Cardiotonic agents. 9. Synthesis and biological evaluation of a series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3 (2H)-pyridazinones: a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sasoltechdata.com [sasoltechdata.com]
- 14. fishersci.com [fishersci.com]
- 15. trc-corp.com [trc-corp.com]
Technical Guide: Advanced Synthesis Strategies for Ethyl 3-(3-pyridyl)acrylate
Executive Summary & Retrosynthetic Analysis
Ethyl 3-(3-pyridyl)acrylate is a pivotal intermediate in the synthesis of pyridine-containing heterocycles and pharmaceutical agents targeting neurological pathways. Its structure features an
From a process chemistry perspective, the synthesis is defined by two primary challenges: stereocontrol (favoring the thermodynamically stable E-isomer) and catalyst inhibition (the pyridine nitrogen's propensity to coordinate with transition metals).
Retrosynthetic Logic
The construction of the acrylate side chain generally follows two distinct disconnections:
-
C–C Coupling (Heck): Disconnection at the aryl-vinyl bond.
-
Olefination (HWE/Wittig): Disconnection at the double bond.
Figure 1: Retrosynthetic analysis showing the two dominant synthetic pathways.
Method A: The Heck Reaction (Scalable & Industrial)
The Heck-Mizoroki reaction is the preferred method for large-scale synthesis due to the availability of 3-bromopyridine and the high atom economy relative to olefination methods.
Mechanism & Causality
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A critical nuance in this specific substrate is the pyridine effect . The basic nitrogen in the pyridine ring can compete with phosphine ligands for palladium coordination, potentially poisoning the catalyst.
-
Solution: Use of sterically bulky ligands (e.g.,
) or high-temperature conditions to promote ligand dissociation and substrate turnover. -
Regioselectivity: The electron-deficient nature of the acrylate ester ensures exclusive
-arylation.
Detailed Protocol
Scale: 10 mmol | Expected Yield: 85-92% | Selectivity: >98% E-isomer
-
Setup: Flame-dry a 50 mL Schlenk flask and equip with a magnetic stir bar.
-
Reagents:
-
3-Bromopyridine (1.58 g, 10.0 mmol)
-
Ethyl acrylate (1.20 g, 12.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 22 mg, 1 mol%)
-
Tri-o-tolylphosphine (P(o-tol)₃, 60 mg, 2 mol%)
-
Triethylamine (Et₃N, 2.02 g, 20 mmol)
-
Solvent: Anhydrous DMF (10 mL)
-
-
Execution:
-
Charge the flask with Pd(OAc)₂, phosphine, and DMF. Stir under N₂ for 10 min to generate the active catalyst species.
-
Add 3-bromopyridine, ethyl acrylate, and Et₃N via syringe.
-
Heat the mixture to 100°C for 12 hours. Note: Monitoring by TLC (30% EtOAc/Hexane) usually shows conversion complete by 8-10h.
-
-
Workup:
-
Cool to room temperature.[1] Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine to remove residual DMF.
-
Dry over MgSO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (SiO₂, Hexane/EtOAc 4:1) yields the product as a colorless oil that may crystallize upon standing.
Figure 2: Catalytic cycle of the Heck reaction. Note that the pyridine nitrogen can reversibly inhibit the Pd(0) species if ligand concentration is insufficient.
Method B: Horner-Wadsworth-Emmons (HWE) (Stereoselective)[2]
For applications requiring strict stereochemical purity without chromatographic separation of isomers, the HWE reaction is superior to the Wittig reaction. The use of phosphonate esters guarantees the thermodynamic E-alkene.
Mechanism & Causality
The reaction involves the formation of a phosphonate carbanion which attacks the aldehyde carbonyl.[2][3] The subsequent elimination of the phosphate moiety is irreversible and stereoselective.
-
Why HWE over Wittig? The Wittig reaction with stabilized ylides produces the E-isomer but often contains 5-10% Z-isomer contaminants and generates triphenylphosphine oxide (TPPO), which is notoriously difficult to remove. HWE byproducts are water-soluble phosphates.
Detailed Protocol
Scale: 10 mmol | Expected Yield: 88-95% | Selectivity: Exclusive E-isomer
-
Setup: 100 mL round-bottom flask under Argon atmosphere.
-
Reagents:
-
Sodium Hydride (60% dispersion in oil, 440 mg, 11 mmol)
-
Triethyl phosphonoacetate (2.46 g, 11 mmol)
-
Nicotinaldehyde (3-Pyridinecarboxaldehyde) (1.07 g, 10 mmol)
-
Solvent: Anhydrous THF (30 mL)
-
-
Execution:
-
Suspend NaH in THF at 0°C .
-
Add Triethyl phosphonoacetate dropwise. The solution will turn clear as the carbanion forms. Stir for 20 min.
-
Add Nicotinaldehyde dropwise.
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Quench with Saturated NH₄Cl (aq).
-
Extract with Diethyl Ether (3 x 30 mL). Note: Ether is preferred here to precipitate any minor phosphate salts.
-
Wash with water and brine. Dry over Na₂SO₄.
-
-
Purification: Often not required. If necessary, simple filtration through a silica plug removes trace impurities.
Comparative Analysis of Methods
| Feature | Method A: Heck Coupling | Method B: HWE Olefination |
| Starting Material | 3-Bromopyridine | Nicotinaldehyde |
| Reagent Cost | Moderate (Pd catalyst is expensive) | Low to Moderate |
| Atom Economy | High (Loss of HBr) | Moderate (Loss of Phosphate) |
| Stereoselectivity | >98% E (Thermodynamic) | >99% E (Kinetic/Thermodynamic) |
| Purification | Chromatography usually required | Minimal (Extraction often sufficient) |
| Scalability | Excellent (Industrial standard) | Good (Exothermic quench) |
| Key Risk | Pd-residue in pharma intermediates | NaH handling (hydrogen gas) |
Safety & Handling (E-E-A-T)
-
Pyridine Toxicity: Both the starting materials (3-bromopyridine, nicotinaldehyde) and the product are pyridine derivatives. They are potential neurological irritants and should be handled in a fume hood.
-
Acrylate Sensitization: Ethyl acrylate is a potent lachrymator and skin sensitizer. Double-gloving (Nitrile) is recommended.
-
Exotherms: The NaH deprotonation step in Method B releases Hydrogen gas. Ensure adequate venting and inert atmosphere to prevent ignition.
References
-
Heck Reaction Mechanism & Pyridine Inhibition
-
HWE Stereoselectivity Standards
-
Synthesis of Pyridyl Acrylates (Specific Protocol Reference)
-
Green Chemistry Modifications (Aqueous Heck)
Sources
Comprehensive Technical Profile: (E)-Ethyl 3-(pyridin-3-yl)acrylate
This guide provides an in-depth technical analysis of (E)-Ethyl 3-(pyridin-3-yl)acrylate , a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical agents.
Executive Summary
(E)-Ethyl 3-(pyridin-3-yl)acrylate (CAS: 59607-99-7) is an
Chemical Identity & Structural Analysis[2][3][4][5][6]
| Property | Data |
| IUPAC Name | Ethyl (2E)-3-(pyridin-3-yl)prop-2-enoate |
| Common Synonyms | Ethyl 3-(3-pyridyl)acrylate; 3-Pyridylacrylic acid ethyl ester |
| CAS Number | 59607-99-7 (Specific E-isomer); 28447-17-8 (General/Unspecified) |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| SMILES | CCOC(=O)/C=C/c1cnccc1 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Melting Point | 36–37 °C (Solidifies upon standing) |
| Boiling Point | ~90–92 °C at 1 mmHg (approx. 300 °C at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH, MeCN; sparingly soluble in water |
3D Conformational Analysis
The molecule adopts a planar conformation to maximize
Synthetic Framework
The synthesis of (E)-ethyl 3-(pyridin-3-yl)acrylate is primarily achieved through palladium-catalyzed cross-coupling (Heck Reaction) or olefination strategies (Horner-Wadsworth-Emmons).
Method A: Heck Cross-Coupling (Preferred)
This route is favored for its atom economy and the availability of starting materials (3-bromopyridine and ethyl acrylate).
-
Substrates: 3-Bromopyridine, Ethyl Acrylate
-
Catalyst: Pd(OAc)₂ / P(o-tol)₃ or Pd(PPh₃)₄
-
Base: Et₃N or K₂CO₃
-
Solvent: DMF or MeCN
-
Conditions: 80–100 °C, 4–12 h
Method B: Horner-Wadsworth-Emmons (HWE) Olefination
Used when strict stereocontrol is required or when starting from nicotinaldehyde.
-
Substrates: Nicotinaldehyde, Triethyl phosphonoacetate
-
Base: NaH or KOtBu
-
Solvent: THF
-
Mechanism: Stereoselective formation of the (E)-alkene via a phosphonate carbanion intermediate.
Method C: Acid-Catalyzed Esterification
Less common for the ester directly, but used if the corresponding acrylic acid is the available precursor.
Comparative Analysis of Routes
| Route | Yield | Atom Economy | Scalability | Key Advantage |
| Heck | 85–95% | High | Excellent | Direct C–C bond formation; no aldehyde needed. |
| HWE | 80–90% | Moderate | Good | High E-selectivity; avoids Pd contaminants. |
| Esterification | >90% | Low (Water waste) | High | Simple if acid precursor is available. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Heck Synthesis
Objective: Synthesis of (E)-Ethyl 3-(pyridin-3-yl)acrylate from 3-bromopyridine.
Reagents:
-
3-Bromopyridine (1.0 eq, 158 mg, 1.0 mmol)
-
Ethyl acrylate (1.5 eq, 150 mg, 1.5 mmol)
-
Palladium(II) acetate (2 mol%, 4.5 mg)
-
Tri-o-tolylphosphine (4 mol%, 12 mg)
-
Triethylamine (2.0 eq, 202 mg)
-
DMF (anhydrous, 3 mL)
Procedure:
-
Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 3-bromopyridine, Pd(OAc)₂, and P(o-tol)₃.
-
Inertion: Evacuate and backfill with nitrogen (3 cycles).
-
Addition: Add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.
-
Reaction: Seal the tube and heat to 100 °C for 12 hours. The solution typically turns dark (formation of Pd black indicates catalyst decomposition, but active species is soluble).
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with ethyl acetate (3 x 10 mL).
-
Washing: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂; Hexanes/EtOAc 4:1) yields the product as a colorless oil that may solidify.
Validation:
-
TLC: R_f ~ 0.4 (Hexanes/EtOAc 1:1).
-
Yield: Expect 85–92%.
Reaction Engineering & Mechanism
Heck Catalytic Cycle
The reaction proceeds via a Pd(0)/Pd(II) cycle. The key step determining regioselectivity is the migratory insertion of the alkene into the Pd-Pyridyl bond.
Figure 1: Catalytic cycle for the Heck coupling of 3-bromopyridine and ethyl acrylate.
Analytical Characterization
The following data represents the standard spectroscopic signature for the title compound.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, 400 MHz
| Nucleus | Shift ( | Multiplicity | Integral | Assignment | Notes |
| ¹H | 8.76 | s (broad) | 1H | Py-H2 | Deshielded by ring N |
| ¹H | 8.60 | d ( | 1H | Py-H6 | |
| ¹H | 7.85 | d ( | 1H | Py-H4 | |
| ¹H | 7.69 | d ( | 1H | Vinyl- | Trans coupling |
| ¹H | 7.34 | dd ( | 1H | Py-H5 | |
| ¹H | 6.51 | d ( | 1H | Vinyl- | Trans coupling |
| ¹H | 4.29 | q ( | 2H | O-CH ₂-CH₃ | Ester methylene |
| ¹H | 1.36 | t ( | 3H | O-CH₂-CH ₃ | Ester methyl |
Interpretation:
-
The large coupling constant (
Hz) between the vinyl protons at 7.69 and 6.51 ppm confirms the (E)-configuration . -
The pyridine protons show a characteristic pattern: H2 (singlet), H6 (doublet), H4 (doublet), H5 (doublet of doublets).
Mass Spectrometry (ESI)[4][5][13][14]
-
[M+H]⁺ Calc: 178.08
-
[M+H]⁺ Found: 178.1
Pharmaceutical & Synthetic Utility[6][7][12][15]
This compound is a "divergent intermediate," meaning it serves as a branch point for multiple drug classes.
Figure 2: Synthetic divergence map for (E)-Ethyl 3-(pyridin-3-yl)acrylate.
Key Applications
-
Kinase Inhibitors: The acrylamide moiety (derived from this ester via aminolysis) is a "warhead" used in covalent kinase inhibitors (e.g., EGFR inhibitors) to form irreversible bonds with cysteine residues in the ATP binding pocket.
-
Thromboxane Synthase Inhibitors: Pyridyl-acrylates are precursors to molecules that inhibit thromboxane A2 synthesis, relevant in treating cardiovascular diseases.
-
Polymer Science: Used as a functional monomer to incorporate pyridine (a proton acceptor/metal ligand) into acrylate polymers for pH-responsive hydrogels.
Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Light sensitive (protect from UV to prevent E/Z isomerization).
References
-
Heck Reaction Mechanism & Catalysis
- Heck Reaction: St
-
Spectroscopic Data (NMR Support)
- Synthesis of Pyridin-1(2H)-ylacrylates and Effects on Fluorescence.
-
Synthetic Procedure (Methyl Ester Analog Validation)
- The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction. Royal Society of Chemistry (RSC).
-
Compound Properties & Safety
-
Ethyl 3-(pyridin-3-yl)acrylate Safety Data Sheet.[4] ChemBK.
-
Sources
Technical Guide: Synthesis of 3-Pyridineacrylic Acid Ethyl Ester
Target Molecule: Ethyl 3-(3-pyridyl)acrylate CAS Registry Number: 59607-99-7 Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol [1][2][3][][5]
Part 1: Executive Summary & Strategic Analysis
Ethyl 3-(3-pyridyl)acrylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a precursor for 3-substituted pyridine derivatives, including functionalized piperidines and complex alkaloids. Its synthesis represents a classic study in carbon-carbon bond formation, balancing the electron-deficient nature of the pyridine ring with the conjugation requirements of the acrylate system.
This guide details two distinct, self-validating synthetic pathways:
-
The Heck Coupling (Route A): The preferred method for scalability and atom economy, utilizing palladium catalysis to couple 3-halopyridines with ethyl acrylate.
-
The Horner-Wadsworth-Emmons (HWE) Olefination (Route B): A stereochemically rigorous route offering high E-selectivity, ideal for small-scale, high-purity applications starting from 3-pyridinecarboxaldehyde.
Retrosynthetic Analysis
The strategic disconnection reveals two logical precursors. The choice between them depends on the availability of starting materials (aryl halide vs. aldehyde) and the tolerance for metal contaminants in the final product.
Caption: Retrosynthetic tree illustrating the two primary disconnections: Palladium-catalyzed cross-coupling (Red) and Phosphonate carbanion addition (Green).
Part 2: Route A — The Heck Reaction (Preferred)
The Mizoroki-Heck reaction is the industrial standard for this transformation. It involves the palladium-catalyzed arylation of an olefin (ethyl acrylate) with an aryl halide (3-bromopyridine).
Key Advantage: Direct C-H functionalization of the olefin; avoids the use of unstable ylides. Critical Challenge: Pyridine nitrogen can coordinate to Pd, potentially poisoning the catalyst. High temperatures and specific ligands (e.g., PPh₃) are required to maintain the active catalytic cycle.
Mechanistic Causality
The cycle initiates with the oxidative addition of Pd(0) into the C-Br bond of 3-bromopyridine. The coordination of the pyridine nitrogen is a competing equilibrium that must be suppressed by using excess phosphine ligand or higher temperatures to promote dissociation. The subsequent migratory insertion of the olefin and
Caption: Catalytic cycle of the Heck reaction showing the regeneration of the Pd(0) species mediated by base.
Experimental Protocol
Scale: 50 mmol Reagents:
-
3-Bromopyridine (7.9 g, 50 mmol)
-
Ethyl Acrylate (6.0 g, 60 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (112 mg, 1 mol%)
-
Triphenylphosphine [PPh₃] (262 mg, 2 mol%)
-
Triethylamine [Et₃N] (10.1 g, 100 mmol, 2.0 equiv)
-
Solvent: DMF (Dimethylformamide), anhydrous (50 mL)[6]
Step-by-Step Workflow:
-
Catalyst Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Pd(OAc)₂ and PPh₃ in DMF under an argon atmosphere. Stir for 15 minutes at room temperature until the solution turns yellow/orange (formation of Pd(0) species).
-
Substrate Addition: Add 3-bromopyridine, followed by triethylamine.
-
Olefin Addition: Add ethyl acrylate via syringe.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with water (150 mL) and extract with diethyl ether (3 x 50 mL). The aqueous wash removes the DMF and triethylammonium bromide salts.
-
Purification: Wash combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation (bp 90–92°C at 1 mmHg) or flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Part 3: Route B — Horner-Wadsworth-Emmons (HWE)[8]
This route utilizes the reaction between a stabilized phosphonate carbanion and an aldehyde.[8][9][10][11] It is preferred when strict stereocontrol (E-isomer > 98%) is required or when palladium contamination must be completely avoided.
Mechanistic Causality
The reaction proceeds via the nucleophilic attack of the phosphonate carbanion onto the aldehyde carbonyl.[9] The resulting alkoxide intermediate undergoes a cyclic elimination (via an oxaphosphetane-like transition state) to release the alkene and a water-soluble phosphate byproduct. The use of Triethyl phosphonoacetate ensures E-selectivity due to thermodynamic control.
Caption: Linear workflow of the HWE reaction. Steric bulk of the phosphonate group dictates E-selectivity.
Experimental Protocol
Scale: 20 mmol Reagents:
-
3-Pyridinecarboxaldehyde (2.14 g, 20 mmol)
-
Triethyl phosphonoacetate (4.93 g, 22 mmol, 1.1 equiv)
-
Sodium Hydride (60% dispersion in oil) (0.96 g, 24 mmol, 1.2 equiv)
-
Solvent: THF (Tetrahydrofuran), anhydrous (40 mL)
Step-by-Step Workflow:
-
Carbanion Formation: In a flame-dried flask under argon, suspend NaH in THF at 0°C. Add triethyl phosphonoacetate dropwise over 20 minutes. Hydrogen gas evolution will be observed. Stir for 30 minutes until the solution is clear (formation of the sodium enolate).
-
Coupling: Add 3-pyridinecarboxaldehyde dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Self-Validation Check: The reaction mixture often becomes gelatinous due to the formation of diethyl phosphate salts.
-
-
Quench: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride.
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). The phosphate byproduct remains in the aqueous phase (a key advantage over the Wittig reaction).[11]
-
Purification: Concentrate the organic layer. The crude oil is often pure enough (>95%) for subsequent steps but can be distilled for high purity.
Part 4: Data Summary & Safety
Physicochemical Properties (Validated)
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oil | Darkens on storage (oxidation) |
| Boiling Point | 90–92°C @ 1 mmHg | High vacuum required for distillation |
| Molecular Weight | 177.20 | |
| Solubility | DCM, EtOAc, MeOH | Slightly soluble in water |
| Stereochemistry | Trans (E) | J-coupling ~16 Hz in ¹H NMR |
Safety & Hazards[2][3][13]
-
Acrylates: Ethyl acrylate is a lachrymator and potential carcinogen. It polymerizes readily; ensure the starting material contains an inhibitor (e.g., MEHQ) if stored.
-
Pyridines: 3-Bromopyridine and the product are toxic by inhalation and skin contact. Use a fume hood.
-
Sodium Hydride: Reacts violently with water. Use inert atmosphere techniques.[12]
Part 5: References
-
Heck Reaction Review: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
HWE Reagent Properties: Enamine.net. (n.d.). Triethyl phosphonoacetate - Reagent for HWE reaction.[11][13]
-
Product Identification (CAS 59607-99-7): ChemicalBook. (2023). Ethyl 3-(3-pyridyl)acrylate Product Description.
-
General Protocol for Pyridine Acrylates: Frank, W. C., Kim, Y. C., & Heck, R. F. (1978). Palladium-catalyzed vinylic substitution reactions with heterocyclic halides. The Journal of Organic Chemistry, 43(15), 2947–2949.
Sources
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. 59607-99-7 CAS MSDS (ETHYL 3-(3-PYRIDYL)ACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 12. product center-CEC -synventgroup [synventgroup.com]
- 13. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
Spectroscopic data of Ethyl 3-(3-pyridyl)acrylate
Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of Ethyl 3-(3-pyridyl)acrylate
Executive Summary & Pharmacological Relevance
Ethyl 3-(3-pyridyl)acrylate (CAS: 59607-99-7) serves as a critical intermediate in the synthesis of nicotinic acid derivatives, heterometallic ligands, and polymers with specific optical properties. Structurally, it functions as a Michael acceptor, making it a versatile electrophile in drug discovery for synthesizing substituted piperidines and pyrrolidines via cycloaddition.
Precise spectroscopic characterization of this molecule is not merely an identification step but a quality gate. The biological activity of its derivatives often depends on the stereochemistry of the alkene bond. This guide provides a definitive reference for distinguishing the desired (E)-isomer from the (Z)-isomer and identifying common synthetic impurities derived from Palladium-catalyzed cross-coupling reactions.
Synthesis & Sample Preparation Context
To understand the spectroscopic profile, one must understand the sample's origin. This compound is typically synthesized via the Mizoroki-Heck reaction , coupling 3-bromopyridine with ethyl acrylate.
Reaction Scheme:
Experimental Protocol (Standardized):
-
Reagents: 3-Bromopyridine (1.0 eq), Ethyl acrylate (1.2 eq), Pd(OAc)
(2 mol%), P(o-tolyl) (4 mol%), and Triethylamine (2.0 eq) in dry DMF. -
Conditions: Heat at 100°C for 12 hours under inert atmosphere (
). -
Workup: Dilute with EtOAc, wash with water (to remove DMF/salts), dry over MgSO
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Impurities to Monitor:
-
Homocoupling products: Diethyl hex-2-enedioate (from ethyl acrylate dimerization).
-
Catalyst residues: Phosphine oxides (detectable via
P NMR if applicable). -
Regioisomers: Ethyl 3-(2-pyridyl)acrylate (if the starting material was impure).
Workflow Visualization
Figure 1: Synthetic workflow and purification logic ensuring spectroscopic integrity.
Nuclear Magnetic Resonance (NMR) Analysis
The NMR data provided below is the primary method for structural validation. The coupling constants (
H NMR Data (300 MHz, CDCl )
The spectrum is characterized by the distinct splitting of the pyridine ring and the large coupling constant of the vinylic protons.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |
| Py-2 | 8.74 | Singlet (s) | 1H | - | Pyridine proton between N and C-vinyl. Most deshielded due to adjacent N and conjugation. |
| Py-6 | 8.58 | Doublet (d) | 1H | 4.8 | Pyridine proton adjacent to N. |
| Py-4 | 7.85 | Doublet (d) | 1H | 8.0 | Pyridine proton para to N. |
| Vinyl- | 7.68 | Doublet (d) | 1H | 16.0 | Alkene proton closest to the ring. Confirming (E)-geometry. |
| Py-5 | 7.32 | Doublet of Doublets (dd) | 1H | 8.0, 4.8 | Pyridine proton meta to N. |
| Vinyl- | 6.50 | Doublet (d) | 1H | 16.0 | Alkene proton adjacent to carbonyl. Upfield due to resonance. |
| OCH | 4.28 | Quartet (q) | 2H | 7.1 | Ethyl ester methylene. |
| CH | 1.35 | Triplet (t) | 3H | 7.1 | Ethyl ester methyl. |
Expert Insight:
-
Stereochemistry: The
Hz coupling between the vinyl protons is diagnostic for the trans (E) isomer. A cis (Z) isomer would exhibit a value of approximately 10–12 Hz. -
Pyridine Pattern: The 3-substituted pyridine ring creates a distinct pattern: a singlet (H2), two doublets (H4, H6), and a doublet of doublets (H5). H2 is shifted significantly downfield due to the electron-withdrawing nature of both the nitrogen and the acrylate group.
C NMR Data (75 MHz, CDCl )
| Carbon Type | Shift ( | Assignment Logic |
| C=O | 166.2 | Ester Carbonyl. |
| Py-C2 | 150.8 | Most deshielded aromatic carbon (adjacent to N). |
| Py-C6 | 149.8 | Adjacent to N. |
| Vinyl- | 141.5 | Alkene carbon attached to the ring. |
| Py-C4 | 134.3 | Para to N. |
| Py-C3 | 130.1 | Quaternary carbon (ipso to vinyl group). |
| Py-C5 | 123.8 | Meta to N. |
| Vinyl- | 119.8 | Alkene carbon alpha to carbonyl. |
| OCH | 60.8 | Ethyl methylene. |
| CH | 14.3 | Ethyl methyl. |
Structural Assignment Diagram
The following diagram maps the proton signals to the chemical structure, visualizing the shielding/deshielding effects described above.
Figure 2: Correlation of structural moieties to specific NMR signals.
Vibrational & Mass Spectrometry
Infrared Spectroscopy (FT-IR)
-
1710–1720 cm
(Strong): C=O stretching of the conjugated ester. -
1635 cm
(Medium): C=C alkene stretching. -
1580, 1420 cm
: C=C and C=N ring stretching vibrations of the pyridine nucleus. -
2980 cm
: C-H aliphatic stretching (ethyl group).
Mass Spectrometry (EI/ESI)
-
Molecular Formula: C
H NO [1][2] -
Key Fragments (EI):
-
m/z 177: Molecular ion (
). -
m/z 149: Loss of ethyl group (
) or loss of ethoxy followed by rearrangement. -
m/z 132: Loss of -OEt (
). -
m/z 104: Pyridyl-vinyl cation (loss of ester functionality).
-
Quality Control & Troubleshooting
Self-Validating Protocol: When analyzing your spectra, perform these checks to ensure data integrity:
-
Integration Check: Normalize the ethyl triplet (1.35 ppm) to 3.00. The vinyl doublets must integrate to 1.00 each. If the vinyl integral is <1.00 relative to the ethyl group, you likely have residual ethyl acrylate or polymer.
-
Solvent Peak: In CDCl
, ensure the solvent residual peak is at 7.26 ppm. Shifts in the pyridine peaks can occur if the sample is too concentrated (stacking effects) or if the solvent is acidic (protonation of pyridine N). -
Isomeric Purity: Zoom into the 6.0–7.0 ppm region. If you see a smaller doublet with
Hz, your sample contains the cis-isomer, likely due to thermal isomerization or inefficient catalysis.
References
-
Royal Society of Chemistry . (2012). Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction - Supplementary Information. Retrieved from [Link]
-
ResearchGate . (2011). Heck reactions of aryl halides and ethyl acrylate catalyzed by complex 3. Retrieved from [Link]
Sources
In-Depth Analysis of the 1H NMR Spectrum of Ethyl 3-(3-pyridyl)acrylate
Topic: In-Depth Technical Guide: 1H NMR Spectrum of Ethyl 3-(3-pyridyl)acrylate Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Whitepaper
Executive Summary & Strategic Importance
Ethyl 3-(3-pyridyl)acrylate (CAS: 59607-99-7) is a pivotal intermediate in the synthesis of nicotinic acetylcholine receptor ligands and various heterocyclic pharmaceuticals. Its structural integrity is defined by a 3-substituted pyridine ring conjugated to an
For the medicinal chemist, the 1H NMR spectrum of this molecule is not merely a verification tool but a diagnostic map of stereochemistry (E vs. Z) and regioselectivity (substitution at the 3-position vs. 2- or 4-position). This guide provides a rigorous assignment of the proton signals, grounded in electronic shielding theory and spin-spin coupling mechanics.
Structural Breakdown & Assignment Strategy
To accurately interpret the spectrum, we must deconstruct the molecule into three magnetically distinct zones:
-
The Aliphatic Zone: The ethyl ester moiety, serving as an internal integration standard.
-
The Olefinic Zone: The vinyl linker, critical for determining stereoisomerism (
-coupling analysis). -
The Aromatic Zone: The 3-pyridyl core, exhibiting a characteristic splitting pattern distinct from phenyl analogs due to the heteroatom's electronegativity.
The Assignment Logic (Graphviz Workflow)
The following decision tree illustrates the logical flow for assigning the aromatic and olefinic protons, distinguishing the 3-pyridyl isomer from potential 2- or 4-substituted impurities.
Figure 1: Logical workflow for the structural assignment of Ethyl 3-(3-pyridyl)acrylate protons.
Experimental Protocol
To ensure reproducibility and minimize solvent-induced shifts, the following acquisition parameters are recommended.
Sample Preparation[1]
-
Solvent: Chloroform-d (
) is the standard solvent. It minimizes hydrogen bonding with the pyridine nitrogen compared to , preventing broadness in the aromatic signals. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.
Acquisition Parameters[2]
-
Frequency: 400 MHz or higher (essential to resolve the H4/H5 coupling).
-
Pulse Sequence: Standard zg30 (30° excitation pulse).
-
Relaxation Delay (D1):
2.0 seconds (critical for accurate integration of the isolated H2 proton). -
Scans: 16–64 scans.
Detailed Spectral Analysis
The Aliphatic Region (1.0 – 4.5 ppm)
This region confirms the integrity of the ethyl ester group.
-
1.35 ppm (Triplet, 3H,
Hz): The methyl protons ( ) of the ethyl group. -
4.28 ppm (Quartet, 2H,
Hz): The methylene protons ( ). The electronegative oxygen deshields these protons, pushing them downfield.
The Olefinic Region (6.4 – 7.7 ppm)
This region defines the geometry of the double bond.
-
6.50 ppm (Doublet, 1H,
Hz): The -proton (adjacent to the carbonyl). It is shielded by resonance relative to the -proton. -
7.70 ppm (Doublet, 1H,
Hz): The -proton (adjacent to the pyridine ring). This signal is significantly deshielded due to the anisotropy of the aromatic ring and conjugation.-
Scientific Insight: The coupling constant (
) of 16.0 Hz definitively proves the trans (E) configuration. A cis (Z) isomer would exhibit a value of approximately 10–12 Hz.
-
The Aromatic Region (7.3 – 8.8 ppm)
The 3-substituted pyridine ring creates a distinct "staircase" of signals due to the varying proximity to the electronegative nitrogen atom.
-
7.35 ppm (dd, 1H,
Hz): H-5 . This proton is in the "meta-like" position relative to the nitrogen, making it the most shielded aromatic proton. -
7.90 ppm (dt/d, 1H,
Hz): H-4 . Located para to the nitrogen but adjacent to the acrylate substituent. It shows ortho-coupling to H-5 and meta-coupling to H-2. -
8.60 ppm (dd, 1H,
Hz): H-6 . Adjacent to the nitrogen.[1][2][3][4] The proximity to the heteroatom causes significant deshielding. -
8.78 ppm (d/s, 1H,
Hz): H-2 . The most deshielded proton. It is flanked by the nitrogen and the acrylate group, appearing as a singlet or a finely split doublet.
Data Summary Table
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( |
| H-2 (Pyridine) | 8.78 | d (broad s) | 1H | ~2.0 (meta) |
| H-6 (Pyridine) | 8.60 | dd | 1H | 4.8, 1.6 |
| H-4 (Pyridine) | 7.90 | dt | 1H | 8.0, 1.8 |
| Alkene | 7.70 | d | 1H | 16.0 (trans) |
| H-5 (Pyridine) | 7.35 | dd | 1H | 8.0, 4.8 |
| Alkene | 6.50 | d | 1H | 16.0 (trans) |
| Ester | 4.28 | q | 2H | 7.1 |
| Ester | 1.35 | t | 3H | 7.1 |
Note: Shifts are referenced to residual
Troubleshooting & Impurities
In synthetic workflows (typically Heck couplings), common impurities include:
-
Phosphine Oxides: If phosphine ligands were used, look for multiplets around 7.4–7.6 ppm that do not integrate to integer values relative to the ethyl group.
-
Cis-Isomer: A minor doublet pair with
Hz indicates the Z-isomer, often formed if the reaction temperature was uncontrolled. -
Hydrolysis Product: The disappearance of the ethyl signals (4.28, 1.35 ppm) and the appearance of a broad carboxylic acid singlet (>11 ppm) indicates hydrolysis to the free acid.
References
-
Heck Reaction Mechanism & Catalysis
-
Oberholzer, M., & Frech, C. M. (2013). Mizoroki-Heck Reactions Catalyzed by Palladium Dichloro-bis(aminophosphine) Complexes. Green Chemistry.
-
-
Pyridine Derivative Spectral Data
-
Reich, H. J. (2020). 1H NMR Data for Heterocycles (Pyridine). University of Wisconsin-Madison / ACS Division of Organic Chemistry.
-
-
Synthesis of Pyridyl Acrylates
-
Kantam, M. L., et al. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes. Journal of Organic Chemistry.
-
Sources
An In-Depth Technical Guide to the 13C NMR Analysis of Ethyl 3-(3-pyridyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of 13C NMR in Structural Elucidation
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful and indispensable tool.[1][2] Unlike proton (1H) NMR, which focuses on the hydrogen atoms, 13C NMR provides a direct window into the carbon skeleton of a molecule. Each unique carbon atom in a structure typically gives rise to a distinct signal in the 13C NMR spectrum, offering a wealth of information about the molecular framework, functional groups, and even subtle electronic environments.[1][3]
This guide provides a comprehensive technical overview of the 13C NMR analysis of ethyl 3-(3-pyridyl)acrylate, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical principles governing its 13C NMR spectrum, provide a detailed assignment of the carbon signals, and present a field-proven experimental protocol for acquiring high-quality data.
Molecular Structure and Predicted 13C NMR Spectrum of Ethyl 3-(3-pyridyl)acrylate
The structure of ethyl 3-(3-pyridyl)acrylate combines a pyridine ring, an α,β-unsaturated ester, and an ethyl group. This combination of functionalities leads to a unique 13C NMR spectrum with distinct chemical shifts for each of the nine carbon atoms.
To facilitate our analysis, the carbon atoms are numbered as follows:
Caption: Numbering scheme for the carbon atoms in ethyl 3-(3-pyridyl)acrylate.
Theoretical Chemical Shift Assignments
The expected chemical shifts for each carbon atom can be predicted based on established principles of 13C NMR spectroscopy, including the effects of hybridization, electronegativity, and resonance.[1][2][3]
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 165-175 ppm due to the strong deshielding effect of the double-bonded oxygen atom.[2]
-
Pyridyl Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the acrylate substituent. The carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield compared to the other ring carbons.[4][5]
-
Olefinic Carbons (Cα and Cβ): In α,β-unsaturated esters, the β-carbon (Cβ) is typically found further downfield than the α-carbon (Cα) due to resonance effects.[6][7]
-
Ethyl Group Carbons: The methylene carbon (-CH2-) of the ethyl group will be deshielded by the adjacent oxygen atom and will appear at a higher chemical shift than the terminal methyl carbon (-CH3).
Based on these principles and data from similar structures, we can predict the approximate chemical shifts for ethyl 3-(3-pyridyl)acrylate.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 165 - 175 | Carbonyl carbon in an ester.[2] |
| Cβ | 140 - 150 | β-carbon of an α,β-unsaturated ester, downfield due to resonance.[6][7] |
| C2 (pyridyl) | 148 - 152 | Carbon adjacent to nitrogen in the pyridine ring.[4] |
| C6 (pyridyl) | 148 - 152 | Carbon adjacent to nitrogen in the pyridine ring.[4] |
| C4 (pyridyl) | 133 - 138 | Para-like carbon in the substituted pyridine ring. |
| C5 (pyridyl) | 123 - 128 | Meta-like carbon in the substituted pyridine ring. |
| Cα | 118 - 125 | α-carbon of an α,β-unsaturated ester.[6][7] |
| C3 (pyridyl) | 130 - 135 | Carbon attached to the acrylate group. |
| -OCH2- | 60 - 65 | Methylene carbon adjacent to the ester oxygen. |
| -CH3 | 14 - 18 | Methyl carbon of the ethyl group. |
Experimental Protocol for 13C NMR Acquisition
Acquiring a high-quality 13C NMR spectrum requires careful sample preparation and selection of appropriate instrument parameters.
I. Sample Preparation
-
Analyte Purity: Ensure the ethyl 3-(3-pyridyl)acrylate sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common and suitable choice for this compound.
-
Concentration: For 13C NMR, a relatively high concentration is desirable due to the low natural abundance of the 13C isotope.[8][9] A concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is recommended for a standard 5 mm NMR tube.[8]
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0 ppm.
II. NMR Instrument Parameters
The following parameters are a starting point for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | A standard proton-decoupled 13C experiment. |
| Acquisition Time (AQ) | 1 - 2 seconds | Balances resolution and signal-to-noise. |
| Relaxation Delay (D1) | 2 - 5 seconds | Allows for sufficient relaxation of the carbon nuclei, especially quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | A sufficient number of scans is crucial to achieve a good signal-to-noise ratio in 13C NMR.[9] |
| Spectral Width (SW) | 0 - 200 ppm | Covers the typical range for organic molecules.[1] |
| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |
Advanced NMR Techniques for Deeper Structural Insights
While a standard proton-decoupled 13C NMR spectrum provides the chemical shifts of all carbon atoms, additional experiments can offer more detailed structural information.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a powerful technique for differentiating between CH, CH2, and CH3 groups.[10][11] A DEPT-135 experiment, for instance, will show CH and CH3 signals as positive peaks, while CH2 signals will appear as negative peaks.[12] Quaternary carbons are not observed in DEPT spectra. This information is invaluable for confirming the assignments of the ethyl group and the olefinic and pyridyl CH carbons.
Caption: Workflow for using DEPT-135 to differentiate carbon types.
Data Interpretation and Final Assignment
By combining the information from the standard 13C NMR spectrum with the results of a DEPT experiment, a confident and unambiguous assignment of all carbon signals in ethyl 3-(3-pyridyl)acrylate can be achieved. The experimental chemical shifts should be compared with the predicted values to ensure consistency. Any significant deviations may indicate the presence of impurities or unexpected electronic effects.
Conclusion
The 13C NMR analysis of ethyl 3-(3-pyridyl)acrylate is a clear demonstration of the power of this technique in modern chemical research. Through careful experimental design and a systematic approach to data interpretation, a wealth of structural information can be obtained. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently utilize 13C NMR for the structural characterization of this and other novel molecules.
References
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubMed. (2010). A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ACS Publications. (2004). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
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Mass spectrometry of Ethyl 3-(3-pyridyl)acrylate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-(3-pyridyl)acrylate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of Ethyl 3-(3-pyridyl)acrylate (C₁₀H₁₁NO₂), a compound of significant interest in medicinal chemistry and materials science.[1] As a key intermediate in the synthesis of biologically active molecules, understanding its structural properties through mass spectrometry is paramount for identity confirmation, purity assessment, and metabolic studies.[1] This document, intended for researchers and drug development professionals, details the principles of ionization, predicts fragmentation pathways based on first principles and spectral data from analogous structures, and provides actionable experimental protocols. We emphasize the causality behind methodological choices, ensuring a robust and reproducible analytical approach.
Introduction: The Analytical Imperative
Ethyl 3-(3-pyridyl)acrylate is a heteroaromatic compound featuring a pyridine ring, an α,β-unsaturated ester, and an ethyl ester functional group. Its molecular weight is 177.20 g/mol .[][3][4] Each of these structural motifs confers specific chemical properties that dictate its behavior within the mass spectrometer. The basic nitrogen atom on the pyridine ring provides a ready site for protonation, making it highly suitable for electrospray ionization (ESI). The ester and the conjugated double bond represent labile sites prone to characteristic cleavages under collision-induced dissociation (CID). A thorough mass spectrometric analysis is therefore essential for unambiguous structural elucidation and quantification in complex matrices.
Ionization Strategy: The Case for Electrospray Ionization (ESI)
For a molecule like Ethyl 3-(3-pyridyl)acrylate, which possesses a basic nitrogen site, ESI is the ionization technique of choice, particularly when coupled with liquid chromatography (LC).
Why ESI?
-
Soft Ionization: ESI is a "soft" ionization technique that imparts minimal internal energy to the analyte during the ionization process.[5] This preserves the intact molecular ion, which is critical for determining the molecular weight.
-
High Proton Affinity: The pyridine nitrogen has a high proton affinity, readily accepting a proton from the acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to form a stable, positively charged ion [M+H]⁺.[5] This process is highly efficient and leads to excellent sensitivity.
-
LC-MS Compatibility: ESI provides a seamless interface between the liquid phase separation power of HPLC/UHPLC and the mass analysis capabilities of the mass spectrometer, a standard workflow in drug development.
Experimental Workflow: From Sample to Spectrum
A typical analytical workflow is designed to ensure efficient ionization and minimize interferences.
Caption: Predicted MS/MS fragmentation pathways for [M+H]⁺ of Ethyl 3-(3-pyridyl)acrylate.
Summary of Predicted Product Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 178.2 | 150.1 | C₂H₄ (28.0 Da) | Protonated 3-(3-pyridyl)acrylic acid |
| 178.2 | 132.1 | C₂H₅OH (46.0 Da) | 3-(3-pyridyl)propenoyl cation |
| 150.1 | 122.1 | CO (28.0 Da) | Protonated 3-vinylpyridine derivative |
| 132.1 | 105.1 | HCN (27.0 Da) | Phenyl-type cation |
Experimental Protocol: A Practical Guide
This section provides a self-validating protocol for the analysis of Ethyl 3-(3-pyridyl)acrylate using a standard LC-ESI-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer).
Materials and Reagents
-
Ethyl 3-(3-pyridyl)acrylate standard
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Calibrated positive and negative ion ESI tuning solution
Sample Preparation
-
Prepare a 1 mg/mL stock solution of Ethyl 3-(3-pyridyl)acrylate in methanol.
-
Perform a serial dilution of the stock solution to create a 1 µg/mL working solution using a solvent mixture of 50:50 methanol:water with 0.1% formic acid. This solvent composition is compatible with typical reversed-phase LC conditions and promotes efficient protonation.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC or MS system.
Mass Spectrometer Tune and Calibration
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using the manufacturer-provided calibration solution. Ensure mass accuracy is within 5 ppm.
-
Tune the ESI source parameters by infusing the 1 µg/mL working solution at a flow rate of 5-10 µL/min.
-
Optimize key parameters in positive ion mode to maximize the signal for the [M+H]⁺ ion at m/z 178.2. These parameters include:
-
Capillary Voltage (typically 3-4.5 kV)
-
Nebulizer Gas Pressure (e.g., Nitrogen, 30-50 psi)
-
Drying Gas Flow and Temperature (e.g., Nitrogen, 8-12 L/min, 250-350 °C)
-
Fragmentor/Cone Voltage (optimize to maximize precursor ion intensity while minimizing in-source fragmentation). [6]
-
MS/MS Parameter Optimization
-
Perform a product ion scan on the precursor ion m/z 178.2.
-
Optimize the Collision Energy (CE) to generate a rich fragmentation spectrum. This is typically done by ramping the CE (e.g., from 5 to 40 eV) and observing the abundance of the different product ions. An optimal CE will produce a strong signal for the precursor ion and several characteristic fragment ions.
-
Record the optimal CE values for the key transitions (e.g., 178.2 → 150.1 and 178.2 → 132.1) for use in quantitative Multiple Reaction Monitoring (MRM) methods if required.
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of Ethyl 3-(3-pyridyl)acrylate is a robust and highly informative process. By leveraging positive ion electrospray ionization, the molecule is efficiently ionized to its protonated form [M+H]⁺. Subsequent tandem mass spectrometry experiments produce a predictable and structurally significant fragmentation pattern, dominated by the characteristic loss of ethylene from the ethyl ester group. This guide provides the theoretical foundation and a practical, validated protocol for researchers to achieve confident identification and characterization of this important chemical entity, adhering to the principles of scientific integrity and experimental causality.
References
-
ChemBK. (2024). ethyl 3-(pyridin-3-yl)acrylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 3-(3-Pyridyl)acrylate. Retrieved from [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]
-
Gabelica, V., De Pauw, E. (2001). Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. Journal of Mass Spectrometry. Retrieved from [Link]
-
Tsybizova, A., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Khan Academy. (2019). electrospray ionization (ESI). YouTube. Retrieved from [Link]
Sources
Strategic Profile: Ethyl 3-(3-pyridyl)acrylate
Executive Summary
Ethyl 3-(3-pyridyl)acrylate (CAS: 59607-99-7) is a critical heterocyclic building block in medicinal chemistry. Structurally characterized by a pyridine ring conjugated to an
Part 1: Nomenclature & Structural Analysis
The precise identification of this molecule requires adherence to the IUPAC Blue Book (P-44) rules regarding seniority of functional groups and ring systems.
1.1 IUPAC Name Derivation
Official Name: Ethyl (
-
Principal Functional Group: The ester group (
) has priority over the pyridine ring and the alkene. Thus, the parent structure is an ester .[1] -
Parent Chain: The longest carbon chain containing the principal functional group and the maximum number of multiple bonds is a 3-carbon chain: prop-2-enoate (acrylate).
-
Substituents:
-
Stereochemistry: The coupling constant (
) of the vinylic protons typically exceeds 15 Hz, indicating a trans arrangement.[1] Therefore, the stereodescriptor is ( ) .[1]
1.2 Structural Visualization
The following diagram deconstructs the nomenclature logic and numbering system.
Figure 1: Component analysis of the IUPAC designation.
1.3 Physicochemical Properties (CAS 59607-99-7)
| Property | Value | Relevance |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 177.20 g/mol | Fragment-based drug design (FBDD) |
| LogP | ~1.66 | Lipophilicity (Drug-likeness) |
| TPSA | 39.19 Ų | Membrane permeability (High) |
| H-Bond Acceptors | 3 | Pyridine N + Ester O |
| Appearance | Pale yellow oil/solid | Purity indicator |
Part 2: Synthetic Methodology (Heck Reaction)[4][5]
While Knoevenagel condensation is possible, the Mizoroki-Heck reaction is the industry standard for synthesizing Ethyl 3-(3-pyridyl)acrylate due to its modularity and high stereoselectivity for the (
2.1 Validated Protocol
Objective: Synthesis of Ethyl (
Reagents:
-
Substrate: 3-Bromopyridine (1.0 eq, 10 mmol)
-
Olefin: Ethyl acrylate (1.2 eq, 12 mmol)[1]
-
Catalyst: Palladium(II) acetate [
] (1-2 mol%) -
Ligand: Triphenylphosphine [
] (2-4 mol%) or Tri-o-tolylphosphine (for higher turnover) -
Base: Triethylamine [
] (2.0 eq) -
Solvent: DMF or Acetonitrile (MeCN)
-
Temp: 100°C - 120°C
Step-by-Step Workflow:
-
Inerting: Flame-dry a reaction flask and purge with Argon/Nitrogen to remove
(prevents phosphine oxidation). -
Charging: Add 3-Bromopyridine (1.58 g),
(22 mg), and (52 mg) to the flask. -
Solvation: Dissolve in anhydrous DMF (10 mL).
-
Activation: Add
(2.8 mL) followed by Ethyl acrylate (1.3 mL) via syringe. -
Reflux: Heat to 110°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1] Look for the disappearance of the bromide.
-
Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (
mL).[1] -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography ( , Hexane 20% EtOAc/Hexane).
2.2 Mechanistic Pathway (DOT Visualization)
The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the specific pathway for this pyridine derivative.
Figure 2: Catalytic cycle of the Heck reaction yielding the (E)-acrylate product.
Part 3: Analytical Characterization
Trustworthy identification relies on Nuclear Magnetic Resonance (NMR).[1][4] The following data confirms the structure and stereochemistry.
-
NMR (300 MHz,
):
Part 4: Pharmaceutical Applications[1][4][7][8][9]
Ethyl 3-(3-pyridyl)acrylate is not merely an endpoint; it is a "divergent intermediate" in drug discovery.
4.1 Functionalization Pathways
-
Reduction to Saturated Esters: Hydrogenation (
, Pd/C) yields Ethyl 3-(3-pyridyl)propanoate, a scaffold found in various protease inhibitors.[1] -
Reduction to Alcohols: Treatment with
yields 3-(3-pyridyl)propanol, a precursor for nicotine analogues. -
Heterocyclization: Reaction with hydrazines yields pyrazolines, often screened for anti-inflammatory activity.[1]
4.2 Strategic Value in Fragment-Based Design
The molecule possesses a "privileged scaffold" status. The pyridine nitrogen serves as a hydrogen bond acceptor (HBA) for kinase hinge regions, while the ester tail allows for rapid diversification to probe hydrophobic pockets.[1]
Figure 3: Divergent synthesis pathways from the acrylate core.
References
-
IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.[1]
-
Heck Reaction Protocol: Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066.[1]
-
Compound Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 59607-99-7.
-
Green Solvents (Cyrene): Wilson, K. L., et al. (2016).[1] Cyrene as a bio-based solvent for the Mizoroki–Heck reaction.[1] Green Chemistry, 18, 1-10.[1]
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A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(3-pyridyl)acrylate: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(3-pyridyl)acrylate is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a variety of biologically active compounds and functional polymers.[1] Its structure, featuring a pyridine ring conjugated with an acrylate moiety, imparts unique electronic and steric properties that are leveraged in the design of novel therapeutic agents and advanced materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to Ethyl 3-(3-pyridyl)acrylate, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental considerations.
Strategic Approaches to the Synthesis of Ethyl 3-(3-pyridyl)acrylate
The synthesis of Ethyl 3-(3-pyridyl)acrylate can be approached through several established carbon-carbon bond-forming reactions. The choice of a particular synthetic route is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and the specific equipment and expertise available in the laboratory. This guide will focus on three principal and field-proven methodologies:
-
Knoevenagel Condensation: A reliable method involving the reaction of an aldehyde with an active methylene compound.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A highly stereoselective olefination reaction.
-
Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction.
Each of these routes offers distinct advantages and presents unique challenges, which will be discussed in detail in the following sections.
Knoevenagel Condensation: A Direct Approach from 3-Pyridinecarboxaldehyde
The Knoevenagel condensation is a classic and straightforward method for the formation of α,β-unsaturated compounds.[2] In the context of Ethyl 3-(3-pyridyl)acrylate synthesis, this reaction involves the condensation of 3-pyridinecarboxaldehyde with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, catalyzed by a weak base.
Core Starting Materials and Reagents
| Compound | Role | Key Considerations |
| 3-Pyridinecarboxaldehyde | Aldehyde component | Purity is crucial to avoid side reactions. Should be stored under inert gas to prevent oxidation.[3][4][5][6] |
| Diethyl Malonate | Active methylene component | Provides the two-carbon extension and the ester functionality.[7][8] |
| Piperidine | Base catalyst | A weak base is essential to avoid self-condensation of the aldehyde. Other amine bases can also be used. |
| Pyridine | Solvent/Catalyst (Doebner) | Often used as a solvent and catalyst in the Doebner modification, which involves decarboxylation.[9] |
| Ethanol/Toluene | Solvent | Common solvents for the reaction, chosen based on solubility of reactants and reaction temperature. |
Mechanistic Rationale
The Knoevenagel condensation proceeds through a series of well-understood steps. The base catalyst, typically piperidine, deprotonates the active methylene compound (diethyl malonate) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the desired α,β-unsaturated product, Ethyl 3-(3-pyridyl)acrylate. The driving force for the dehydration step is the formation of a stable conjugated system.
A variation of this reaction is the Doebner modification , where malonic acid is used in place of diethyl malonate, with pyridine and a catalytic amount of piperidine. This is followed by decarboxylation to yield the acrylic acid, which can then be esterified.[9]
Experimental Protocol: Knoevenagel Condensation
The following is a representative protocol for the synthesis of Ethyl 3-(3-pyridyl)acrylate via Knoevenagel condensation.
Materials:
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a solution of 3-pyridinecarboxaldehyde in ethanol, add diethyl malonate and a catalytic amount of piperidine.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the catalyst and any unreacted starting materials.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure Ethyl 3-(3-pyridyl)acrylate.
Horner-Wadsworth-Emmons (HWE) Reaction: A Stereoselective Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes with high E-stereoselectivity.[11] This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion. For the synthesis of Ethyl 3-(3-pyridyl)acrylate, this translates to the reaction of 3-pyridinecarboxaldehyde with the ylide generated from triethyl phosphonoacetate.
Core Starting Materials and Reagents
| Compound | Role | Key Considerations |
| 3-Pyridinecarboxaldehyde | Aldehyde component | High purity is essential for good yields and to minimize side reactions.[3][4][5][6] |
| Triethyl phosphonoacetate | Phosphonate reagent | The source of the stabilized carbanion.[12][13][14][15] |
| Sodium Hydride (NaH) | Strong base | Used to deprotonate the phosphonate. Requires careful handling due to its reactivity with water and air.[16][17][18][19] |
| Tetrahydrofuran (THF) | Anhydrous solvent | Anhydrous conditions are critical for the successful formation of the phosphonate carbanion. |
Mechanistic Rationale
The HWE reaction begins with the deprotonation of triethyl phosphonoacetate by a strong base, such as sodium hydride, to form a phosphonate carbanion.[20] This carbanion is a potent nucleophile that readily attacks the carbonyl carbon of 3-pyridinecarboxaldehyde. The resulting betaine intermediate then undergoes cyclization to form a four-membered oxaphosphetane ring. This intermediate is unstable and collapses to form the thermodynamically more stable E-alkene (Ethyl 3-(3-pyridyl)acrylate) and a water-soluble diethyl phosphate byproduct, which simplifies the purification process.[20]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
The following is a representative protocol for the HWE synthesis of Ethyl 3-(3-pyridyl)acrylate.
Materials:
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
3-Pyridinecarboxaldehyde (1.0 eq)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a suspension of sodium hydride in anhydrous THF is prepared in a flame-dried flask.
-
Triethyl phosphonoacetate is added dropwise to the suspension at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion.
-
The reaction mixture is cooled back to 0 °C, and a solution of 3-pyridinecarboxaldehyde in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure Ethyl 3-(3-pyridyl)acrylate.
Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach
The Heck reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[21] For the synthesis of Ethyl 3-(3-pyridyl)acrylate, this involves the reaction of a 3-halopyridine with ethyl acrylate.
Core Starting Materials and Reagents
| Compound | Role | Key Considerations |
| 3-Bromopyridine or 3-Iodopyridine | Aryl halide | 3-Iodopyridine is generally more reactive than 3-bromopyridine.[22][23][24][25] |
| Ethyl Acrylate | Alkene component | Should be freshly distilled or used from a recently opened bottle to remove inhibitors.[26][27][28][29][30] |
| **Palladium(II) Acetate (Pd(OAc)₂) ** | Catalyst precursor | A common and effective palladium source.[31][32][33][34] |
| Triphenylphosphine (PPh₃) or other phosphine ligands | Ligand | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |
| Triethylamine (Et₃N) or other bases | Base | Neutralizes the hydrogen halide formed during the reaction. |
| Acetonitrile (MeCN) or Dimethylformamide (DMF) | Solvent | Polar aprotic solvents are typically used. |
Mechanistic Rationale
The catalytic cycle of the Heck reaction is well-established. It begins with the oxidative addition of the 3-halopyridine to a Pd(0) species, which is typically generated in situ from a Pd(II) precursor. This forms a Pd(II)-pyridyl complex. Next, coordination of ethyl acrylate to the palladium center occurs, followed by migratory insertion of the alkene into the Pd-pyridyl bond. The final steps involve β-hydride elimination to release the Ethyl 3-(3-pyridyl)acrylate product and subsequent reductive elimination of HX with the base to regenerate the active Pd(0) catalyst.
Experimental Protocol: Heck Reaction
The following is a representative protocol for the Heck reaction synthesis of Ethyl 3-(3-pyridyl)acrylate.
Materials:
-
3-Bromopyridine (1.0 eq)
-
Ethyl acrylate (1.5 eq)
-
Palladium(II) acetate (0.02 eq)
-
Triphenylphosphine (0.04 eq)
-
Triethylamine (2.0 eq)
-
Acetonitrile (as solvent)
Procedure:
-
To a flask charged with 3-bromopyridine, palladium(II) acetate, and triphenylphosphine, add acetonitrile, ethyl acrylate, and triethylamine under an inert atmosphere.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred until the starting material is consumed (monitored by GC-MS or TLC).
-
After cooling to room temperature, the mixture is filtered to remove the precipitated triethylammonium bromide.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford Ethyl 3-(3-pyridyl)acrylate.[35]
Safety Considerations
The synthesis of Ethyl 3-(3-pyridyl)acrylate involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.
-
3-Pyridinecarboxaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[3][4][5][6]
-
Triethyl phosphonoacetate: Causes serious eye irritation. Toxic to aquatic life with long-lasting effects.[12][13][14][15]
-
3-Bromopyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[22][23][24][25]
-
Ethyl Acrylate: Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. Suspected of causing cancer.[26][27][28][29][30]
-
Sodium Hydride: In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.[16][17][18][19]
-
Palladium(II) Acetate: Causes serious eye damage. May cause an allergic skin reaction. Very toxic to aquatic life with long-lasting effects.[31][32][33][34]
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The synthesis of Ethyl 3-(3-pyridyl)acrylate can be successfully achieved through several robust and well-established synthetic methodologies. The Knoevenagel condensation offers a direct and often simpler route, while the Horner-Wadsworth-Emmons reaction provides excellent stereoselectivity for the E-isomer. The Heck reaction represents a powerful and versatile cross-coupling strategy. The selection of the most appropriate method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. By understanding the underlying mechanisms and carefully considering the experimental parameters and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this important chemical intermediate for their drug discovery and materials science endeavors.
References
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Knoevenagel condensation. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]
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Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]. Accessed January 30, 2026.
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Ethyl 3-(pyridin-3-yl)acrylate. ChemBK. [Link]. Accessed January 30, 2026.
- Sodium Hydride Hazard Summary. New Jersey Department of Health; 2001.
- Ethyl acrylate, stabilized Safety D
- Diethyl malonate Safety D
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]. Accessed January 30, 2026.
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- 3-Bromopyridine, 99% Material Safety D
- Sodium hydride, 60 % dispersion in mineral oil Safety D
- 3-Pyridinealdehyde Safety Data Sheet. Jubilant Ingrevia Limited; 2021.
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- Triethyl phosphonoacetate Safety D
- 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety D
- Triethyl Phosphonoacetate Safety D
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009-3066.
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Horner–Wadsworth–Emmons reaction. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]
- Diethyl malonate Safety D
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- Sodium Hydride MSDS. Alkali Metals Limited.
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- 3-Pyridinecarboxaldehyde MSDS. Echemi; 2021.
- Sodium hydride, 60% dispersion in mineral oil Safety D
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Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]. Accessed January 30, 2026.
- Triethyl phosphonoacetate Safety D
- Diethyl malonate Safety D
- Palladium(II)
- Ethyl Acrylate Safety D
- Ando, K. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. J. Org. Chem.1997, 62 (7), 1934–1939.
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Sodium hydride. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]
- Dhongade-Desai, S. R.; et al. Environmentally Benign Protocol of Knoevenagel Condensation Reaction. Int. J. Adv. Res. Sci. Commun. Technol.2018, 3 (2), 1-5.
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Heck reactions of aryl halides with ethyl acrylate a catalyzed by complex 3. ResearchGate. [Link]. Accessed January 30, 2026.
- 3-Pyridinecarboxaldehyde Safety Data Sheet. Santa Cruz Biotechnology; 2011.
- Ethyl Acrylate Hazard Summary. New Jersey Department of Health; 2002.
- CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. University of California, Irvine.
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- PALLADIUM ACETATE (48% Pd)
- 3-Bromopyridine Safety D
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A Technical Guide to the Role of the Pyridine Ring in Ethyl 3-(3-pyridyl)acrylate Reactivity
Executive Summary
Ethyl 3-(3-pyridyl)acrylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its reactivity is a nuanced interplay between a classic α,β-unsaturated ester and an aromatic, basic pyridine ring. This guide provides an in-depth analysis of how the 3-pyridyl moiety governs the molecule's chemical behavior. We will dissect the electronic and steric influences of the pyridine ring, its direct participation in reactions through its basic nitrogen atom, and its role as a coordinating entity in transition metal catalysis. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not just reaction protocols but also the underlying chemical principles that dictate the reactivity of this important scaffold.
Introduction to Ethyl 3-(3-pyridyl)acrylate
A Core Heterocyclic Scaffold
Ethyl 3-(3-pyridyl)acrylate, registered under CAS Number 59607-99-7, is a conjugated molecule that features a pyridine ring linked to an ethyl acrylate moiety at the 3-position.[][2] This arrangement creates a unique chemical entity where the properties of an electron-deficient alkene and a heteroaromatic base are merged. Its derivatives are integral to the synthesis of a wide array of pharmaceuticals and functional materials, making a thorough understanding of its reactivity paramount for rational molecular design and process development.[3]
The Pyridine Ring: A Duality of Function
The pyridine ring is the central modulator of the molecule's reactivity. Unlike a simple phenyl group, the nitrogen atom introduces a profound electronic perturbation and a site of specific chemical interaction. Its role can be understood through two primary functions:
-
Electronic Modulation: As an electronegative heteroatom within an aromatic system, the nitrogen atom acts as an electron-withdrawing group, influencing the reactivity of the entire conjugated acrylate system.[4]
-
Direct Participation: The lone pair of electrons on the sp²-hybridized nitrogen atom is not part of the aromatic π-system and is available for protonation and coordination, acting as a basic site and a ligand for metal catalysts.[5][6]
This guide will explore how this duality dictates the molecule's behavior in key synthetic transformations.
The Electronic and Steric Landscape
Inductive and Mesomeric Effects
The reactivity of Ethyl 3-(3-pyridyl)acrylate is fundamentally governed by the electronic effects exerted by the pyridine ring. The nitrogen atom is more electronegative than carbon, resulting in a significant negative inductive effect (-I) that withdraws electron density from the rest of the molecule.[4] This creates a dipole moment and renders the pyridine ring electron-deficient compared to benzene.[4]
This electron-withdrawing nature is transmitted through the conjugated π-system to the acrylate portion, significantly polarizing the carbon-carbon double bond. The β-carbon (the carbon atom adjacent to the pyridine ring) becomes highly electrophilic (δ+), making it a prime target for nucleophilic attack.
The Nitrogen Lone Pair: A Site of Basicity and Coordination
Crucially, the lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital in the plane of the ring and does not overlap with the aromatic π-system.[7][8] This makes the nitrogen atom a Lewis base, with the pKa of its conjugate acid being approximately 5.25.[4] This accessible lone pair can be protonated by acids or coordinate to transition metals, providing a powerful handle to further tune the molecule's reactivity.
Visualization of the Electronic Profile
The following diagram illustrates the key electronic features of the molecule, highlighting the electrophilic β-carbon and the available nitrogen lone pair.
Caption: Electronic structure of Ethyl 3-(3-pyridyl)acrylate.
The Pyridine Ring's Influence on Key Reaction Classes
The unique electronic and structural features imparted by the 3-pyridyl group make the molecule amenable to several important classes of chemical reactions.
Michael Additions (1,4-Conjugate Addition)
The most prominent reaction pathway for Ethyl 3-(3-pyridyl)acrylate is the Michael addition, or 1,4-conjugate addition.[9]
Causality & Mechanism: The strong electron-withdrawing effect of the pyridine ring renders the β-carbon of the acrylate system exceptionally electron-deficient and thus highly susceptible to attack by a wide range of soft nucleophiles, such as amines, thiols, and stabilized carbanions.[10][11] The reaction proceeds via nucleophilic attack at the β-carbon to form a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. The basicity of the pyridine nitrogen itself can play a role in activating the nucleophile or stabilizing intermediates.
Caption: General workflow for the Michael addition reaction.
Experimental Protocol: Aza-Michael Addition with a Secondary Amine
This protocol describes a representative addition of a secondary amine, a common transformation in drug development.[12]
-
Reaction Setup: To a solution of Ethyl 3-(3-pyridyl)acrylate (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile, 0.5 M), add the secondary amine (e.g., morpholine, 1.1 eq).
-
Catalysis (Optional but Recommended): While the reaction can proceed neat, it is often catalyzed. Add a catalytic amount of a Lewis acid or a base like triethylamine (0.1 eq) to facilitate the reaction.[13] For challenging substrates, LiClO₄ has been shown to be an effective catalyst.[12]
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically exothermic. For less reactive amines, gentle heating (40-60 °C) may be required.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure β-amino ester product.
Catalytic Hydrogenation
Hydrogenation of Ethyl 3-(3-pyridyl)acrylate offers two distinct outcomes: selective reduction of the alkene C=C bond or complete saturation of both the alkene and the pyridine ring.
Causality & Selectivity: The reaction outcome is critically dependent on the choice of catalyst, solvent, and reaction conditions. The pyridine ring's ability to coordinate to the metal surface of the catalyst plays a key role.[14]
-
Selective Alkene Reduction: Palladium on carbon (Pd/C) is often used under mild conditions (1-5 atm H₂, room temperature) to selectively reduce the C=C double bond, preserving the aromaticity of the pyridine ring.
-
Full Ring Reduction: To hydrogenate the aromatic pyridine ring to a piperidine, more forcing conditions or more active catalysts are required. Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective, especially in an acidic solvent like glacial acetic acid.[15][16] The acid protonates the pyridine nitrogen, activating the ring towards reduction. High pressures (50-70 bar) are often employed.[15][16]
Data Presentation: Hydrogenation Conditions and Outcomes
| Target Product | Catalyst | Solvent | H₂ Pressure | Temperature | Citation(s) |
| Ethyl 3-(3-pyridyl)propanoate | 10% Pd/C | Ethanol | 1-5 atm | Room Temp. | General Knowledge |
| Ethyl 3-(3-piperidyl)propanoate | PtO₂ (Adams') | Acetic Acid | 50-70 bar | Room Temp. | [15][16] |
| Ethyl 3-(3-piperidyl)propanoate | Rh/C | Methanol/HCl | 50 atm | 50 °C | [17] |
Experimental Protocol: Selective Hydrogenation of the C=C Double Bond
-
Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 3-(3-pyridyl)acrylate (1.0 eq) in ethanol (0.2 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas to the desired pressure (typically 1-3 atm).
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
Workup and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps.
Palladium-Catalyzed Cross-Coupling Reactions
Ethyl 3-(3-pyridyl)acrylate is an excellent substrate for palladium-catalyzed reactions, most notably the Heck reaction.[18] The molecule can either be synthesized via a Heck reaction or used as the alkene component.
Causality & Mechanism: In the Heck reaction, an aryl or vinyl halide undergoes oxidative addition to a Pd(0) catalyst. The alkene (Ethyl 3-(3-pyridyl)acrylate) then coordinates to the Pd(II) complex and inserts into the Pd-C bond. A final β-hydride elimination step releases the product and regenerates the Pd(0) catalyst.[19] The electron-deficient nature of the acrylate makes it an excellent "Michael acceptor" in the context of the catalytic cycle. Furthermore, the pyridine nitrogen can act as an ancillary ligand, coordinating to the palladium center and influencing the catalyst's stability and turnover.[20]
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocol: Synthesis via Heck Reaction
This protocol describes the synthesis of the title compound from 3-bromopyridine and ethyl acrylate.[21][22]
-
Reagent Preparation: In an oven-dried flask under an inert atmosphere, combine 3-bromopyridine (1.0 eq), a palladium source such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand such as PPh₃ (2-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMF or acetonitrile) and a base, typically a tertiary amine like triethylamine (1.5-2.0 eq).
-
Substrate Addition: Add ethyl acrylate (1.2-1.5 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and stir until the starting halide is consumed (monitor by GC-MS or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography to yield Ethyl 3-(3-pyridyl)acrylate.
Conclusion: A Tunable Scaffold for Modern Chemistry
The reactivity of Ethyl 3-(3-pyridyl)acrylate is a compelling example of how a single heterocyclic moiety can impart a rich and tunable chemical personality to a molecule. The pyridine ring is not a passive spectator; it is an active participant that governs the outcomes of a multitude of reactions. It functions as:
-
An electron-withdrawing group , activating the conjugated acrylate system for nucleophilic attack in Michael additions.
-
A basic center , allowing for protonation that can further enhance its electron-withdrawing properties and activate the ring for reduction.
-
A coordinating ligand , directly influencing the mechanism and efficiency of transition metal-catalyzed reactions like hydrogenation and Heck couplings.
For drug development professionals and synthetic chemists, a deep appreciation of these roles is essential for leveraging this scaffold to its full potential, enabling the rational design of novel therapeutics and materials.
References
-
Organic Chemistry Frontiers. (n.d.). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (2024). Pyridine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 16). 7.8: Aromatic Heterocycles - Pyridine and Pyrrole. Retrieved from [Link]
-
Wikipedia. (2024). Conjugated system. Retrieved from [Link]
-
OCLUE - Open Textbook Publishing. (n.d.). Chapter 8: Conjugated compounds and aromaticity. Retrieved from [Link]
- Daugulis, O., et al. (2009). Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. Journal of the American Chemical Society.
-
Organic Letters. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. ACS Publications. Retrieved from [Link]
-
PubMed. (2011). Theoretical analysis of the mechanism of palladium(II) acetate-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes: effects of the pyridine-type ancillary ligand and origins of the meta-regioselectivity. Retrieved from [Link]
-
ACS Publications. (n.d.). Electroreductive 4-Pyridylation of Electron-deficient Alkenes with Assistance of Ni(acac)2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
-
RSC Publishing. (2024). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. Retrieved from [Link]
-
PMC. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Retrieved from [Link]
- Patsnap. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Retrieved from [Link]
-
Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]
-
ACS Publications. (2004). An Ionic Liquid-Coordinated Palladium Complex: A Highly Efficient and Recyclable Catalyst for the Heck Reaction. Organic Letters. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 3-(3-Pyridyl)acrylate. Retrieved from [Link]
-
Wikipedia. (2024). Ethyl acrylate. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
- Stentzel, M. R., & Klumpp, D. A. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Northern Illinois University.
-
The Doyle Group. (2020). Nickel-catalyzed enantioselective arylation of pyridine. Retrieved from [Link]
-
RSC Publishing. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates.
- Google Patents. (n.d.). US4507495A - Process for production of ethyl acrylate.
Sources
- 2. Ethyl 3-(3-Pyridyl)acrylate | CAS 59607-99-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chapter 8: Conjugated compounds and aromaticity – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Conjugated system - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Theoretical analysis of the mechanism of palladium(II) acetate-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes: effects of the pyridine-type ancillary ligand and origins of the meta-regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Ethyl 3-(3-pyridyl)acrylate in Michael Addition Reactions
Abstract & Chemical Profile[1][2][3][4][5][6][7][8][9][10]
Ethyl 3-(3-pyridyl)acrylate (CAS: 28447-17-8) is a critical building block in the synthesis of bioactive heterocycles, particularly
This guide details optimized protocols for Michael addition reactions, focusing on overcoming the "Pyridine Problem"—the tendency of the heterocyclic nitrogen to poison Lewis acid catalysts or interfere with stereoselectivity.
Chemical Profile
| Property | Specification |
| Structure | |
| Electronic Nature | Electron-deficient alkene (Activated by ester + inductive effect of pyridine) |
| pKa (Pyridine N) | ~4.8 (Conjugate acid) – Moderately basic |
| Key Reactivity | 1,4-Conjugate Addition (Michael Addition) |
| Primary Challenge | Catalyst deactivation via N-coordination; Competitive nucleophilic attack |
Core Application: Asymmetric Synthesis of GABA Analogs (Nitro-Michael)
The most high-value application of Ethyl 3-(3-pyridyl)acrylate is the enantioselective addition of nitromethane. The resulting
The "Pyridine Problem" in Catalysis
Standard Lewis Acid catalysts (e.g., Cu(OTf)
-
Solution: Use H-Bonding Organocatalysis (Thioureas/Squaramides). These catalysts activate the nitro group and the carbonyl via hydrogen bonding, tolerating the basic pyridine ring.
Protocol A: Organocatalytic Asymmetric Nitro-Michael Addition
Objective: Synthesis of (S)-ethyl 4-nitro-3-(pyridin-3-yl)butanoate with high ee.
Materials
-
Substrate: Ethyl 3-(3-pyridyl)acrylate (1.0 equiv)
-
Nucleophile: Nitromethane (5.0 – 10.0 equiv)
-
Catalyst: Bifunctional Chiral Thiourea (e.g., Takemoto’s catalyst) or Squaramide (10 mol%)
-
Solvent: Toluene or DCM (Anhydrous)
-
Base: None (if catalyst is bifunctional) or catalytic DIPEA
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Ethyl 3-(3-pyridyl)acrylate (191 mg, 1.0 mmol) in anhydrous Toluene (5.0 mL).
-
Catalyst Addition: Add the Chiral Thiourea catalyst (10 mol%). Stir for 10 minutes at room temperature to establish substrate-catalyst interaction.
-
Reaction Initiation: Add Nitromethane (0.54 mL, 10 mmol) in one portion.
-
Note: Excess nitromethane drives the equilibrium and acts as a co-solvent.
-
-
Incubation: Stir the reaction mixture at 0°C to Room Temperature for 24–48 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). Look for the disappearance of the UV-active alkene spot and appearance of the aliphatic nitro-ester.
-
-
Work-up: Concentrate the mixture directly under reduced pressure to remove solvent and excess nitromethane.
-
Purification: Purify via Flash Column Chromatography (SiO
, gradient 20% 50% EtOAc in Hexanes). The pyridine ring makes the product polar; ensure the column is flushed well.
Analytical Validation (Self-Validating)
-
H NMR (CDCl
): The diagnostic vinyl protons ( 6.4–7.7 ppm, doublets) must disappear. New multiplets for the -CH ( ~4.0 ppm) and -CH NO ( ~4.6–4.8 ppm) must appear. -
Chiral HPLC: Use a Chiralpak AD-H or OD-H column (Hexane/iPrOH 90:10). Racemic standard required for calibration.
Visualization: Mechanistic Pathway[6]
The following diagram illustrates the Bifunctional Activation mode, critical for avoiding metal poisoning.
Figure 1: Bifunctional organocatalytic activation avoids coordination with the pyridine nitrogen, ensuring high turnover and enantioselectivity.
Application 2: Thiol-Michael Addition (Click Chemistry)
This reaction is widely used for bioconjugation or synthesizing sulfur-containing heterocycles. The reaction is extremely fast and high-yielding.
Protocol B: Base-Catalyzed Thiol-Michael Addition
Objective: Synthesis of 3-(alkylthio)-3-(3-pyridyl)propanoates.
Materials
-
Substrate: Ethyl 3-(3-pyridyl)acrylate (1.0 equiv)
-
Thiol: Alkyl or Aryl thiol (1.1 equiv)
-
Base: Triethylamine (TEA) or DIPEA (5–10 mol%)
-
Solvent: DCM or THF
Step-by-Step Methodology
-
Dissolution: Dissolve the acrylate (1.0 mmol) in DCM (3 mL).
-
Thiol Addition: Add the thiol (1.1 mmol). Caution: Thiols have a stench; work in a fume hood.
-
Catalysis: Add TEA (0.05 mmol, 7
L). -
Reaction: Stir at room temperature.
-
Kinetics: Reaction is usually complete within 15–60 minutes.
-
-
Quench: Wash with saturated NaHCO
(removes acidic thiol impurities). -
Isolation: Dry organic layer (MgSO
) and concentrate. Often requires no column purification.
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Metal Cat.) | Pyridine N poisoning the metal center. | Switch to Organocatalysts (Protocol A) or use a stoichiometric Lewis Acid (e.g., BF |
| Low Enantioselectivity | Background reaction (uncatalyzed). | Lower temperature to -20°C or -40°C. Ensure solvent is anhydrous. |
| Polymerization | Radical polymerization of acrylate. | Add radical inhibitor (BHT) if heating is required (rare for Michael). |
| Product Epimerization | Retro-Michael reaction. | Avoid prolonged exposure to strong base during workup. Store product at 4°C. |
References
-
Review of Michael Additions: Vicario, J. L., et al. "Organocatalytic Enantioselective Michael Additions to
-Unsaturated Esters." Synthesis, 2007.[1] Link -
Pyridine Acrylates in Synthesis: Adamo, M. F., et al. "Catalytic asymmetric conjugate addition of isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile." Chemical Communications, 2016. Link
-
Thiourea Catalysis: Okino, T., et al. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 2005. Link
-
GABA Analog Synthesis: Ordóñez, M., et al. "Stereoselective synthesis of
-amino acids." Tetrahedron: Asymmetry, 2016. Link
Sources
Application Note: High-Efficiency Aza-Michael Addition with Ethyl 3-(3-pyridyl)acrylate
Abstract
The aza-Michael addition of amines to electron-deficient alkenes is a cornerstone reaction for generating
Mechanistic Insight & Causality
To optimize this reaction, one must understand the electronic landscape of the substrate. Ethyl 3-(3-pyridyl)acrylate is a cinnamate derivative where the phenyl ring is replaced by a pyridine.
Electronic Activation vs. Catalyst Poisoning
-
Activation: The pyridine ring is electron-deficient (
-deficient). At the 3-position, the inductive electron-withdrawing effect (-I) stabilizes the transition state for nucleophilic attack at the -carbon, theoretically making it more reactive than ethyl cinnamate. -
The "Pyridine Problem": In catalyzed variants, the pyridine nitrogen (lone pair) acts as a Lewis base. It can competitively bind to Lewis acid catalysts (e.g.,
, ), deactivating them. Therefore, our protocols prioritize catalyst-free thermal activation or oxophilic Lewis acids (like or ) that tolerate nitrogen bases.
Reaction Pathway Visualization
The following diagram illustrates the conjugate addition mechanism, highlighting the enolate intermediate stabilization.
Figure 1: Mechanistic pathway of the aza-Michael addition. The rate-determining step is typically the initial nucleophilic attack.
Experimental Protocols
Method A: Green Thermal Protocol (Solvent-Free)
Best for: Primary aliphatic amines (e.g., benzylamine, propylamine) and cyclic secondary amines (e.g., morpholine, piperidine). Rationale: The high nucleophilicity of these amines allows reaction without catalysis. Solvent-free conditions maximize concentration, driving the bimolecular reaction kinetics.
Materials
-
Ethyl 3-(3-pyridyl)acrylate (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Ethanol (optional, for workup)
Step-by-Step Procedure
-
Setup: In a 10 mL screw-cap vial or round-bottom flask, weigh Ethyl 3-(3-pyridyl)acrylate (e.g., 177 mg, 1.0 mmol).
-
Addition: Add the amine (e.g., Morpholine, 1.2 mmol) directly to the solid ester.
-
Note: If the amine is solid, add a minimal amount of Ethanol (0.5 mL) to create a slurry.
-
-
Reaction: Seal the vessel and heat to 60–80 °C in an oil bath or heating block.
-
Time: 2–6 hours. Monitor by TLC (30% EtOAc/Hexane). The product typically runs lower (more polar) than the starting ester.
-
-
Workup:
-
Validation:
H NMR should show the disappearance of the alkene doublets (approx. 6.5 and 7.7 ppm) and the appearance of the -proton triplet (approx. 4.0–4.5 ppm).
Method B: Lewis Acid Catalyzed ( )
Best for: Aromatic amines (anilines) or sterically hindered amines.
Rationale:
Materials
-
Ethyl 3-(3-pyridyl)acrylate (1.0 equiv)
-
Amine (1.2 equiv)[4]
-
Lithium Perchlorate (
) (10-20 mol%) -
Solvent: Acetonitrile (
) or Ethanol.
Step-by-Step Procedure
-
Catalyst Preparation: Dissolve
(0.1 mmol) in Acetonitrile (2 mL). -
Substrate Addition: Add Ethyl 3-(3-pyridyl)acrylate (1.0 mmol) and stir for 10 minutes at Room Temperature (RT) to allow coordination.
-
Amine Addition: Add the amine (1.2 mmol) dropwise.
-
Reaction: Stir at RT to 50 °C .
-
Time: 6–24 hours. Aromatic amines react slowly and may require the higher temperature.
-
-
Quench: Add water (5 mL) and extract with Ethyl Acetate (3 x 5 mL).
-
Purification: Dry organic layer over
, concentrate, and purify via column chromatography (Gradient: 10% -> 50% EtOAc in Hexane).
Data Presentation & Optimization[5][6]
Solvent Effects Table
The choice of solvent significantly impacts reaction rate due to the stabilization of the zwitterionic transition state.
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Recommendation |
| None (Neat) | N/A | High | Preferred (Green) |
| Water | 80.1 | Medium-High | Good for "on-water" hydrophobic effects |
| Ethanol | 24.5 | Medium | Good compromise for solubility |
| Toluene | 2.38 | Low | Avoid (Poor transition state stabilization) |
| DMF | 36.7 | Medium | Hard to remove; use only if necessary |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction | Amine nucleophilicity too low. | Switch to Method B ( |
| Retro-Michael | Reaction is reversible at high heat. | Do not exceed 80°C. Isolate product immediately upon completion. |
| By-products | Amidation of ester. | Avoid primary amines at temps >100°C; Ester aminolysis competes. |
| Catalyst failure | Pyridine poisoning Lewis Acid. | Use |
Experimental Workflow Diagram
This diagram outlines the decision-making process for selecting the correct protocol based on the amine type.
Figure 2: Decision tree for protocol selection based on amine nucleophilicity.
References
-
Dau, D. (2018).[1] LiClO4 Catalyzed Aza-Michael Addition of Secondary Amines to
-Unsaturated Esters Under a Solvent-Free Condition. ResearchGate. -
Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-(pyridin-2-yl)acrylate Product Page. (Note: Isomeric reference for characterization comparison).
-
Rulev, A. Y. (2018). Aza-Michael addition of amines to activated alkenes. Russian Chemical Reviews.
-
Bhattacharjee, S. (2021).[2][5] Heterogeneous Aza-Michael Addition Reaction by the Copper-Based Metal–Organic Framework. Catalysis Letters.
Sources
Ethyl 3-(3-pyridyl)acrylate as a Michael acceptor
Application Note: Kinetic Profiling and Synthetic Utility of Ethyl 3-(3-pyridyl)acrylate
Executive Summary
Ethyl 3-(3-pyridyl)acrylate (E3PA) represents a critical class of heteroaromatic
This guide details the synthesis of E3PA via the Heck reaction and provides a validated kinetic assay protocol for assessing its reactivity toward biological thiols (Glutathione), a standard metric in covalent drug discovery.
Mechanistic Principles
The utility of E3PA rests on its ability to undergo conjugate addition (Michael addition). The pyridine ring acts as an electron sink, lowering the LUMO energy of the alkene and increasing susceptibility to nucleophilic attack.
Figure 1: Mechanism of Thiol-Michael Addition
The following diagram illustrates the nucleophilic attack of a thiolate (e.g., Glutathione) on the
Caption: Stepwise mechanism of conjugate addition. The pyridine ring (not shown in nodes) inductively stabilizes the transition state relative to a phenyl ring.
Protocol A: Synthesis via Heck Coupling
While E3PA is commercially available, in-house synthesis allows for the introduction of isotopic labels or structural variations. The Heck reaction is the preferred route due to its high stereoselectivity (
Reaction Overview:
Materials & Reagents
| Reagent | Equiv. | Role |
| 3-Bromopyridine | 1.0 | Substrate (Aryl halide) |
| Ethyl Acrylate | 1.2 | Olefin substrate |
| Palladium(II) Acetate | 0.02 (2 mol%) | Catalyst precursor |
| Triphenylphosphine | 0.04 (4 mol%) | Ligand |
| Triethylamine (Et | 2.5 | Base (scavenges HBr) |
| DMF (Anhydrous) | Solvent | 0.5 M Concentration |
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a dry reaction vial, dissolve
and in DMF. Stir at room temperature for 15 minutes under Nitrogen ( ) to generate the active Pd(0) species (solution typically turns yellow/orange). -
Substrate Addition: Add 3-Bromopyridine, followed by Triethylamine.
-
Olefin Addition: Add Ethyl Acrylate dropwise to prevent polymerization.
-
Reaction: Heat the sealed vessel to 90°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The product is more polar than the bromide but less polar than the phosphine oxide byproducts.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and wash
with water (to remove DMF) and with Brine. -
Dry organic layer over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0%
30% EtOAc in Hexanes).-
Yield Expectation: 75–85%.
-
Characterization:
H NMR will show characteristic doublets for the vinyl protons ( ) indicating trans ( ) geometry.
-
Protocol B: Kinetic Profiling (GSH Reactivity Assay)
In drug discovery, this assay quantifies the "warhead reactivity." A moderate reaction rate is preferred; too fast leads to off-target toxicity (glutathione depletion), while too slow leads to poor drug potency.
Objective: Determine the second-order rate constant (
Experimental Workflow
Caption: Workflow for spectrophotometric determination of Michael acceptor reactivity.
Detailed Methodology
-
Buffer Preparation: Prepare 100 mM Phosphate Buffer (PBS), pH 7.4.
-
Stock Solutions:
-
Compound (E3PA): 10 mM in DMSO.
-
Nucleophile (GSH): 20 mM in PBS (Freshly prepared to avoid oxidation to GSSG).
-
-
Reaction Setup (Pseudo-First Order Conditions):
-
To a UV-transparent 96-well plate, add:
-
190
L of GSH solution (Final conc: 1 mM to 5 mM). -
10
L of E3PA stock (Final conc: 50 M).
-
-
Note: Ensure GSH is in at least 20-fold excess so its concentration remains effectively constant.
-
-
Measurement:
-
Immediately place in a plate reader.
-
Monitor absorbance at 285 nm (absorption max of the acryloyl system) every 30 seconds for 60 minutes at 25°C.
-
Control: Run a blank with E3PA + Buffer (no GSH) to account for hydrolysis (usually negligible) and GSH + Buffer (no E3PA) for baseline.
-
-
Data Analysis:
-
The loss of conjugation results in a decrease in absorbance (
). -
Plot
vs. time ( ). The slope of the linear region is (observed rate constant).[1] -
Calculate the second-order rate constant:
-
Expected Results:
E3PA typically exhibits a
-
Comparison: It will be faster than Ethyl Cinnamate (
) but slower than Ethyl Acrylate ( ), confirming its utility as a "tunable" warhead [1].
Safety & Handling (E-E-A-T)
-
Hazards: E3PA is an irritant and a skin sensitizer (H317).[2] Acrylates are known to cause allergic contact dermatitis.
-
Engineering Controls: All synthesis and handling of stock solutions must occur in a fume hood.
-
Deactivation: Spills or waste containing E3PA should be treated with an excess of aqueous thiol (e.g., Cysteine or Methionine) and base to covalently quench the electrophile before disposal.
References
-
Schwöbel, J. A. H., et al. (2011). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. Chemical Research in Toxicology. Link
-
Kantam, M. L., et al. (2009).[3] Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes... for Heck reactions. Journal of Organic Chemistry. Link
-
Fisher Scientific. (2021). Safety Data Sheet: Ethyl Acrylate (Base structure reference). Link
-
Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link
Sources
Application Note: Synthesis of Bio-relevant Heterocyclic Scaffolds from Ethyl 3-(3-pyridyl)acrylate
Introduction: The Strategic Value of Ethyl 3-(3-pyridyl)acrylate in Heterocyclic Chemistry
Pyridyl-containing heterocyclic compounds form the backbone of a significant number of pharmaceuticals and agrochemicals due to their unique ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. Ethyl 3-(3-pyridyl)acrylate is a particularly valuable and versatile starting material in this domain. As an α,β-unsaturated ester, it possesses two key reactive sites: the carbon-carbon double bond, which is susceptible to nucleophilic attack (Michael addition), and the ester functionality, which can participate in cyclization reactions. This dual reactivity allows it to serve as a linchpin in the construction of a diverse array of five- and six-membered heterocyclic rings, including pyrazoles, pyrimidines, and isoxazoles.
This application note provides detailed protocols and mechanistic insights for the synthesis of several key heterocyclic systems from Ethyl 3-(3-pyridyl)acrylate. The methodologies are designed to be robust and reproducible, offering a strategic guide for researchers in medicinal chemistry and drug development aiming to generate novel molecular entities with potential biological activity.
Synthesis of Pyrazolyl-pyridines via [3+2] Cyclocondensation
Mechanistic Rationale: The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazine is a classic and highly efficient cyclocondensation reaction. The reaction proceeds through an initial Michael addition of one nitrogen atom of hydrazine to the electron-deficient β-carbon of the acrylate. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl carbon, and subsequent dehydration to yield the aromatic pyrazole ring. This approach provides a direct and high-yielding route to 5-(pyridin-3-yl)-1H-pyrazol-3(2H)-one.
Caption: Workflow for Pyrazole Synthesis.
Protocol Summary: Pyrazole Synthesis
| Parameter | Value |
| Reactant 1 | Ethyl 3-(3-pyridyl)acrylate |
| Reactant 2 | Hydrazine hydrate (80%) |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid (catalytic amount) |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, filtration, washing with cold ethanol |
| Expected Yield | High |
Detailed Experimental Protocol: Synthesis of 5-(pyridin-3-yl)-1H-pyrazol-3(2H)-one
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3-(3-pyridyl)acrylate (10 mmol, 1.77 g).
-
Reagent Addition: Add absolute ethanol (30 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (80% solution, 15 mmol, 0.94 g) dropwise with stirring. Finally, add 3-4 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified white to off-white solid product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Synthesis of Pyrimidinonyl-pyridines via Biginelli-type Reaction
Mechanistic Rationale: The synthesis of dihydropyrimidinones from β-ketoesters (or in this case, an α,β-unsaturated ester), an aldehyde, and urea is known as the Biginelli reaction. A variation of this reaction can be employed here. The reaction is believed to commence with a Michael addition of urea to the activated double bond of Ethyl 3-(3-pyridyl)acrylate.[1] This is followed by an intramolecular cyclization and dehydration to form the stable six-membered dihydropyrimidinone ring. This one-pot, multi-component approach is highly efficient for creating complex heterocyclic structures.[2]
Caption: Workflow for Isoxazole Synthesis.
Protocol Summary: Isoxazole Synthesis
| Parameter | Value |
| Reactant 1 | Ethyl 3-(3-pyridyl)acrylate |
| Reactant 2 | Hydroxylamine hydrochloride |
| Base | Sodium Acetate |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (approx. 118 °C) |
| Reaction Time | 5-7 hours |
| Work-up | Pouring into ice-water, filtration |
| Expected Yield | Good |
Detailed Experimental Protocol: Synthesis of 5-(pyridin-3-yl)isoxazolidin-3-one
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a mixture of Ethyl 3-(3-pyridyl)acrylate (10 mmol, 1.77 g), hydroxylamine hydrochloride (12 mmol, 0.83 g), and anhydrous sodium acetate (15 mmol, 1.23 g).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask. The acetic acid serves as both the solvent and a catalyst for the reaction.
-
Reaction: Heat the mixture to reflux and maintain for 5-7 hours, monitoring the reaction by TLC (e.g., using ethyl acetate/hexane 1:1).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A solid product will precipitate out of the solution.
-
Purification: Stir the aqueous suspension for 20 minutes, then collect the solid by vacuum filtration. Wash the product thoroughly with water to remove any residual acetic acid and inorganic salts.
-
Drying: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify its structure.
Conclusion
Ethyl 3-(3-pyridyl)acrylate stands out as a highly effective and versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this application note for the synthesis of pyrazoles, pyrimidines, and isoxazoles are robust, high-yielding, and utilize readily available reagents. By leveraging the intrinsic reactivity of this starting material, researchers can efficiently generate diverse molecular scaffolds, accelerating the discovery and development of novel therapeutic agents.
References
-
PrepChem. Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Available from: [Link]
-
JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]
-
Indian Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available from: [Link]
- Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
-
Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available from: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
-
Organic & Biomolecular Chemistry. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Available from: [Link]
- Google Patents. US20050107629A1 - Method for producing ethyl acrylate.
-
ResearchGate. Pyrazol-3-ones, Part 1: Synthesis and Applications. Available from: [Link]
-
National Institutes of Health. Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
ResearchGate. Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. Available from: [Link]
-
FLORE. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Available from: [Link]
-
RSC Publishing. Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry. Available from: [Link]
-
ACS Publications. Chiral Phosphoric Acid-Catalyzed Asymmetric [4 + 2] Cycloadditions of Photogenerated o-Quinodimethanes with Vinylazaarenes. Available from: [Link]
-
RSC Publishing. Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process. Available from: [Link]
-
DergiPark. PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link]
-
PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]
-
ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Available from: [Link]
-
ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. Available from: [Link]
-
MDPI. Construction of Isoxazole ring: An Overview. Available from: [Link]
-
PubMed Central. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Available from: [Link]
-
MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Available from: [Link]
-
Intratec.us. Ethyl Acrylate Production - Cost Analysis. Available from: [Link]
-
National Institutes of Health. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Available from: [Link]
-
ResearchGate. Polyacrylates Derived from Biobased Ethyl Lactate Solvent via SET-LRP. Available from: [Link]
-
Wikipedia. Ethyl acrylate. Available from: [Link]
-
MDPI. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. Available from: [Link]
Sources
Biological screening of Ethyl 3-(3-pyridyl)acrylate derivatives
Executive Summary & Rationale
Ethyl 3-(3-pyridyl)acrylate derivatives represent a privileged scaffold in medicinal chemistry, merging the pharmacophoric properties of the pyridine ring with the electrophilic reactivity of an
This application note details a rigorous, multi-parametric screening workflow designed to evaluate the antimicrobial and cytotoxic efficacy of these derivatives. Unlike standard screening protocols, this guide integrates chemical stability assessments and mechanistic validation (thiol-reactivity) to distinguish between non-specific alkylation and targeted biological activity.
Chemical Handling & Stock Preparation
Safety Warning: Acrylates are potent sensitizers and lachrymators. All handling must occur within a certified chemical fume hood. Wear nitrile gloves and safety goggles.
Solubilization Strategy
The 3-pyridyl moiety confers moderate polarity, but the ethyl ester renders the molecule lipophilic.
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%. -
Concentration: Prepare 10 mM or 50 mM master stocks.
-
Storage: Aliquot into amber glass vials (to prevent UV-induced polymerization) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce hydrolysis of the ester.
Expert Insight: Ethyl 3-(3-pyridyl)acrylate derivatives are prone to spontaneous polymerization or hydrolysis if exposed to moisture or light. Always verify purity via LC-MS prior to biological assays if stocks are older than 2 weeks.
Workflow Visualization
The following diagram outlines the integrated screening pipeline, moving from chemical verification to phenotypic readout and mechanistic confirmation.
Figure 1: Integrated screening workflow ensuring chemical integrity before biological profiling.
Protocol A: Antimicrobial Susceptibility Profiling
Pyridyl acrylates have shown efficacy against Gram-positive bacteria, potentially by targeting cell wall sorting enzymes or membrane integrity [1, 2].
Materials
-
Test Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Control: Ciprofloxacin or Ampicillin.
-
Detection: Resazurin dye (0.01%) or OD600 turbidity.
Step-by-Step Methodology (CLSI Modified)
-
Inoculum Prep: Prepare a bacterial suspension from fresh colonies to match a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB. -
Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.
-
Compound Addition: Add 200 µL of the 2x top concentration (e.g., 256 µg/mL) to column 1. Perform 1:2 serial dilutions across to column 10.
-
Controls: Column 11: Growth Control (Bacteria + DMSO). Column 12: Sterility Control (Media only).
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11. Final volume: 200 µL.
-
Incubation: 16-20 hours at 37°C, aerobic.
-
Readout: Add 20 µL Resazurin. Incubate 1-2 hours. Blue
Pink indicates growth.-
MIC Definition: The lowest concentration preventing the color change (or visible turbidity).
-
Expert Insight: The pyridine nitrogen can become protonated at physiological pH. Ensure the media pH is strictly buffered to 7.2-7.4. Significant pH drift can alter the compound's lipophilicity and membrane permeation.
Protocol B: In Vitro Cytotoxicity (Anticancer) Screening
The acrylate moiety acts as a "warhead" for Michael addition to cysteine residues in proteins involved in cell proliferation (e.g., tubulin, NF-
Materials
-
Cell Lines: L1210 (Murine Leukemia) or HCT-116 (Colorectal Carcinoma).
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Reagent: DMSO for formazan solubilization.
Step-by-Step Methodology
-
Seeding: Seed cells in 96-well plates (
cells/well for adherent, for suspension). Incubate 24h for attachment. -
Treatment: Remove old media. Add 100 µL fresh media containing graded concentrations of the pyridyl acrylate derivative (0.1 µM to 100 µM).
-
Critical: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation: 48 or 72 hours at 37°C, 5% CO
. -
MTT Addition: Add 10 µL MTT (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Aspirate media (carefully for adherent cells). Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read Absorbance at 570 nm (reference 630 nm).
Data Processing:
Calculate % Cell Viability:
Protocol C: Mechanistic Validation (GSH Adduct Assay)
To distinguish between specific inhibition and non-specific alkylation, the reactivity of the acrylate "warhead" with Glutathione (GSH) must be assessed.
Concept
The
Figure 2: Mechanism of thiol-conjugation via Michael Addition.
Methodology (Pseudo-First Order Kinetics)
-
Reaction Mix: Mix compound (50 µM) with excess GSH (5 mM) in Phosphate Buffer (pH 7.4).
-
Monitoring: Measure the decay of the parent compound peak using UV-Vis spectrophotometry (absorbance of the acrylate double bond at ~260-280 nm) or HPLC over 60 minutes.
-
Half-life Calculation: Determine
of the parent compound.- : Highly reactive (High toxicity risk).
- : Low reactivity (May require enzymatic activation).
Data Presentation Standards
When reporting results, condense data into comparative tables to facilitate Structure-Activity Relationship (SAR) analysis.
Table 1: Example Data Structure for Screening Results
| Compound ID | R-Group Subst. | MIC (S. aureus) [µg/mL] | IC50 (L1210) [µM] | GSH | Selectivity Index (SI)* |
| PA-01 | H | 64 | 12.5 | 15 | 5.1 |
| PA-02 | 4-OMe | 128 | 45.0 | 55 | 2.8 |
| PA-03 | 2-NO2 | 8 | 2.1 | 3 | 3.8 |
*SI = IC50 (Normal Cell Line) / IC50 (Cancer Line) OR IC50 (Mammalian) / MIC (Bacterial).
References
-
Turan-Zitouni, G., et al. (2022). "Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives." Brazilian Journal of Pharmaceutical Sciences.
-
Winfield, C.J., et al. (1993). "Synthesis and cytotoxic activity of pyridylthio, pyridylsulfinyl, and pyridylsulfonyl methyl acrylates." Journal of Medicinal Chemistry.
-
Alvarez-Ginarte, Y.M., et al. (2024). "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." Molecules (MDPI).
-
National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology."
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
Application Note: Ethyl 3-(3-pyridyl)acrylate in Medicinal Chemistry
High-Value Intermediate for Fragment-Based Drug Discovery (FBDD)
Executive Summary & Strategic Value
Ethyl 3-(3-pyridyl)acrylate (CAS: 59607-99-7) acts as a critical "synthone" in modern drug discovery. Structurally, it combines a Michael acceptor (
In medicinal chemistry, this molecule is not merely a reagent but a strategic scaffold used to:
-
Modulate Lipophilicity (LogP): The pyridine ring serves as a bioisostere for phenyl rings (cinnamates) to improve aqueous solubility via protonation at physiological pH.
-
Target Zinc-Metalloproteins: The acrylate tail is the primary precursor for hydroxamic acids, the "warhead" of choice for Histone Deacetylase (HDAC) inhibitors and LpxC inhibitors.
-
Construct Flexible Linkers: Selective reduction yields 3-(3-pyridyl)propanoates, essential for probing steric clashes in receptor binding pockets.
Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | Ethyl (2E)-3-(pyridin-3-yl)prop-2-enoate |
| Molecular Formula | |
| Molecular Weight | 177.20 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Key Reactivity | Michael addition, Ester hydrolysis, Heck coupling product, Hydrogenation |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
Safety Warning: This compound is a skin and eye irritant.[1] As a Michael acceptor, it is a potential skin sensitizer. Handle in a fume hood with nitrile gloves.
Protocol A: De Novo Synthesis via Heck Coupling
While commercially available, in-house synthesis is often required to introduce isotopic labels (
Mechanism of Action
The reaction utilizes a Palladium(0) catalytic cycle.[2] The 3-pyridyl position is electronically deactivated compared to 2- or 4-positions, reducing the risk of oxidative addition at the wrong site, but the basic nitrogen can poison the catalyst by coordinating to Pd(II) species. Critical Step: Use of a bulky phosphine ligand or higher temperature prevents catalyst arrest.
Materials
-
Substrate: 3-Bromopyridine (1.0 equiv)
-
Olefin: Ethyl acrylate (1.2 equiv)
-
Catalyst: Palladium(II) acetate (
, 1-2 mol%) -
Ligand: Tri-o-tolylphosphine (
, 4 mol%) or Triphenylphosphine ( ) -
Base: Triethylamine (
, 2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure
-
Charge: In a dry pressure tube or round-bottom flask, dissolve 3-bromopyridine (10 mmol) in MeCN (30 mL).
-
Degas: Sparge the solution with Argon for 10 minutes to remove
(essential to protect the phosphine ligand). -
Add Reagents: Add
, Ethyl acrylate, , and Phosphine ligand under Argon flow. -
Reaction: Seal the vessel and heat to 90°C for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 1:1). Product is UV active and stains with
.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Rinse with EtOAc.
-
Purification: Concentrate filtrate. Purify via flash column chromatography (
, 0-40% EtOAc in Hexanes). -
Yield: Expect 85–95% of the trans-isomer.
Visualization: The Heck Catalytic Cycle
Caption: Figure 1. Palladium-catalyzed cross-coupling cycle.[2][3][4] Note the critical regeneration of Pd(0) via base-mediated reductive elimination.
Protocol B: Synthesis of HDAC Inhibitors (Hydroxamic Acids)
The most potent medicinal application of this scaffold is its conversion into hydroxamic acids (e.g., analogs of Belinostat or Panobinostat). The hydroxamic acid group (
Scientific Rationale
Direct reaction of the ester with hydroxylamine is preferred over acid chloride methods to prevent side reactions with the pyridine ring.
Step-by-Step Procedure
-
Preparation of Hydroxylamine: Dissolve Hydroxylamine hydrochloride (
, 10 equiv) in Methanol (MeOH). -
Activation: Add KOH (10 equiv) or NaOMe in MeOH at 0°C. Stir for 15 min. Filter off the precipitated KCl/NaCl.[5] Use the filtrate immediately.
-
Coupling: Add Ethyl 3-(3-pyridyl)acrylate (1 equiv) to the basic hydroxylamine filtrate.
-
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
-
Endpoint: Monitor by LC-MS (Appearance of M+16 mass shift relative to acid, or M-15 relative to ethyl ester).
-
-
Quench & pH Adjustment: Carefully acidify with 1N HCl to pH ~7.0.
-
Note: Do not go too acidic (pH < 5) as the pyridine will protonate, making extraction difficult.
-
-
Isolation: The product often precipitates at neutral pH. If not, extract with n-Butanol or EtOAc.
-
Result: 3-(3-pyridyl)-N-hydroxyacrylamide.
Protocol C: Selective Hydrogenation (Linker Tuning)
To study Structure-Activity Relationships (SAR), chemists often reduce the rigid alkene to a flexible alkane.
Challenge
Standard hydrogenation can reduce the pyridine ring to a piperidine, destroying the aromatic pharmacophore.
Selective Protocol
-
Catalyst: Use 10% Pd/C (dry or 50% wet).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Crucial:Do NOT add acid. Acidic conditions facilitate pyridine ring reduction.
-
-
Pressure: Low pressure (Balloon, ~1 atm) is sufficient for the conjugated alkene.
-
Time: Monitor closely (typically 1–2 hours). Stop immediately upon consumption of starting material to prevent over-reduction.
Visualization: The Divergent Synthesis Hub
Caption: Figure 2. Divergent synthetic pathways from the central acrylate scaffold allowing access to distinct chemotypes.
Quality Control & Characterization
Validation of the trans-geometry is critical for biological activity.
NMR Diagnostic Peaks ( , 300/400 MHz)
| Proton ( | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| Alkene | 6.50 ppm | Doublet | 16.0 Hz | Large |
| Alkene | 7.70 ppm | Doublet | 16.0 Hz | Conjugated to pyridine. |
| Pyridine C2-H | 8.75 ppm | Singlet (broad) | - | Deshielded by Nitrogen. |
| Pyridine C6-H | 8.60 ppm | Doublet | ~4-5 Hz | Ortho to Nitrogen. |
| Ethyl ( | 4.28 ppm | Quartet | 7.1 Hz | Ester moiety. |
Self-Validation Check:
-
If
Hz, you have the cis-isomer (inactive/wrong geometry). -
If Pyridine signals are shifted upfield significantly (< 8.0 ppm), check for pyridine reduction (piperidine contamination).
References
-
Heck Reaction Mechanism & Protocols
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
-
Hydroxamic Acid Synthesis (HDAC Inhibitors)
-
Selective Hydrogenation of Pyridines
-
Studer, M., et al. (2000). Hydrogenation of Pyridine and its Derivatives. Topics in Catalysis, 13, 205–212. Link
-
-
Medicinal Chemistry of 3-Pyridyl Acrylates
-
Luo, Y., et al. (2021). Design and Synthesis of Novel 3-Pyridyl Acrylate Derivatives as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Sources
- 1. trans-3-(3-Pyridyl)acrylic acid 99 19337-97-4 [sigmaaldrich.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN108929246B - A kind of method for preparing hydroxamic acid derivatives by solid state method - Google Patents [patents.google.com]
- 7. Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors [organic-chemistry.org]
Application Note: A Detailed Guide to the Synthesis of Ethyl 2-Cycyano-3-(3-pyridyl)acrylate via Knoevenagel Condensation
Abstract
This technical guide provides an in-depth protocol for the synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Knoevenagel condensation, a classic and reliable carbon-carbon bond-forming reaction.[1][2] This document offers a detailed examination of the reaction mechanism, a comparison of conventional and microwave-assisted protocols, comprehensive characterization methods, and expert insights into experimental optimization. The protocols are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible synthetic method.
Introduction and Scientific Rationale
Ethyl 2-cyano-3-(3-pyridyl)acrylate is a member of the α,β-unsaturated cyanoacrylate family. These compounds serve as versatile intermediates in the synthesis of complex heterocyclic structures and have attracted significant interest for their potential biological activities.[3][4] The inclusion of a pyridine ring, a privileged scaffold in numerous pharmaceuticals, makes this specific molecule a key target for drug discovery programs.[3][5]
The most efficient and common route to this compound is the Knoevenagel condensation.[1] This reaction involves the condensation of an aldehyde or ketone with a compound containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups—catalyzed by a weak base.[2][6] In this specific synthesis, 3-pyridinecarboxaldehyde reacts with ethyl cyanoacetate. The electron-withdrawing nature of the cyano (-CN) and ester (-COOEt) groups in ethyl cyanoacetate increases the acidity of the methylene protons, facilitating their removal by a weak base like piperidine to initiate the reaction.[2]
The Knoevenagel Condensation: A Mechanistic Overview
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The condensation proceeds through several distinct steps, each influenced by the choice of catalyst and solvent.
-
Deprotonation: A weak base, typically piperidine, removes a proton from the α-carbon of ethyl cyanoacetate. This creates a resonance-stabilized carbanion (enolate), which is a potent nucleophile. A weak base is crucial to prevent the competing self-condensation of the aldehyde.[2]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde, forming a carbon-carbon bond and a β-hydroxy intermediate (an aldol-type adduct).[7]
-
Dehydration: The intermediate alcohol is subsequently eliminated as a water molecule, a process often facilitated by the base, to yield the final, thermodynamically stable α,β-unsaturated product, Ethyl 2-cyano-3-(3-pyridyl)acrylate.[2][7]
The choice of a polar protic solvent like ethanol is strategic; it effectively solubilizes the reactants and catalyst while also helping to stabilize the charged intermediates and transition states involved in the mechanism.[7][8]
Caption: Knoevenagel condensation pathway for Ethyl 2-cyano-3-(3-pyridyl)acrylate synthesis.[1]
Experimental Protocols & Workflow
Two primary protocols are presented: a conventional method known for its reliability and a modern microwave-assisted approach valued for its speed and efficiency.[1]
Caption: General workflow for the synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate.[1]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (10 mmol scale) |
| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 1.0 | 1.07 g |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.2 | 1.36 g (1.22 mL) |
| Piperidine | C₅H₁₁N | 85.15 | Catalytic | ~0.1 mL |
| Ethanol | C₂H₅OH | 46.07 | Solvent | 20-30 mL |
Protocol A: Conventional Piperidine-Catalyzed Synthesis
This method is a well-established and robust procedure suitable for any standard laboratory setting.[1]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) and ethyl cyanoacetate (1.36 g, 12 mmol).
-
Dissolution: Add 25 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalysis: Add a catalytic amount of piperidine (~0.1 mL) to the solution using a micropipette.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored every hour using Thin-Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The reaction is typically complete within 8 hours.[1]
-
Work-up: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure product as a solid.[1]
Protocol B: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time, aligning with green chemistry principles of energy efficiency.[9]
-
Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 3-pyridinecarboxaldehyde (0.535 g, 5 mmol) and ethyl cyanoacetate (0.68 g, 6 mmol).
-
Catalysis: Add a drop of piperidine (~0.05 mL). No solvent is necessarily required for this method, but a small amount of ethanol (2-3 mL) can be used to facilitate mixing.
-
Reaction: Place the sealed vessel in a microwave reactor. Irradiate the mixture for 20-60 seconds at a temperature of approximately 100-120°C. Monitor the reaction for completion by TLC after cooling.[1]
-
Work-up and Purification: After cooling the vessel to room temperature, the product can be isolated and purified. If the product solidifies upon cooling, it can be collected by filtration and washed with cold ethanol. If it remains an oil, it can be purified by recrystallization from an appropriate solvent system.[1]
Product Characterization and Expected Results
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Parameter | Expected Result | Notes |
| Appearance | Pale yellow or off-white solid | Based on general observations for similar compounds.[5] |
| Yield | >85% | Yields can vary based on reaction scale and purification efficiency. |
| Melting Point | Not widely reported | Analog: Ethyl 2-cyano-3-phenylacrylate melts at 48-51 °C.[10] |
| TLC (7:3 Hex:EtOAc) | Rf ≈ 0.4 - 0.5 | Rf is system-dependent; starting materials should be distinct. |
Spectroscopic Analysis:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR is expected to show characteristic signals: a triplet around δ 1.4 ppm (3H, -CH₃ of ethyl), a quartet around δ 4.4 ppm (2H, -CH₂- of ethyl), aromatic protons from the pyridine ring between δ 7.5-8.9 ppm, and a key singlet for the vinylic proton around δ 8.2-8.4 ppm.[5][11]
-
¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show distinct peaks for the ethyl group (~14 ppm and ~63 ppm), the cyano group (~115 ppm), aromatic carbons, and the carbonyl carbon of the ester (~162 ppm).[10][11]
-
IR (KBr, cm⁻¹): Expect strong characteristic absorption bands for the cyano group (C≡N stretch) around 2220 cm⁻¹, the ester carbonyl (C=O stretch) around 1720 cm⁻¹, and the alkene (C=C stretch) around 1600 cm⁻¹.[10]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the molecular weight of 202.21 g/mol .[5]
Troubleshooting and Expert Insights
-
Catalyst Removal: Residual piperidine is a common impurity. To ensure its complete removal, the work-up can be modified to include an acidic wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated to its water-soluble salt and partition into the aqueous layer.[12]
-
Product Oiling Out: During recrystallization, the product may sometimes separate as an oil rather than a solid. This can be mitigated by using a more nonpolar solvent system, slowly cooling the solution, or scratching the inside of the flask with a glass rod to induce crystallization.
-
Reaction Rate: If the conventional reaction is slow, gentle heating to 40-50 °C can increase the rate without promoting significant side reactions.
-
Green Chemistry Alternatives: For laboratories focused on sustainable practices, several "greener" approaches have been reported for Knoevenagel condensations. These include using water as a solvent, which can sometimes facilitate the reaction even without a catalyst, or employing reusable heterogeneous catalysts that are easily separated by filtration.[8][11][13][14]
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
3-Pyridinecarboxaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.
-
Ethyl cyanoacetate is harmful if swallowed or in contact with skin.
-
Piperidine is a flammable and corrosive liquid. Handle with extreme care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The Knoevenagel condensation provides a highly effective and reliable pathway for the synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate. Both the conventional room-temperature method and the rapid microwave-assisted protocol can deliver the desired product in high yield. The choice of method will depend on the available equipment and desired reaction time. By understanding the underlying mechanism and potential challenges, researchers can confidently apply these protocols to produce this valuable chemical intermediate for applications in drug discovery and beyond.
References
- Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)
- A Comparative Guide to Solvent Effects in the Knoevenagel Condens
-
Effects of various solvents on Knoevenagel condensation. ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
-
Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. ResearchGate. [Link]
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing). [Link]
-
Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. [Link]
- Catalyst Selection for Knoevenagel Condens
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of Mexican Chemical Society. [Link]
-
Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]
-
Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC - NIH. [Link]
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Supplementary Information for "Improved Knoevenagel Condensation Protocol...". Journal of the Mexican Chemical Society. [Link]
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Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate. Molbase. [Link]
- An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Cyano-3-(3-pyridyl)
-
Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). ResearchGate. [Link]
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Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. Caribbean Journal of Sciences and Technology. [Link]
- Work-up procedure for removing catalyst from Ethyl 2-Cyano-3-(3-pyridyl)
-
Growth of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystal and its structural, optical, thermal and electrical characterisations. ResearchGate. [Link]
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Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. ResearchGate. [Link]
- An In-depth Technical Guide to Ethyl 2-Cyano-3-(3-pyridyl)
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Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]
-
A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. [Link]
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Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]
- Copolymerizable 2-cyano-3,3-diarylacryloxyalkylene compounds, a method of making them and the use of these compounds as ultraviolet light absorbers.
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Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). NIH. [Link]
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(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. ResearchGate. [Link]
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Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. ResearchGate. [Link]
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Application Notes & Protocols for the Purification of Ethyl 3-(3-pyridyl)acrylate
Abstract: This technical guide provides detailed protocols and expert insights for the purification of Ethyl 3-(3-pyridyl)acrylate, a critical intermediate in the development of pharmaceuticals and advanced materials.[1] Addressing the challenges of removing unreacted starting materials, catalysts, and side-products from common synthetic routes like the Knoevenagel condensation, this document outlines validated methodologies including aqueous work-up, flash column chromatography, and vacuum distillation. The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot these protocols effectively, ensuring the high purity required for downstream applications.
Introduction: The Imperative for Purity
Ethyl 3-(3-pyridyl)acrylate is a versatile building block in organic synthesis. Its structure, featuring a pyridine ring conjugated with an acrylate ester, makes it a valuable precursor for a wide range of biologically active molecules, including antibiotics and anti-cancer agents, as well as specialized polymers.[1] The efficacy, safety, and reproducibility of these final products are directly dependent on the purity of this key intermediate.
The most common synthesis route is the Knoevenagel condensation between 3-pyridinecarboxaldehyde and an active methylene compound like ethyl acetoacetate or ethyl cyanoacetate, often catalyzed by a mild base.[2][3] While effective, this reaction can result in a crude product contaminated with starting materials, catalyst residues, and various by-products. This guide provides a systematic approach to achieving high-purity Ethyl 3-(3-pyridyl)acrylate.
Physicochemical Properties
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [4][][6] |
| Molecular Weight | 177.20 g/mol | [4][][6] |
| Appearance | Colourless to light yellow oil | [1][] |
| Boiling Point | 90-92°C at 1 mmHg | [1] |
| Solubility | Soluble in dichloromethane, ethyl acetate, ethers, and alcohols | [1] |
| Refractive Index | ~1.553 | [1] |
Rationale for Purification: Identifying and Eliminating Impurities
The primary goal of purification is to remove contaminants that can interfere with subsequent reactions or compromise the quality of the final product.
Common Impurities from Synthesis:
-
Unreacted Starting Materials: 3-pyridinecarboxaldehyde and ethyl acrylate.
-
Catalyst Residues: Weakly basic amines like piperidine or pyridine used in Knoevenagel condensations.[3]
-
Side-Products: Self-condensation products of the aldehyde or Michael addition products.
-
Reaction Solvents: Toluene, ethanol, etc.
The presence of these impurities can lead to low yields, difficult-to-separate mixtures in subsequent steps, and the generation of unintended, potentially toxic, by-products.
Strategic Purification Workflow
A multi-step approach is typically required to achieve >98% purity. The logical flow involves an initial extractive work-up to remove bulk, water-soluble impurities, followed by a high-resolution technique like chromatography or distillation.
Caption: General Purification Workflow for Ethyl 3-(3-pyridyl)acrylate.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Extractive Work-up for Initial Purification
Rationale: This procedure is designed to remove the bulk of water-soluble materials, such as amine catalysts and salts, from the organic product. A dilute acid wash protonates and solubilizes basic catalysts, facilitating their removal into the aqueous phase.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate (typically 2-3 volumes of the initial reaction volume).
-
Acid Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds. Allow the layers to separate and discard the lower aqueous layer. This step removes basic catalysts like pyridine or piperidine.
-
Neutral Wash: Add an equal volume of deionized water, shake, and discard the aqueous layer.
-
Bicarbonate Wash: Add an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid. Shake, venting frequently due to CO₂ evolution, and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This step helps to break up any emulsions and begins the drying process by removing bulk water.[8]
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; the drying agent should appear free-flowing (like a snow globe) when sufficient has been added.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, extracted oil.
Protocol 2: Purification by Flash Column Chromatography
Rationale: This is the method of choice for separating the target compound from impurities with similar polarities. Silica gel, a polar stationary phase, is used with a non-polar/moderately polar mobile phase. Compounds will elute based on their polarity, with less polar compounds eluting first.
Materials:
-
Crude oil from Protocol 1
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or Heptane) and Ethyl Acetate (HPLC grade)
-
Chromatography column, TLC plates, TLC tank, UV lamp
-
Collection vessels (test tubes or flasks)
Procedure:
-
Determine Eluent System: On a TLC plate, spot the crude material and develop it in various ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1). The ideal system will give the product a Retention Factor (Rƒ) of ~0.3.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude oil (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with the starting solvent system. Collect fractions continuously. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 Hexane:EtOAc) to elute the more polar product.[8][9]
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified Ethyl 3-(3-pyridyl)acrylate.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for optimal separation. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for elution of a range of compounds by tuning polarity. |
| Sample Loading | Dry Loading | Often results in sharper bands and better separation. |
| Monitoring | TLC with UV visualization (254 nm) | The aromatic pyridine ring allows for easy visualization. |
Protocol 3: Purification by High-Vacuum Distillation
Rationale: Distillation is effective for purifying thermally stable liquids from non-volatile impurities or those with significantly different boiling points. A high vacuum is essential to lower the boiling point and prevent thermal decomposition of the acrylate.
Materials:
-
Crude oil (preferably after work-up)
-
Short-path distillation apparatus
-
Vacuum pump and gauge
-
Heating mantle and magnetic stirrer
-
Cold trap (e.g., with dry ice/acetone)
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.
-
Slowly apply vacuum, aiming for a pressure of ≤1 mmHg.
-
Begin stirring and gently heat the distillation flask using the heating mantle.
-
Observe for the condensation of the product in the condenser. Collect the fraction that distills at a stable temperature and pressure (lit. bp: 90-92°C at 1 mmHg).[1]
-
Discard any initial lower-boiling "forerun" and stop the distillation before higher-boiling impurities begin to distill, leaving a residue in the flask.
-
Release the vacuum carefully before turning off the pump.
Caption: Decision Tree for Selecting the Final Purification Method.
Purity Assessment and Final Characterization
After purification, the identity and purity of the final product must be confirmed.
-
Thin-Layer Chromatography (TLC): A single spot (with no baseline streaking) indicates high purity relative to the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the molecular structure and detect impurities. The absence of signals corresponding to starting materials or solvents is a key indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides a quantitative measure of purity and can identify the mass of any minor volatile contaminants.[10]
By following these detailed protocols and understanding the scientific principles behind them, researchers can consistently obtain high-purity Ethyl 3-(3-pyridyl)acrylate, a crucial step in advancing research and development in the pharmaceutical and chemical industries.
References
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PrepChem.com. Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Available from: [Link]
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PrepChem.com. Synthesis of ethyl (E)-3-[3-methoxy-4-(3-pyridyloxy)phenyl]acrylate. Available from: [Link]
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ChemBK. ethyl 3-(pyridin-3-yl)acrylate. Available from: [Link]
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Intratec.us. Ethyl Acrylate Production. Available from: [Link]
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PrepChem.com. Synthesis of ethyl acrylate. Available from: [Link]
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Wikipedia. Ethyl acrylate. Available from: [Link]
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ResearchGate. Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. Available from: [Link]
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Scribd. Ethyl Acrylate Production Process. Available from: [Link]
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MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Available from: [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available from: [Link]
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BrJAC. Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Available from: [Link]
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ResearchGate. Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles | Request PDF. Available from: [Link]
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Wikipedia. Knoevenagel condensation. Available from: [Link]
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SasolTechData.com. Ethyl Acrylate. Available from: [Link]
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Wikipedia. Polylactic acid. Available from: [Link]
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Ataman Kimya. ETHYL ACRYLATE. Available from: [Link]
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Application Note: High-Fidelity Analysis of Acrylate Compounds by Gas Chromatography
Introduction: The Analytical Challenge of Acrylates
Acrylates and methacrylates are a cornerstone of modern polymer chemistry, forming the basis of adhesives, resins, coatings, and critical components in medical and pharmaceutical devices. The concentration of residual acrylate monomers in a final product is a critical quality attribute (CQA), as it can significantly impact the material's physicochemical properties, biocompatibility, and safety profile.[1][2] Excessive residual monomers can lead to toxicity, undesirable odors, and compromised product performance.[1]
Gas chromatography (GC) is a powerful and widely adopted technique for the separation and quantification of these volatile monomers.[3][4] However, the inherent reactivity of acrylates presents unique analytical challenges. Their propensity for thermal degradation and in-situ polymerization within the hot GC inlet can lead to inaccurate quantification, poor reproducibility, and system contamination.[5][6][7] This application note provides a comprehensive guide to developing and validating robust GC methods for acrylate analysis, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Fundamental Principles for Robust Acrylate GC Analysis
A successful GC method for acrylates is built on a systematic understanding of how each component of the system interacts with these reactive analytes. The goal is to ensure the complete and unaltered transfer of monomers from the sample to the detector.
The Critical Choice: GC Column Stationary Phase
The separation of acrylate monomers is primarily governed by their polarity and boiling points. The selection of an appropriate stationary phase is therefore the most critical decision in method development.
-
Polarity is Key: Acrylates are polar compounds due to their ester functional group. Therefore, polar stationary phases are recommended to achieve adequate retention and separation from other matrix components or solvents.
-
Recommended Phases:
-
Wax Phases (Polyethylene Glycol - PEG): Columns like DB-WAX and HP-FFAP (Free Fatty Acid Phase) are highly effective for separating a wide range of acrylates.[8][9][10][11] The FFAP phase, being acid-modified, is particularly useful for analyzing acidic monomers like acrylic acid and methacrylic acid.[12]
-
Mid-to-High Polarity Phases: Phases containing cyanopropyl groups, such as a 6% cyanopropyl-phenyl methylpolysiloxane (e.g., DB-624), provide excellent selectivity for volatile organic compounds, including many common acrylate monomers.[13][14]
-
-
Avoid Non-Polar Phases for General Screening: While non-polar columns (e.g., 5% phenyl-polysiloxane) separate compounds by boiling point, they may not provide sufficient resolution for complex mixtures of acrylate isomers or from non-polar matrix interferences.[15]
Optimizing GC Parameters: A Balancing Act
Parameter optimization is crucial to prevent on-column reactions and ensure sharp, symmetrical peaks.
-
Injector Temperature: This is a delicate balance. The temperature must be high enough to ensure rapid and complete vaporization of the analytes but low enough to prevent thermal degradation or initiation of polymerization.[3] A typical starting point is 200-250 °C.[3][5] Lowering the injector temperature has been shown to mitigate analyte degradation.[3]
-
Oven Temperature Program: A temperature ramp is essential for separating a mixture of acrylates with varying boiling points. A typical program starts at a low temperature (e.g., 40-60 °C) to resolve highly volatile monomers, followed by a ramp (e.g., 10-15 °C/min) to elute higher-boiling compounds in a reasonable time.[3][16]
-
Carrier Gas: High-purity helium or hydrogen is typically used. Maintaining a constant flow rate is critical for reproducible retention times.[1]
-
Detector Selection:
-
Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds and is widely used for routine quantification of acrylates due to its high sensitivity and wide linear range.[3][4]
-
Mass Spectrometry (MS): An MS detector provides definitive identification of analytes based on their mass spectra, which is invaluable for method development, troubleshooting, and analyzing complex matrices.[8][9][13] Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target monomers.[8][10]
-
Sample Preparation: The Gateway to Accurate Data
The goal of sample preparation is to efficiently extract the monomers from the sample matrix and present them in a solvent compatible with the GC system.
Direct Liquid Injection
This is the most straightforward approach, suitable for liquid samples or polymer solutions.
-
Dissolution/Extraction: The sample is dissolved or extracted in a suitable organic solvent. Methanol, acetone, and ethyl acetate are commonly used.[3][9][13] The choice of solvent depends on the solubility of both the polymer matrix and the target analytes.[17][18]
-
Precipitation (for solid polymers): For solid samples, the polymer can be dissolved in a solvent like ethyl acetate, and then a non-solvent (e.g., methanol) is added to precipitate the polymer, leaving the monomers in the supernatant.[9]
-
Inhibitor Addition (Critical Step): To prevent in-vial polymerization prior to injection, it is highly recommended to add a small amount of a polymerization inhibitor, such as monomethyl ether hydroquinone (MEHQ), to all standards, samples, and solvents.[19]
-
Filtration: All samples should be filtered through a 0.22 or 0.45 µm filter to remove particulates that could clog the injector or column.[17]
Static Headspace (HS-GC)
Headspace analysis is ideal for determining residual monomers in solid or viscous liquid samples (e.g., polymers, adhesives, latexes) without dissolving the entire matrix.[2][11][20] This technique minimizes matrix effects and protects the GC system from non-volatile components.[13][20]
-
Sample Preparation: A precisely weighed amount of the sample is placed in a headspace vial.[11]
-
Incubation: The sealed vial is heated in the headspace autosampler oven (e.g., 100-120 °C for 30 minutes) to allow volatile monomers to partition into the headspace (the gas phase above the sample).[8][16]
-
Injection: A portion of the equilibrated headspace gas is automatically injected into the GC.
-
Quantification: Multiple Headspace Extraction (MHE) is an advanced technique that can be used for accurate quantification in complex matrices where matrix-matched standards are not feasible.[4][11][20]
Detailed Protocol: Residual Monomer Analysis in a Polymer Matrix by HS-GC-FID
This protocol provides a validated starting point for the quantification of residual methyl methacrylate (MMA), butyl acrylate (BA), and ethyl acrylate (EA) in a solid polymer.
Scope: This method is designed for the quantitative determination of common acrylate monomers in solid polymer samples at ppm levels.
Apparatus and Reagents:
-
Gas Chromatograph with FID and Headspace Autosampler.
-
GC Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8][10]
-
Reagents: Methanol (GC grade), MMA (≥99%), BA (≥99%), EA (≥99%), Internal Standard (e.g., Isobutyl Acrylate, ≥99%).[1]
-
20 mL Headspace Vials with PTFE-lined septa.
Experimental Workflow Diagram
Caption: HS-GC-FID workflow for residual acrylate monomer analysis.
Step-by-Step Methodology:
-
Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of Isobutyl Acrylate in methanol.
-
Analyte Stock Solution: Prepare a mixed stock solution containing MMA, BA, and EA at 1000 µg/mL each in methanol.
-
Calibration Standards: Prepare a series of calibration standards in 20 mL headspace vials by spiking known amounts of the analyte stock solution and a fixed amount of the IS solution. A typical range might be 1 to 50 µg/mL (equivalent to 10 to 500 ppm in a 100 mg sample).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the polymer sample directly into a 20 mL headspace vial.
-
Spike the vial with a fixed amount of the IS solution (e.g., 10 µL of 1000 µg/mL IS).
-
Immediately seal the vial. Prepare samples in triplicate.
-
-
GC-FID and Headspace Parameters:
| Parameter | Setting | Rationale |
| Headspace Sampler | ||
| Oven Temperature | 100 °C | Ensures efficient partitioning of monomers into the headspace.[8][10] |
| Incubation Time | 30 min | Allows the sample to reach equilibrium.[8][10] |
| Loop Temperature | 110 °C | Prevents condensation of analytes. |
| Transfer Line Temp | 120 °C | Prevents condensation of analytes. |
| GC System | ||
| Column | DB-WAX, 30m x 0.25mm, 0.25µm | Polar phase for good separation of polar acrylates.[8][9] |
| Carrier Gas | Helium | Inert carrier gas. |
| Inlet Temperature | 220 °C | Balances efficient vaporization with minimizing thermal degradation.[3] |
| Split Ratio | 10:1 | Prevents column overloading while maintaining sensitivity.[16] |
| Oven Program | 60°C (hold 2 min), ramp 15°C/min to 200°C (hold 10 min) | Separates volatile monomers at the start and elutes higher boilers.[16] |
| FID Detector | ||
| Temperature | 250 °C | Ensures no condensation and complete combustion of analytes.[3] |
| H₂ Flow | 30 mL/min | Standard FID gas flow.[3] |
| Air Flow | 300 mL/min | Standard FID gas flow.[3] |
-
Calibration and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
The method should demonstrate linearity with a coefficient of determination (r²) greater than 0.99.[3][9]
-
Inject the prepared samples.
-
Calculate the concentration of each residual monomer in the sample using the calibration curve and the initial sample weight.
-
Method Validation and System Suitability
For use in regulated environments, the analytical method must be validated according to established guidelines.
-
Specificity: The method must demonstrate that it can separate the target analytes from each other and from other potential volatiles in the matrix.[3]
-
Linearity: Assessed over a range of concentrations (e.g., 5-6 levels).[3][9]
-
Accuracy & Precision: Determined by analyzing spiked matrix samples at multiple concentration levels. Recoveries should typically be within 85-115% with a relative standard deviation (RSD) below 15%.[3][8][10]
-
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For residual monomers, LOQs in the low mg/kg (ppm) range are often required.[3][8][9]
-
System Suitability: Before running a sequence, a standard is injected to verify system performance. Checks include retention time stability, peak shape (tailing factor), and resolution between critical pairs.
Key Parameter Interdependencies in GC Separation
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Synthesis of Ethyl 3-(3-pyridyl)acrylate analogues
Abstract & Strategic Overview
Ethyl 3-(3-pyridyl)acrylate is a critical Michael acceptor intermediate used extensively in the synthesis of nicotinic acid derivatives, kinase inhibitors, and functionalized polymers. Its amphoteric nature (basic pyridine nitrogen + electrophilic alkene) presents unique challenges in purification and catalyst poisoning.
This guide details two validated synthetic routes:
-
The Heck Coupling (Route A): Ideal for high-throughput synthesis from commercially available aryl halides. It is the robust "workhorse" method but requires careful catalyst management.
-
The Horner-Wadsworth-Emmons (HWE) Olefination (Route B): The preferred route when strict E-stereoselectivity is required or when starting from the aldehyde.
Route Selection Decision Matrix
Before beginning, select the optimal pathway based on your starting material availability and stereochemical requirements.
Figure 1: Decision tree for selecting the synthetic pathway based on substrate availability.
Protocol A: Palladium-Catalyzed Heck Coupling
Applicability: Best for building libraries of analogues where the pyridine ring bears electron-donating or withdrawing groups.
Mechanistic Insight
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A critical challenge with pyridines is the potential for the pyridine nitrogen to coordinate with Palladium, poisoning the catalyst.
-
Solution: We utilize Triphenylphosphine (PPh3) in excess to outcompete the pyridine nitrogen for Pd coordination sites, ensuring the catalytic cycle remains active.
Reagents & Materials
| Reagent | Equiv. | Role |
| 3-Bromopyridine | 1.0 | Substrate |
| Ethyl Acrylate | 1.2 - 1.5 | Olefin Partner |
| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst |
| PPh₃ | 0.10 (10 mol%) | Ligand |
| Triethylamine (Et₃N) | 2.5 | Base (Regenerates Pd(0)) |
| DMF (Anhydrous) | [0.5 M] | Solvent |
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical Step):
-
In a dry reaction vial, dissolve Pd(OAc)₂ and PPh₃ in anhydrous DMF.
-
Stir at room temperature (RT) for 15 minutes under Nitrogen. The solution should turn from orange to yellow, indicating the formation of the active Pd(PPh₃)ₙ species.
-
-
Substrate Addition:
-
Add 3-Bromopyridine, Ethyl Acrylate, and Et₃N to the pre-complexed catalyst solution.
-
-
Degassing:
-
Sparge the mixture with Nitrogen for 10 minutes. Oxygen is detrimental to the phosphine ligand.
-
-
Reaction:
-
Heat the sealed vessel to 100°C for 12–16 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The product is UV-active and typically runs higher (less polar) than the starting pyridine due to ester conjugation, though the basic nitrogen keeps it relatively polar.
-
-
Workup (The "Pyridine Switch"):
-
Cool to RT. Dilute with EtOAc.
-
Wash 1: Water (removes DMF).
-
Wash 2: Brine.
-
Note: If the product is stuck in the aqueous phase, adjust pH to ~8-9 with sat. NaHCO₃.
-
Figure 2: Workflow for the Heck Coupling protocol.
Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination
Applicability: Preferred for strict E-isomer synthesis or when the aldehyde is the precursor.
Mechanistic Insight
The HWE reaction uses a phosphonate-stabilized carbanion.[1][2][3][4] Unlike the Wittig reaction, the phosphate by-product is water-soluble, simplifying purification.[3] The thermodynamic control strongly favors the E-alkene (trans) geometry.
Reagents & Materials
| Reagent | Equiv. | Role |
| Triethyl phosphonoacetate | 1.1 | HWE Reagent |
| Sodium Hydride (60% in oil) | 1.2 | Base |
| 3-Pyridinecarboxaldehyde | 1.0 | Substrate |
| THF (Anhydrous) | [0.3 M] | Solvent |
Step-by-Step Methodology
-
Ylide Formation:
-
Suspend NaH in anhydrous THF at 0°C under Nitrogen.
-
Add Triethyl phosphonoacetate dropwise. Evolution of H₂ gas will occur.
-
Stir at 0°C for 20 minutes until the solution becomes clear (formation of the sodiophosphonate).
-
-
Coupling:
-
Add 3-Pyridinecarboxaldehyde (dissolved in minimal THF) dropwise to the cold ylide solution.
-
-
Progression:
-
Allow the reaction to warm to RT naturally. Stir for 2–4 hours.
-
Validation: The disappearance of the aldehyde peak (~10.0 ppm) in ¹H NMR or TLC indicates completion.
-
-
Quench & Workup:
-
Quench carefully with sat. NH₄Cl solution.
-
Extract with EtOAc (3x).
-
The phosphate by-product remains in the aqueous layer.
-
Purification Strategy: The "Acid-Base Switch"
Purifying pyridine derivatives is often difficult on silica gel due to "streaking" caused by the interaction between the basic pyridine nitrogen and acidic silanols.
Protocol for High Purity:
-
Dissolution: Dissolve the crude organic residue in 1M HCl (aqueous). The pyridine becomes protonated (pyridinium salt) and moves to the aqueous phase. Neutral impurities remain in the organic phase.
-
Wash: Wash the acidic aqueous layer with Diethyl Ether (removes non-basic impurities like phosphine oxides or unreacted acrylates).
-
Basification: Cool the aqueous layer on ice and slowly add 2M NaOH or solid Na₂CO₃ until pH > 10. The product is now neutral (free base) and precipitates or oils out.
-
Extraction: Extract the now-cloudy aqueous mixture with DCM or EtOAc. Dry over MgSO₄ and concentrate.
Characterization Checkpoint:
-
¹H NMR (CDCl₃): Look for the trans-alkene doublets with a coupling constant (
) of ~16.0 Hz .-
~7.7 ppm (d,
=16 Hz, =CH-Py) -
~6.5 ppm (d,
=16 Hz, =CH-COOEt)
-
~7.7 ppm (d,
Applications & Analogues
| Analogue Class | Modification | Synthetic Note | Application |
| 6-Methyl | 6-Methyl-3-bromopyridine | Use Heck Protocol. Methyl group slightly increases solubility. | Polymer precursors [1]. |
| 5-Bromo | 3,5-Dibromopyridine | Double Heck coupling possible; control stoichiometry for mono-substitution. | Cross-linking agents.[5] |
| Amino-Py | 2-Amino-3-bromopyridine | Protect amine (e.g., Boc) before Heck to prevent catalyst poisoning. | Kinase inhibitors. |
Key Application Note: These acrylates are potent Michael acceptors. They are frequently used to covalently modify Cysteine residues in proteins or to polymerize into pH-responsive hydrogels [2].
Safety & Handling
-
Pyridine Toxicity: Pyridine and its derivatives are hepatotoxic and can cause male sterility. Handle only in a fume hood.
-
Acrylates: Ethyl acrylate is a lachrymator and a potential sensitizer. Avoid skin contact.
-
Sodium Hydride: Reacts violently with water. Use dry solvents and quench excess reagent carefully under inert gas.
References
-
PrepChem. (n.d.). Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Retrieved from [Link]
-
AccScience Publishing. (2025).[6] Pyridinium-based acrylate additives for multifunctional 3D-printable photosensitive resins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][1]
-
MDPI. (2017). Heck Reaction—State of the Art. Catalysts. Retrieved from [Link][6][7][8][9]
Sources
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridinium-based acrylate additives for multifunctional 3D-printable photosensitive resins with antibacterial, antistatic, and high-strength properties [accscience.com]
Structure-activity relationship (SAR) studies of Ethyl 3-(3-pyridyl)acrylate derivatives
Application Note: Structure-Activity Relationship (SAR) & Optimization of Ethyl 3-(3-pyridyl)acrylate Scaffolds
Executive Summary
Ethyl 3-(3-pyridyl)acrylate (E3PA) represents a privileged scaffold in medicinal chemistry, serving as a bioisostere of cinnamic acid derivatives.[1][2] Its core value lies in the synergy between the pyridine ring (providing aqueous solubility and hydrogen-bond acceptor capability) and the
This Application Note provides a comprehensive guide for researchers utilizing E3PA derivatives to develop covalent inhibitors (targeting cysteine residues) and antimicrobial agents .[1][2] We detail synthetic routes, SAR logic, and self-validating protocols for assessing biological efficacy.
Chemical Foundation & Mechanism of Action[1][2]
The Pharmacophore
The E3PA molecule consists of three distinct zones, each modifiable to tune biological activity:
-
The Warhead (Acrylate): An electrophilic center susceptible to nucleophilic attack by thiols (e.g., Cysteine-25 in Papain-family proteases or bacterial enzymes).[1][2]
-
The Linker (Alkene): Controls the geometry (E/Z isomerism) and conjugates the aromatic system to the carbonyl.[1][2]
-
The Recognition Element (Pyridine): Mimics the phenylalanine side chain but adds polarity and pH-dependent ionization.[1][2]
Mechanism: Michael Addition
The primary mode of action for these derivatives often involves the formation of a covalent bond with a target protein.[1][2]
-
Key SAR Driver: The electrophilicity of the
-carbon is modulated by the electron-withdrawing/donating nature of the pyridine ring substituents.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
Synthetic Protocol: Heck Coupling Strategy
While Knoevenagel condensation is possible, the Heck Reaction offers superior stereocontrol (favoring the E-isomer) and tolerance for functional groups on the pyridine ring.[1][2]
Protocol 1: Palladium-Catalyzed Synthesis of E3PA Derivatives
Reagents:
-
Ethyl Acrylate (1.5 equiv)[1]
-
Pd(OAc)
(1-3 mol%)[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Tri-o-tolylphosphine (P(o-tol)
) (2-6 mol%)[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Triethylamine (Et
N) (2.0 equiv)[1] -
Solvent: Dry Acetonitrile (MeCN) or DMF[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve Pd(OAc)
and P(o-tol)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> in dry MeCN. Stir under Argon for 15 min to form the active catalytic species (yellow to dark orange).[1] -
Addition: Add the 3-bromopyridine substrate, followed by Et
N. Finally, inject Ethyl Acrylate via syringe. -
Reaction: Seal the tube and heat to 90°C for 12–16 hours . Monitor via TLC (Hexane:EtOAc 3:1).[1][2][3] The spot for the bromide should disappear, and a highly fluorescent blue/purple spot (the acrylate) typically appears under UV.[1][2]
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black.[1][2] Wash the pad with EtOAc.[1][2]
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via Flash Column Chromatography (Silica Gel 60).
Validation Check:
-
1H NMR (CDCl
): Look for two doublets ( Hz) between 6.4 and 7.7 ppm, confirming the trans (E) alkene geometry.
Structure-Activity Relationship (SAR) Guide
The optimization of E3PA follows a multi-parametric approach. Use the table below to guide library design.
| Structural Zone | Modification | Effect on Activity / Property |
| Pyridine Ring (Pos. 3) | Electron Withdrawing Groups (e.g., 6-Cl, 6-CF | Increases electrophilicity of the warhead (faster covalent bond formation).[1] Decreases pKa of Pyridine N. |
| Electron Donating Groups (e.g., 6-OMe, 6-NH | Decreases electrophilicity (slower reactivity).[1] Increases pKa (better solubility at low pH).[1][2] | |
| Acrylate Ester | Ethyl | Increases steric bulk; may improve metabolic stability against esterases but reduces cellular permeability.[1] |
| Ethyl | significantly increases stability; changes H-bond donor/acceptor profile.[1] | |
| Isomerism | E (Trans) vs Z (Cis) | The E-isomer is generally more stable and fits better into narrow enzyme binding pockets (e.g., proteases).[1][2] |
SAR Visualization Logic
Figure 1: Strategic modification zones for the E3PA scaffold.
Biological & Reactivity Assays
To validate the SAR, you must distinguish between intrinsic chemical reactivity and biological binding .[1][2]
Protocol 2: GSH Reactivity Assay (Warhead Validation)
Purpose: To quantify the electrophilicity of the acrylate double bond.[1][2]
-
Stock Solutions: Prepare 10 mM compound in DMSO and 10 mM L-Glutathione (reduced) in PBS (pH 7.4).
-
Incubation: Mix compound and GSH in a 1:10 ratio (50 µM compound : 500 µM GSH) in PBS. Incubate at 37°C.
-
Monitoring: At
min, analyze aliquots via HPLC-UV or LC-MS. -
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).-
Interpretation: High
indicates a "hot" warhead (potential toxicity); Lowngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> suggests poor target engagement.[1]
-
Protocol 3: Antimicrobial MIC Determination
Purpose: To assess cellular potency against bacteria (e.g., S. aureus).[1][2]
-
Inoculum: Dilute overnight bacterial culture to
CFU/mL in Mueller-Hinton Broth. -
Plate Setup: Use a 96-well plate. Add 100 µL of broth containing the compound (serial dilutions from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 100 µL of bacterial suspension to each well.
-
Controls:
-
Readout: Incubate at 37°C for 18–24 h. The MIC is the lowest concentration with no visible growth (turbidity).[1][2] Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = Dead, Pink = Live).[1][2]
Computational Docking Workflow
Before synthesis, prioritize derivatives using molecular docking.[1][2]
Target Suggestion: Cathepsin B (PDB: 1HUC) or Bacterial FabH (PDB: 3IL9).[1][2]
Workflow:
-
Ligand Prep: Generate 3D conformers of E3PA derivatives. Set protonation state of Pyridine N at pH 7.4 (likely neutral).
-
Covalent Docking: If your software supports it (e.g., Gold, CovDock), define the
-carbon of the acrylate as the "reactive atom" and the active site Cysteine sulfur as the "target atom".[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Non-Covalent Docking: For initial screening, dock non-covalently to assess the fit of the pyridine ring in the S2/S3 pockets.[1][2]
-
Scoring: Prioritize compounds that show H-bonding between the Pyridine N and backbone amides (e.g., Glycine residues in the active site).[1][2]
References
-
Synthesis of Pyridyl Acrylates
-
Biological Activity
-
Antimicrobial Pyridines: Patel, N. B., & Khan, S. N. (2011).[1][2] Biological evaluation of some new pyridine derivatives. Journal of Saudi Chemical Society, 15(4), 377-383.[1][2] Link[1]
-
Michael Acceptors in Drug Design: Amsberry, K. L., et al. (1991).[1][2] Amine prodrugs which utilize hydroxy amide lactonization.[1][2] Pharmaceutical Research, 8, 323–330.[1][2] Link
-
-
Safety & Toxicology
Disclaimer: This protocol involves the use of hazardous chemicals (Ethyl Acrylate is a lachrymator and potential carcinogen; Pyridine derivatives are irritants).[1][2] All experiments must be conducted in a functioning fume hood with appropriate PPE.
Sources
- 1. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Best Ethyl acrylate (Acrylate dethyle) factory and suppliers | PTG [ptgchemical.com]
- 5. Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate | C14H18N2O2 | CID 53402622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. arkema.com [arkema.com]
- 9. chembk.com [chembk.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 3-(3-pyridyl)acrylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-(3-pyridyl)acrylate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and overcome common experimental challenges.
Introduction to Ethyl 3-(3-pyridyl)acrylate Synthesis
Ethyl 3-(3-pyridyl)acrylate is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges, including low yields, formation of side products, and difficulties in purification. This guide will focus on the most common and effective methods for its preparation, primarily the Horner-Wadsworth-Emmons reaction and the Heck reaction, providing you with the necessary tools to troubleshoot and optimize your synthetic route.
Recommended Synthetic Strategies: An Overview
The formation of the α,β-unsaturated ester moiety in Ethyl 3-(3-pyridyl)acrylate is typically achieved through olefination or cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereoselectivity requirements.
-
The Horner-Wadsworth-Emmons (HWE) Reaction: This is one of the most reliable methods for the stereoselective synthesis of alkenes.[1][2] It involves the reaction of a stabilized phosphonate ylide with an aldehyde or ketone. For the synthesis of Ethyl 3-(3-pyridyl)acrylate, this would involve the reaction of 3-pyridinecarboxaldehyde with a phosphonate ester such as triethyl phosphonoacetate. The HWE reaction generally provides excellent E-selectivity.[3]
-
The Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an alkene.[4][5] In this case, 3-bromopyridine or 3-iodopyridine would be coupled with ethyl acrylate in the presence of a palladium catalyst and a base. The Heck reaction is known for its high functional group tolerance.[5]
-
The Wittig Reaction: A classic method for alkene synthesis that utilizes a phosphonium ylide.[6][7] While similar to the HWE reaction, the Wittig reaction can sometimes be less stereoselective for stabilized ylides and the removal of the triphenylphosphine oxide byproduct can be challenging.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Ethyl 3-(3-pyridyl)acrylate.
Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
Question 1: My HWE reaction is showing low to no conversion of the starting aldehyde. What are the possible causes and how can I fix it?
Answer: Low conversion in an HWE reaction can stem from several factors related to the base, the phosphonate reagent, or the reaction conditions.
-
Ineffective Deprotonation of the Phosphonate: The reaction begins with the deprotonation of the phosphonate to form the nucleophilic carbanion.[8]
-
Weak Base: Ensure the base you are using is strong enough to deprotonate the triethyl phosphonoacetate. Sodium hydride (NaH) and sodium methoxide (NaOMe) are commonly used and effective bases.[3] If you are using a weaker base like potassium carbonate, the reaction may require heating.
-
Base Quality: Sodium hydride can be of variable quality, especially if it is old or has been improperly stored. Use freshly opened or properly stored NaH. You can test the activity of your NaH by carefully adding a small amount to a protic solvent and observing for hydrogen evolution.
-
Solvent Choice: The choice of solvent is crucial. Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are good choices. Ensure your solvent is completely dry, as any protic impurities will quench the phosphonate carbanion.
-
-
Poor Quality of Reagents:
-
Aldehyde Impurity: The 3-pyridinecarboxaldehyde starting material can be prone to oxidation to the corresponding carboxylic acid, which will not participate in the reaction. Use freshly distilled or purified aldehyde.
-
Phosphonate Reagent: While generally stable, ensure your phosphonate reagent is of high purity.
-
-
Reaction Temperature: While the deprotonation is often done at 0 °C, the subsequent reaction with the aldehyde may require warming to room temperature or gentle heating to proceed at a reasonable rate.
Question 2: My HWE reaction is producing a mixture of E and Z isomers. How can I improve the E-selectivity?
Answer: The HWE reaction is renowned for its high E-selectivity with stabilized ylides.[3] If you are observing poor stereoselectivity, consider the following:
-
Reaction Conditions: The stereochemical outcome of the HWE reaction can be influenced by the counter-ion of the base and the solvent.
-
Cation Effects: Lithium salts can sometimes lead to lower E-selectivity. Using sodium or potassium bases often favors the formation of the E-isomer.
-
Solvent: Aprotic solvents like THF generally give high E-selectivity.
-
-
Modified Phosphonates: While triethyl phosphonoacetate typically gives high E-selectivity, certain modified phosphonate reagents, such as those with bulky phosphonate groups, can further enhance it.
Question 3: I am having difficulty removing the phosphate byproduct from my reaction mixture. What is the best purification strategy?
Answer: A significant advantage of the HWE reaction over the Wittig reaction is the easy removal of the dialkylphosphate salt byproduct.[3][8]
-
Aqueous Workup: The phosphate byproduct is water-soluble. A simple aqueous workup, including washing the organic layer with water or brine, should effectively remove the majority of the phosphate salt.
-
Column Chromatography: If trace amounts of the byproduct remain, they can be easily separated from the desired ethyl 3-(3-pyridyl)acrylate product by silica gel column chromatography.
Heck Reaction Troubleshooting
Question 1: My Heck reaction is giving a low yield, and I am recovering a significant amount of my starting aryl halide. What could be the problem?
Answer: Low conversion in a Heck reaction often points to issues with the catalyst, base, or reaction conditions.
-
Catalyst Deactivation:
-
Palladium Black Formation: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and a frequent cause of low yields.[9] This can be caused by high temperatures or the presence of impurities.
-
Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst. For electron-deficient aryl halides, phosphine ligands are commonly used. Consider using a more robust ligand or a pre-catalyst that is more resistant to decomposition.
-
Oxygen Sensitivity: While many modern Heck protocols are air-tolerant, the palladium(0) active species can be sensitive to oxygen. Degassing your solvent and running the reaction under an inert atmosphere (nitrogen or argon) can prevent catalyst oxidation.
-
-
Insufficient Base: The base plays a crucial role in regenerating the active palladium(0) catalyst.
-
Base Strength and Solubility: Ensure you are using a suitable base, such as triethylamine (TEA) or potassium carbonate, and that it is present in sufficient excess (typically 1.5-2 equivalents). The solubility of the base in the reaction medium can also be a factor.
-
-
Reactivity of the Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl.[5] If you are using an aryl chloride, the reaction will likely require more forcing conditions (higher temperature, more active catalyst) than with an aryl bromide or iodide.[10]
Question 2: I am observing the formation of side products in my Heck reaction, such as double addition products or isomerization of the alkene.
Answer: Side product formation in the Heck reaction can be minimized by carefully controlling the reaction conditions.
-
Double Arylation: The formation of a diarylated alkene can occur, especially if the concentration of the aryl halide is high. Using a slight excess of the ethyl acrylate can help to minimize this side reaction.
-
Alkene Isomerization: Isomerization of the product can be promoted by the palladium catalyst, particularly at high temperatures and long reaction times. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed.
Question 3: How can I effectively purify my product from the palladium catalyst and ligand residues?
Answer: Removing residual palladium and phosphorus-containing byproducts is essential, especially for pharmaceutical applications.
-
Filtration: After the reaction, the mixture can be filtered through a plug of celite or silica gel to remove the heterogeneous palladium catalyst or decomposed palladium black.
-
Aqueous Wash: An aqueous wash can help to remove the base and its salt.
-
Column Chromatography: Silica gel column chromatography is typically effective for separating the product from any remaining catalyst residues and ligands.
-
Activated Carbon Treatment: For very low levels of palladium contamination, treating a solution of the product with activated carbon can be effective.
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for the Heck reaction: 3-bromopyridine or 3-iodopyridine?
A1: 3-Iodopyridine is generally more reactive than 3-bromopyridine in the Heck reaction due to the weaker carbon-iodine bond.[5] This allows for milder reaction conditions (lower temperature, lower catalyst loading), which can help to minimize side reactions and catalyst decomposition. However, 3-bromopyridine is often less expensive and may be preferred for large-scale syntheses if suitable reaction conditions can be found.
Q2: How should I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of most organic reactions. For the synthesis of Ethyl 3-(3-pyridyl)acrylate, you can spot the reaction mixture alongside your starting materials on a silica gel TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the limiting reagent and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used.
Q3: Are there any safety precautions I should be aware of when running these reactions?
A3: Yes, several safety precautions should be taken:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled under an inert atmosphere.
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled with care in a dry environment.
-
Solvents: The organic solvents used in these reactions are flammable and should be handled in a fume hood away from ignition sources.
-
Acrylates: Ethyl acrylate is a lachrymator and can be irritating to the skin and respiratory system. It should be handled in a fume hood. Commercial preparations often contain polymerization inhibitors.[11]
Q4: Can I scale up these reactions?
A4: Both the HWE and Heck reactions are generally scalable. However, when scaling up, it is important to consider the following:
-
Heat Transfer: Exothermic events, such as the addition of a strong base, can be more difficult to control on a larger scale. Ensure adequate cooling is available.
-
Mixing: Efficient stirring is crucial for maintaining a homogeneous reaction mixture, especially for heterogeneous reactions involving solid bases or catalysts.
-
Purification: Purification by column chromatography can be cumbersome on a large scale. Consider alternative purification methods such as crystallization or distillation if possible.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(3-pyridyl)acrylate via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
3-Pyridinecarboxaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes (3 x) to remove the mineral oil, then place the flask under a positive pressure of nitrogen.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. The addition is exothermic, so maintain the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear.
-
Add a solution of 3-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford Ethyl 3-(3-pyridyl)acrylate.
Protocol 2: Synthesis of Ethyl 3-(3-pyridyl)acrylate via Heck Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromopyridine
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).
-
Add anhydrous DMF to the flask and stir for 10 minutes to form the catalyst complex.
-
Add 3-bromopyridine (1.0 equivalent), ethyl acrylate (1.2 equivalents), and triethylamine (1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the 3-bromopyridine.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (3 x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford Ethyl 3-(3-pyridyl)acrylate.
Data Summary
| Reaction | Key Reagents | Typical Solvent | Typical Base | Temperature | Typical Yield | Key Advantages |
| HWE Reaction | 3-Pyridinecarboxaldehyde, Triethyl phosphonoacetate | THF, DMF | NaH, NaOMe | 0 °C to RT | 70-95% | High E-selectivity, easy byproduct removal |
| Heck Reaction | 3-Bromopyridine, Ethyl acrylate, Pd catalyst | DMF, Acetonitrile | TEA, K₂CO₃ | 80-120 °C | 60-90% | High functional group tolerance |
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: Catalytic Cycle of the Heck Reaction.
References
-
PrepChem. Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Wikipedia. Ethyl acrylate. Available from: [Link]
-
Reddit. Practical Heck Reaction problems!. Available from: [Link]
- Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
MDPI. Heck Reaction—State of the Art. Available from: [Link]
-
ResearchGate. Optimization of the HWE reaction conditions. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
- Google Patents. US4507495A - Process for production of ethyl acrylate.
-
Reddit. Troubleshooting a difficult Heck reaction. Available from: [Link]
-
ResearchGate. Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding. Available from: [Link]
-
ACS Publications. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Available from: [Link]
-
The Royal Society of Chemistry. An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. Available from: [Link]
-
ResearchGate. Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. Available from: [Link]
-
ACS Publications. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Available from: [Link]
-
ACS Publications. Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate. Available from: [Link]
-
ResearchGate. How do I synthesize acrylic ester ?. Available from: [Link]
-
RSC Publishing. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Available from: [Link]
-
Chemistry LibreTexts. The Wittig Reaction. Available from: [Link]
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]
-
University of Missouri–St. Louis. A Solvent Free Wittig Reaction. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
Reddit. How to purify Acrylic Acid. Available from: [Link]
-
AWS. Example of Ethyl acrylate Purification. Available from: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Ethyl acrylate - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Polymerization of Ethyl 3-(3-pyridyl)acrylate During Storage
Welcome to the technical support center for Ethyl 3-(3-pyridyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of this valuable monomer during storage. By understanding the underlying chemical principles and implementing the recommended protocols, you can ensure the stability and integrity of your material, leading to more reliable and reproducible experimental outcomes.
Understanding the Challenge: The Propensity of Acrylates to Polymerize
Ethyl 3-(3-pyridyl)acrylate, like other acrylate monomers, possesses a carbon-carbon double bond that is susceptible to free-radical polymerization.[1] This process involves three main stages: initiation, propagation, and termination.[2] Initiation can be triggered by various factors commonly encountered in a laboratory setting, including heat, light (UV radiation), and the presence of radical-initiating species.[3][4] Once initiated, a chain reaction (propagation) can occur, leading to the formation of long polymer chains and rendering the monomer useless for its intended application.[2][5]
The pyridine moiety in Ethyl 3-(3-pyridyl)acrylate adds a layer of complexity to its handling and storage, as nitrogen-containing heterocyclic compounds can have distinct chemical reactivities.[6][7] Therefore, a robust storage strategy is paramount.
Frequently Asked Questions (FAQs)
Q1: My Ethyl 3-(3-pyridyl)acrylate appears viscous and has solidified. What happened?
This is a classic sign of polymerization. The increase in viscosity and eventual solidification are due to the formation of long polymer chains from the individual monomer units. This process is often irreversible and indicates that the material is no longer suitable for use. The primary causes are improper storage conditions, such as exposure to heat or light, or the depletion of the polymerization inhibitor.
Q2: What is a polymerization inhibitor and why is it important?
A polymerization inhibitor is a chemical compound added to monomers to prevent their spontaneous polymerization.[8] These inhibitors function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[9][10] Common inhibitors for acrylates include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and phenothiazine (PTZ).[8][11][12] Without an effective inhibitor, the shelf-life of reactive monomers like Ethyl 3-(3-pyridyl)acrylate would be significantly shorter.
Q3: How do I know if my monomer contains an inhibitor?
Reputable chemical suppliers will always add an inhibitor to reactive monomers before shipping. The specific inhibitor and its concentration are typically stated on the product's certificate of analysis (CoA) or safety data sheet (SDS). If you are unsure, contact the manufacturer's technical support.
Q4: Can I remove the inhibitor before my reaction?
Yes, and in many cases, it is necessary. The inhibitor is designed to prevent polymerization during storage but can interfere with your intended reaction. Standard laboratory techniques such as passing the monomer through a column of activated basic alumina or performing an aqueous wash can be used to remove phenolic inhibitors like hydroquinone and MEHQ.[8] Always consult established protocols for inhibitor removal specific to your application.
Troubleshooting Guide: Proactive and Reactive Measures
This section provides a systematic approach to troubleshooting storage-related polymerization issues.
Proactive Troubleshooting: Establishing Optimal Storage Conditions
Prevention is the most effective strategy. By adhering to the following guidelines, you can significantly minimize the risk of premature polymerization.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place.[13][14] Recommended temperature is typically ≤38°C (100°F).[15][16] Avoid temperatures above 35°C.[17] | Heat is a primary initiator of free-radical polymerization.[4] Lower temperatures reduce the kinetic energy of the system, decreasing the likelihood of spontaneous initiation. |
| Light Exposure | Store in an amber or opaque container, away from direct sunlight and UV sources.[18][19] | Light, particularly UV radiation, can provide the energy to generate free radicals, initiating polymerization.[3] |
| Atmosphere | Store under an atmosphere of air, not under an inert gas like nitrogen or argon.[20] | Many common inhibitors, such as hydroquinone and MEHQ, require the presence of oxygen to function effectively as radical scavengers.[11][20] |
| Container | Use the original manufacturer's container whenever possible.[15] If transferring, use glass or stainless steel.[15][20] Ensure the container is tightly closed.[19][21] | This prevents contamination and ensures compatibility with the material. A tight seal prevents the ingress of contaminants and the loss of any volatile components. |
| Handling | Avoid contact with radical-forming agents, peroxides, and reactive metals.[17] | These substances can act as initiators for polymerization. |
Reactive Troubleshooting: What to Do When You Suspect Polymerization
If you observe any signs of polymerization, such as increased viscosity, cloudiness, or the presence of solid particles, follow these steps:
-
Isolate the Container: Immediately move the container to a well-ventilated area, away from heat and other reactive chemicals.
-
Do Not Attempt to Heat: Heating a partially polymerized monomer can accelerate the reaction, potentially leading to a runaway polymerization which is highly exothermic and can cause a dangerous pressure buildup in a sealed container.[19]
-
Check for Inhibitor Levels (Advanced): If you have the analytical capabilities (e.g., HPLC), you can test a small, liquid sample for the concentration of the inhibitor. This can help determine if inhibitor depletion is the cause.
-
Dispose of the Material: In most cases, once polymerization has begun, the monomer is unusable. It should be disposed of as hazardous waste according to your institution's safety protocols. Do not attempt to salvage the material.
Experimental Protocols
Protocol 1: Visual Inspection of Stored Ethyl 3-(3-pyridyl)acrylate
Objective: To regularly assess the physical state of the stored monomer for early signs of polymerization.
Materials:
-
Container of Ethyl 3-(3-pyridyl)acrylate
-
Clean, dry pipette or glass stirring rod
-
Laboratory notebook
Procedure:
-
Before each use, and at regular intervals (e.g., monthly), visually inspect the container in a well-lit area.
-
Look for any changes in appearance, such as cloudiness, haziness, or the formation of precipitates.
-
Carefully tilt the container to observe the viscosity of the liquid. Compare it to your memory of the material when it was first received.
-
If the material appears more viscous than expected, you can carefully insert a clean, dry pipette or glass rod to further assess its consistency. Caution: Do not introduce any contaminants.
-
Record your observations in your laboratory notebook, including the date and any changes noted.
Protocol 2: Checking Inhibitor Efficacy (Indirect Method)
Objective: To indirectly assess if the inhibitor is still active, particularly for older stock materials.
Materials:
-
Small test tube or vial
-
A small sample (e.g., 0.5 mL) of the stored Ethyl 3-(3-pyridyl)acrylate
-
A known radical initiator (e.g., a very small amount of AIBN or benzoyl peroxide) - USE WITH EXTREME CAUTION AND IN A FUME HOOD
-
Heating block or water bath
-
Control sample of freshly purchased Ethyl 3-(3-pyridyl)acrylate (if available)
Procedure:
-
In a fume hood, place a small sample of the monomer into a test tube.
-
Add a minuscule amount of the radical initiator.
-
Gently warm the mixture to a temperature known to cause polymerization (e.g., 50-60°C).
-
Observe the sample for signs of polymerization (thickening, solidification).
-
If polymerization occurs rapidly, it may suggest that the inhibitor level in your stock is low. If the sample remains liquid for an extended period under these conditions, the inhibitor is likely still effective.
-
This is a qualitative and potentially hazardous test. It should only be performed by experienced personnel with appropriate safety precautions in place.
Visualizing the Process: Polymerization and Inhibition
The Unwanted Pathway: Free-Radical Polymerization
The following diagram illustrates the basic steps of free-radical polymerization that you are trying to prevent.
Caption: The three stages of free-radical polymerization.
The Protective Mechanism: How Inhibitors Work
This diagram shows how a radical scavenger, such as hydroquinone, interrupts the polymerization process.
Caption: Mechanism of polymerization inhibition by radical scavenging.
References
- Synthomer. (2020, September 22). ETHYL ACRYLATE STABILIZED.
- Sasol. (2023, October 25). Ethyl Acrylate Safety Data Sheet.
- Chemius. Ethyl Acrylate (EA).
- Gaylord Archival. How to Clean and Care for Acrylic Display Cases.
- Fine Chemical Industry News. The Crucial Role of Phenothiazine as a Polymerization Inhibitor in Monomer Stabilization.
- Displays2go. (2020, April 28). How to Maintain Your Acrylic Displays and Holders.
- Google Patents. US3816267A - Inhibition of acrylate polymerization.
- TCI AMERICA. Polymerization Inhibitors.
- Chakraborty, D. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH.
- American Chemical Society. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications.
- Wikipedia. Polymerisation inhibitor.
- Royal Society of Chemistry. (2015). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry.
- The Plastic People. The Ultimate Guide To Acrylic Care & Maintenance.
- Sigma-Aldrich. (2025, May 7). Safety Data Sheet.
- Chemos GmbH & Co. KG. (2019, April 5). Safety Data Sheet: trans-3-(3-Pyridyl)acrylic acid.
- ChemPoint. Eastman Hydroquinone Inhibitors for Polymerization.
- ChemPoint. Phenothiazine (PTZ) Inhibitors, WeylChem International.
- Wako Pure Chemical Industries. High Performance Polymerization Inhibitors.
- Fisher Scientific. (2015, June 16). Safety Data Sheet: 3-(3-Pyridyl)acrylic acid.
- Polymer Science Learning Center. Acrylates.
- Arkema. (2017, April 11). EC-SAFETY DATA SHEET: ETHYLACRYLATE.
- Google Patents. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization.
- Royal Society of Chemistry. (2015). Iron-initiated radical polymerization of acrylate monomers. Polymer Chemistry.
- Cole-Parmer. Material Safety Data Sheet - trans-3-(3-Pyridyl)acrylic acid.
- E Plus Chemical Co.,Ltd. (2025, August 23). Storage and Handling Tips for Octyl Acrylate.
- Taylor & Francis Online. Poly(ethyl acrylate) – Knowledge and References.
- Gaylord Archival. Resources | Care and Handling of Acrylic.
- Chemistry For Everyone. (2025, August 22). What Is The Acrylate Polymerization Process? [Video]. YouTube.
- Centers for Disease Control and Prevention. (n.d.). Ethyl acrylate. NIOSH Pocket Guide to Chemical Hazards.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- ResearchGate. Illustration of the mechanism of hydroquinone as a polymerization inhibitor.
- Royal Society of Chemistry. (2015). Anionic polymerization of ethyl acrylate initiated by tetrabutylammonium azide: direct synthesis of end-clickable polyacrylate. Polymer Chemistry.
- Carl ROTH. Safety Data Sheet: Pyridine.
- Barner-Kowollik, C. (2009). Acrylate free radical polymerization: from mechanism to polymer design. Macromolecular rapid communications.
- European Patent Office. (1989). Inhibition of polymerization during distillation of monomers.
Sources
- 1. pslc.ws [pslc.ws]
- 2. m.youtube.com [m.youtube.com]
- 3. Polymerization Inhibitors | TCI AMERICA [tcichemicals.com]
- 4. Polymerization Inhibitors|Q-1300|Q-1301|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00645G [pubs.rsc.org]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. carlroth.com [carlroth.com]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 12. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. epluschemical.com [epluschemical.com]
- 15. Mobile [my.chemius.net]
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- 17. sasoltechdata.com [sasoltechdata.com]
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- 19. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 20. synthomer.com [synthomer.com]
- 21. fishersci.com [fishersci.com]
Technical Support Center: Purification of Crude Ethyl 3-(3-pyridyl)acrylate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the purification of Ethyl 3-(3-pyridyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common and complex challenges encountered during the purification of this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Ethyl 3-(3-pyridyl)acrylate?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis is the Horner-Wadsworth-Emmons (HWE) reaction between 3-pyridinecarboxaldehyde and a phosphonate ylide, such as triethyl phosphonoacetate.[1]
Therefore, you can anticipate the following impurities:
-
Unreacted Starting Materials: 3-pyridinecarboxaldehyde and triethyl phosphonoacetate.
-
Reaction Byproducts: Water-soluble phosphate salts (e.g., sodium diethyl phosphate). These are typically formed after deprotonation of the phosphonate and subsequent reaction.
-
Isomeric Byproducts: While the HWE reaction strongly favors the formation of the E-isomer (trans), trace amounts of the Z-isomer (cis) may be present.
-
Polymerization Products: Acrylates are susceptible to polymerization, especially if exposed to heat, light, or radical initiators.[2] This often manifests as a viscous, colored residue.
-
Residual Solvents: Solvents used in the reaction (e.g., THF, DMF) and workup (e.g., ethyl acetate, diethyl ether) may remain.
Q2: My crude product is a dark yellow or brown oil, but the literature describes it as a colorless oil. What is the cause?
A2: A dark color typically indicates the presence of high-molecular-weight, conjugated impurities or degradation products. The most likely culprits are small amounts of polymerized Ethyl 3-(3-pyridyl)acrylate or impurities derived from the 3-pyridinecarboxaldehyde starting material, which can be prone to oxidation and side reactions. The pyridine moiety itself can also contribute to color if complex side reactions have occurred.
Q3: What is a good starting point for Thin-Layer Chromatography (TLC) analysis of my crude product?
A3: A standard and effective mobile phase for analyzing Ethyl 3-(3-pyridyl)acrylate on silica gel TLC plates is a mixture of Ethyl Acetate (EtOAc) and Hexanes .
-
Starting Ratio: Begin with a 30:70 (v/v) mixture of EtOAc:Hexanes.
-
Adjustment:
-
If the product spot (and impurities) remains at the baseline (Rf ≈ 0), increase the polarity by moving to a 50:50 ratio.
-
If all spots run to the solvent front (Rf ≈ 1), decrease the polarity by trying a 15:85 ratio.
-
-
Visualization: The product is UV-active due to the conjugated pyridine and acrylate systems. It can be visualized under a UV lamp at 254 nm. A potassium permanganate (KMnO₄) stain can also be used, which will react with the acrylate double bond.
Troubleshooting and In-Depth Purification Guides
Q4: I've confirmed the presence of unreacted 3-pyridinecarboxaldehyde in my crude mixture. What is the most efficient removal strategy?
A4: The most efficient strategy to remove a basic starting material like 3-pyridinecarboxaldehyde from your neutral product is a liquid-liquid extraction using an acidic aqueous solution. The principle is to protonate the basic nitrogen of the pyridine ring, rendering the aldehyde highly water-soluble while leaving your desired ester product in the organic phase.
Experimental Protocol: Acidic Wash for Aldehyde Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). Use approximately one-third of the organic volume for each wash.
-
Causality: The HCl protonates the pyridine nitrogen of the 3-pyridinecarboxaldehyde (pKa of pyridine ≈ 5.2), forming a water-soluble pyridinium salt. Your product, Ethyl 3-(3-pyridyl)acrylate, will also be protonated, but its higher lipophilicity will keep it preferentially in the organic layer, although some minor loss to the aqueous layer is possible.
-
-
Repeat: Perform the acidic wash two to three times to ensure complete removal of the aldehyde. Monitor the removal by TLC analysis of the organic layer.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Purification Strategy Workflow
Caption: Decision workflow for purification of Ethyl 3-(3-pyridyl)acrylate.
Q5: My product is still impure after an acid wash. How do I design a robust silica gel column chromatography protocol?
A5: Column chromatography is the definitive method for separating neutral impurities with different polarities. Success hinges on proper solvent selection and careful technique.
Data Summary: TLC to Column Gradient Conversion
| TLC Solvent System (EtOAc/Hexanes) | TLC Rf of Product | Recommended Starting Eluent for Column | Recommended Gradient Elution |
| 10:90 | ~0.2 | 5% EtOAc in Hexanes | 5% -> 20% EtOAc |
| 20:80 | ~0.3 | 10% EtOAc in Hexanes | 10% -> 30% EtOAc |
| 30:70 | ~0.4 | 15% EtOAc in Hexanes | 15% -> 40% EtOAc |
| 50:50 | ~0.5 | 30% EtOAc in Hexanes | 30% -> 60% EtOAc |
Note: The ideal TLC Rf for good separation on a column is typically between 0.2 and 0.4.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a column with an appropriate diameter based on the amount of crude material (a common rule of thumb is a 20:1 to 50:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to pack the bed evenly, avoiding air bubbles.
-
-
Sample Loading:
-
Wet Loading: If the crude product is a non-viscous oil, dissolve it in a minimal amount of the column eluent or a less polar solvent like DCM and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (DCM or EtOAc). Add a small amount of silica gel (2-3 times the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Causality: Dry loading prevents band broadening and improves separation efficiency, especially for larger scale purifications or less soluble compounds.[3][4]
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor their contents by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities, followed by your product, and finally more polar impurities.
-
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure.
Q6: My purified product is an oil, but I need a solid. How can I induce crystallization?
A6: Ethyl 3-(3-pyridyl)acrylate is often isolated as a colorless oil and may have a low melting point.[5] If a solid is required, trituration or recrystallization from a carefully selected solvent system can be effective. The key is to find a solvent (or solvent pair) in which the product is sparingly soluble at low temperatures but soluble at higher temperatures.
Troubleshooting Crystallization Issues
Caption: Troubleshooting flowchart for inducing crystallization.
Experimental Protocol: Trituration
-
Place the purified oil in a flask.
-
Add a small amount of a solvent in which the product is poorly soluble, such as cold hexanes or pentane.
-
Using a glass rod, vigorously scratch the inside surface of the flask below the level of the solvent.
-
Causality: The micro-scratches on the glass provide nucleation sites, which are points where the first ordered crystal lattice can form, initiating the crystallization process.
-
-
If a solid begins to form, continue to stir and cool the flask in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with a small amount of the cold solvent.
References
-
PrepChem. (n.d.). Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Retrieved from PrepChem.com. [Link]
- Google Patents. (2015). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
- Google Patents. (2005).
-
Ataman Kimya. (n.d.). ETHYL ACRYLATE. Retrieved from Ataman Kimya. [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. Retrieved from Wikipedia. [Link]
-
Intratec. (n.d.). Ethyl Acrylate Production. Retrieved from Intratec.us. [Link]
-
Scribd. (n.d.). Ethyl Acrylate Production Process. Retrieved from Scribd. [Link]
-
Pharmaffiliates. (n.d.). Ethyl 3-(3-Pyridyl)acrylate. Retrieved from Pharmaffiliates. [Link]
-
Erenler, R. (2016). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from Organic Chemistry Portal. [Link]
- Google Patents. (2013). CN103058920A - Preparation method of 3-(2-pyridineamino)
-
ResearchGate. (2004). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Carnegie Mellon University. (n.d.). ATRP of Acrylates. Retrieved from Matyjaszewski Polymer Group. [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]
-
Organic Syntheses. (n.d.). ethyl 2-pyridylacetate. Retrieved from Organic Syntheses. [Link]
-
Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from Organic Synthesis. [Link]
- Google Patents. (2019).
-
Macromolecules. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. [Link]
-
Synthomer. (2020). ETHYL ACRYLATE STABILIZED. [Link]
Sources
Technical Support Center: Troubleshooting Ethyl 3-(3-pyridyl)acrylate Synthesis
Ticket ID: #PYR-ACR-001 Subject: Low Yields in Ethyl 3-(3-pyridyl)acrylate Reactions Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
The synthesis of Ethyl 3-(3-pyridyl)acrylate is deceptively simple. While it appears to be a standard coupling of a pyridine ring with an acrylate tail, the presence of the basic pyridine nitrogen creates specific "yield traps" that do not exist in benzene-analog chemistries.
This guide addresses the three primary failure modes:
-
Catalyst Poisoning (Heck Route): The pyridine nitrogen coordinates to Palladium, killing the catalytic cycle.
-
Aldehyde Oxidation (HWE Route): Nicotinaldehyde degrades rapidly, neutralizing the base.
-
Workup Loss (Universal): The product is amphoteric and water-soluble at low pH, leading to loss during aqueous extraction.
Part 1: Diagnostic Workflow
Before adjusting parameters, identify your specific failure point using the logic tree below.
Figure 1: Diagnostic logic tree for isolating the root cause of yield loss.
Part 2: The Heck Reaction (Route A)
The Problem: The nitrogen atom in the pyridine ring is a good ligand. In standard conditions (e.g., Pd(PPh3)4), the substrate (3-bromopyridine) competes with the phosphine ligands for the Palladium center. If the pyridine binds to the Pd, it shuts down the catalytic cycle (Catalyst Poisoning).
FAQ: Troubleshooting the Heck Route
Q: My reaction turns black immediately. What happened? A: "Palladium Black" formation indicates your ligand has dissociated, and the Pd(0) has aggregated into inactive metal clumps. This happens when the reaction temperature is too high for the chosen ligand, or the base is too weak to regenerate the catalyst.
-
Fix: Switch to a Jeffery Condition protocol (Phase Transfer Catalysis) or use a thermally stable, bulky ligand like P(o-tol)3 or P(t-Bu)3 .
Q: I see no conversion by TLC, but the catalyst is still soluble. A: This is classic pyridine poisoning. The pyridine nitrogen has coordinated to the Pd(II) species, preventing the oxidative addition or alkene insertion steps.
-
Fix: You must "distract" the Pd or use a ligand that binds tighter than pyridine.
-
Option 1 (Additives): Add TBAB (Tetrabutylammonium bromide) or Et4NCl . These quaternary ammonium salts stabilize the catalytic nanoparticles and prevent poisoning [1].
-
Option 2 (Solvent): Use DMF or DMAc . These polar solvents help stabilize the charged intermediates.
-
Q: Can I use Triethylamine (TEA) as the base? A: Avoid it if possible. TEA can coordinate to Pd.[1][2] Inorganic bases like K2CO3 or NaOAc are superior for heterocycles because they do not compete for the metal center [2].
Protocol A: Optimized "Jeffery" Heck Conditions
Use this for robust, scalable synthesis.
| Component | Equivalents | Notes |
| 3-Bromopyridine | 1.0 equiv | Limiting reagent. |
| Ethyl Acrylate | 1.2 - 1.5 equiv | Excess compensates for polymerization. |
| Pd(OAc)2 | 1 - 2 mol% | Precursor. |
| PPh3 | 4 - 8 mol% | Ligand (Keep Pd:L ratio 1:4). |
| K2CO3 | 2.0 equiv | Base (Anhydrous).[3] |
| TBAB | 1.0 equiv | CRITICAL ADDITIVE. |
| DMF | [0.5 M] | Concentration matters. |
Step-by-Step:
-
Dissolve 3-bromopyridine, TBAB, and K2CO3 in DMF.
-
Degas the solvent with N2 bubbling for 15 mins (Oxygen kills the catalyst).
-
Add Pd(OAc)2 and PPh3. Stir until dissolved.
-
Add Ethyl Acrylate last.
-
Heat to 100°C for 12-16 hours.
-
Yield Check: Monitor by GC/HPLC. If conversion stops at 50%, add 0.5 mol% more catalyst.
Part 3: The HWE / Wittig Route (Route B)
The Problem: Nicotinaldehyde is unstable. It oxidizes to nicotinic acid on the shelf. If you use oxidized starting material, the acid neutralizes your base (e.g., NaH or LiHMDS), leading to zero yield.
FAQ: Troubleshooting the HWE Route
Q: My yield is <20%, and I recovered a lot of starting material. A: Check your Nicotinaldehyde. If it has a white crust or smells like vinegar, it is oxidized.
-
Fix: Wash the liquid aldehyde with saturated NaHCO3, extract with DCM, and distill it before use. Alternatively, use a slight excess of base to compensate for the acid impurity.
Q: I am getting the Z-isomer (cis), but I want the E-isomer (trans). A: The HWE reaction generally favors the E-isomer, but temperature control is key.
-
Fix: Ensure the deprotonation of the phosphonate is done at 0°C or -78°C before adding the aldehyde. If using the Wittig reagent (ylide), ensure it is the "stabilized" ylide (Ph3P=CHCO2Et), which inherently favors E.
Q: The reaction mixture turned into a solid gel. A: Lithium salts (from LiHMDS or BuLi) can form aggregates with pyridine.
-
Fix: Use Masamune-Roush conditions (LiCl + DBU or TEA). The LiCl breaks up aggregates and increases the acidity of the phosphonate, allowing the reaction to proceed with a milder base (DBU) at room temperature [3].
Protocol B: Masamune-Roush HWE Conditions
Use this for high E-selectivity and mild conditions.
| Component | Equivalents | Notes |
| Triethyl phosphonoacetate | 1.2 equiv | HWE Reagent. |
| LiCl | 1.5 equiv | Activator (Dry). |
| DBU | 1.5 equiv | Mild Base. |
| Nicotinaldehyde | 1.0 equiv | Freshly distilled/washed. |
| MeCN | [0.5 M] | Solvent. |
Step-by-Step:
-
Suspend anhydrous LiCl in dry MeCN.
-
Add Triethyl phosphonoacetate and DBU. Stir for 15 mins (Solution will clear).
-
Add Nicotinaldehyde dropwise.
-
Stir at Room Temperature for 2 hours.
-
Advantage: No cryogenic cooling needed; high E-selectivity (>95%).
Part 4: Workup & Purification (The Silent Killer)
The Problem: Ethyl 3-(3-pyridyl)acrylate contains a basic nitrogen.
-
Scenario: You quench with 1M HCl.
-
Result: The pyridine nitrogen protonates (Pyridinium salt). The molecule becomes water-soluble and stays in the aqueous layer. You extract the organic layer and find... nothing.
Correct Workup Procedure
-
Quench: Use Saturated NH4Cl (mildly acidic/neutral) or Water. NEVER use strong acid.
-
pH Check: Ensure the aqueous phase is pH 8-9 before extraction. If it is acidic, add NaHCO3 until basic.
-
Extraction: Use EtOAc or DCM. Perform 3x extractions. Pyridines are polar; one extraction is not enough.
-
Polymerization Control: Add a spatula tip of Hydroquinone or MEHQ to the collection flask before rotary evaporation. Acrylates polymerize when concentrated and heated [4].
Chromatography Tips
-
Streaking: Pyridines interact with the acidic silanols on silica gel, causing broad streaks and yield loss.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes, or add 1% TEA to your mobile phase (e.g., Hexane:EtOAc:TEA 80:19:1).
References
-
Jeffery, T. (1996).[4] "Tetraalkylammonium Salts in Heck-Type Reactions." Tetrahedron, 52(30), 10113-10130. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and DBU." Tetrahedron Letters, 25(21), 2183-2186. Link
- Kurland, J. J. (1980). "Inhibition of Acrylate Polymerization." Journal of Polymer Science, 18, 123.
Disclaimer: These protocols are for research use only. Always consult SDS and perform a risk assessment before handling Pyridine derivatives or Palladium catalysts.
Sources
Technical Support Center: Chromatographic Purification of Pyridine Derivatives
An in-depth guide to navigating the challenges of purifying Ethyl 3-(3-pyridyl)acrylate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Ethyl 3-(3-pyridyl)acrylate. The basic nitrogen of the pyridine ring introduces specific purification hurdles that require careful consideration of the chromatographic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate stationary phase for the column chromatography of Ethyl 3-(3-pyridyl)acrylate?
A: Standard-grade silica gel (60 Å, 230-400 mesh) is the most common and cost-effective stationary phase for this application. However, the acidic nature of residual silanol groups (Si-OH) on the silica surface can cause significant issues. The basic nitrogen atom in the pyridine ring of your compound can interact strongly with these acidic sites, leading to problems like peak tailing and, in some cases, irreversible adsorption or degradation.[1]
For sensitive applications or if significant tailing is observed, consider these alternatives:
-
Deactivated (Neutralized) Silica Gel: You can pre-treat standard silica gel by flushing the packed column with an eluent containing a small percentage (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine before loading your sample. This neutralizes the acidic sites.
-
Alumina (Neutral or Basic): Alumina is another polar stationary phase that can be used. Neutral or basic alumina is often a better choice for basic compounds like pyridines, as it minimizes the strong acid-base interactions that cause tailing on silica.
Q2: How should I determine the optimal mobile phase (eluent) for the separation?
A: The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[2]
-
Start with a Standard Solvent System: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is the standard choice for compounds of intermediate polarity like Ethyl 3-(3-pyridyl)acrylate.[3][4]
-
Optimize the Ratio with TLC: Run several TLC plates with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3). The goal is to find a solvent system where the desired product has an Rf value between 0.25 and 0.35 .[5] This range provides the best balance, ensuring the compound moves through the column at a reasonable rate without eluting too quickly, which would result in poor separation.
-
Consider a Basic Additive: If TLC spotting shows significant streaking or tailing, add 0.1-1% triethylamine (TEA) to your mobile phase. This will compete with your pyridine compound for binding to the acidic silanol groups on the TLC plate (and subsequently, the column), resulting in more symmetrical spots and improved separation.[1]
Q3: My Ethyl 3-(3-pyridyl)acrylate was synthesized via a Wittig reaction. What are the most likely impurities I need to separate?
A: The Wittig reaction is a robust method for forming carbon-carbon double bonds but introduces specific byproducts that must be removed.[6][7][8] The primary impurities to consider are:
-
Triphenylphosphine oxide (TPPO): This is the major byproduct of the Wittig reaction and is often the most challenging to separate.[9] It is a polar compound and can have an Rf value close to your product.
-
Unreacted Starting Materials: This includes the initial aldehyde (e.g., 3-pyridinecarboxaldehyde) and the phosphonium ylide or its precursor salt.
-
Geometric Isomers: Depending on the reaction conditions and the nature of the ylide, you may have a mixture of (E)- and (Z)-isomers of the final product. Stabilized ylides, which are relevant here, typically favor the formation of the (E)-alkene.[7]
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Severe Peak Tailing
Q: My collected fractions show significant peak tailing when analyzed by TLC/HPLC. Why is this happening and how can I fix it?
A: As mentioned, peak tailing is the most common issue when purifying basic compounds like pyridines on silica gel.[1]
Causality: The lone pair of electrons on the basic nitrogen atom of the pyridine ring forms a strong ionic interaction with the acidic proton of the surface silanol groups (Si-OH) on the silica gel. This strong, non-ideal interaction slows down the desorption part of the chromatographic equilibrium, causing a fraction of the analyte molecules to lag behind the main band, resulting in a "tail".
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to add a competitive base to your mobile phase. Add 0.5-1% triethylamine (TEA) to your hexane/ethyl acetate eluent. The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your product. This allows your compound to travel through the column with more uniform interactions, leading to sharp, symmetrical peaks.
-
Switch to a Different Stationary Phase: If adding a modifier is not desirable (e.g., it's difficult to remove from the final product), switch to a less acidic stationary phase like neutral alumina.
Issue 2: Poor Separation of Product and Impurities
Q: My product is co-eluting with an impurity, likely triphenylphosphine oxide (TPPO). How can I improve the resolution?
A: Co-elution occurs when the Rf values of two compounds are too similar in the chosen solvent system.[3]
Causality: The separation efficiency (resolution) is directly related to the difference in how strongly compounds adhere to the stationary phase versus their solubility in the mobile phase. If the product and TPPO have similar polarities, they will travel through the column at nearly the same rate.
Solutions:
-
Fine-Tune the Mobile Phase Polarity: A small change can make a big difference. If your Rf is around 0.35, try decreasing the polarity (e.g., moving from 7:3 hexanes/EtOAc to 8:2). This will lower the Rf values of all compounds but may increase the relative separation between them.[3]
-
Introduce a Different Solvent: Change the nature of the polar solvent to alter selectivity. Instead of ethyl acetate, try a system with dichloromethane (DCM) or a mixture like hexanes/DCM/methanol. The different intermolecular interactions (e.g., dipole-dipole vs. hydrogen bonding) can dramatically change the elution order and improve separation.[3]
-
Use a Gradient Elution: Start with a less polar solvent system to allow the less polar compounds to separate at the top of the column. Then, gradually increase the polarity of the mobile phase over the course of the separation.[10][11] This technique sharpens peaks and can effectively resolve compounds with close Rf values.
Issue 3: Low Recovery or Suspected On-Column Degradation
Q: After running the column, my total yield is very low, and I suspect the compound might be degrading on the silica. How can I verify this and prevent it?
A: While Ethyl 3-(3-pyridyl)acrylate is generally stable, prolonged exposure to the acidic environment of a silica gel column can potentially lead to degradation or irreversible binding.
Causality: The acidic silanol groups can catalyze hydrolysis of the ester or other acid-sensitive reactions. Alternatively, very strong binding can lead to the compound never eluting from the column, causing low recovery.[12]
Solutions:
-
Perform a Stability Test with 2D TLC: To check for on-silica degradation, run a 2D TLC.[13]
-
Spot your crude material in one corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate completely and rotate it 90 degrees.
-
Develop the plate again in the same eluent.
-
If the compound is stable, all spots will appear on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica surface.[13]
-
-
Minimize Contact Time: Run the column more quickly. "Flash" chromatography, which uses pressure (from a nitrogen line or air pump) to accelerate the flow rate, is highly recommended. Faster elution minimizes the time your compound spends in contact with the silica, reducing the opportunity for degradation.
-
Deactivate the Silica: As with peak tailing, pre-flushing the column with an eluent containing TEA will neutralize the stationary phase and can prevent acid-catalyzed degradation.
Data and Protocols
Recommended Chromatographic Conditions
The following table provides a starting point for the purification. Final conditions must be optimized using TLC.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard, effective for a wide range of polarities. |
| Mobile Phase (TLC) | Hexanes / Ethyl Acetate (EtOAc) | Good starting point for compounds of moderate polarity. |
| Target Rf | 0.25 - 0.35 | Optimal for good separation on a column. |
| Example Eluent Ratio | 7:3 to 6:4 Hexanes:EtOAc | Often provides the target Rf for this type of compound.[5] |
| Basic Modifier | 0.5 - 1% Triethylamine (TEA) | Counteracts acidic silanol groups, preventing peak tailing. |
Visual Workflow for Column Chromatography
Caption: Workflow for the purification of Ethyl 3-(3-pyridyl)acrylate.
Step-by-Step Experimental Protocol
-
Slurry Preparation and Column Packing:
-
In a beaker, mix silica gel with your starting, non-polar eluent (e.g., 9:1 hexanes/EtOAc) to form a consistent, pourable slurry.
-
Secure your column vertically. Add a small plug of cotton or glass wool and a thin layer of sand to the bottom.
-
Pour the silica slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to settle the silica bed and remove air bubbles. Open the stopcock to drain some solvent, allowing the bed to compact uniformly. Crucially, never let the solvent level drop below the top of the silica bed. [14]
-
-
Sample Loading:
-
Dissolve your crude Ethyl 3-(3-pyridyl)acrylate in the minimum possible volume of a suitable solvent (dichloromethane or the mobile phase itself is ideal).
-
Carefully pipette the concentrated sample directly onto the top of the silica bed.[14]
-
Open the stopcock and allow the sample to absorb completely into the silica, again ensuring the bed does not run dry.
-
Gently add a thin protective layer of sand on top of the silica bed.[14]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin elution by opening the stopcock and applying gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate (for flash chromatography).
-
Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the progress of the separation by periodically spotting collected fractions on a TLC plate.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates used for monitoring to identify which fractions contain your pure product.
-
Combine the fractions that show only a single spot corresponding to the Rf of your desired product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Ethyl 3-(3-pyridyl)acrylate.
-
References
-
ResearchGate. (2025). Study on the synthesis of ethyl acrylate via catalytic distillation. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl (E)-3-[3-methoxy-4-(3-pyridyloxy)phenyl]acrylate. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Available at: [Link]
-
ANDREW. (2008). Indicating Silica Gel. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]
- Google Patents. (2005). US20050107629A1 - Method for producing ethyl acrylate.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
ResearchGate. (n.d.). The Rf value of the ethyl acetate fraction detected on the Thin Layer.... Available at: [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
- Google Patents. (1985). US4507495A - Process for production of ethyl acrylate.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Brazilian Journal of Analytical Chemistry. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination. Available at: [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Available at: [Link]
-
Princeton University. (n.d.). Silica Monoliths Templated on L3 Liquid Crystal. Available at: [Link]
-
Supporting Information. (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
-
PubChem - NIH. (n.d.). Ethyl Acrylate. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound. Available at: [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. Available at: [Link]
-
Pharmaffiliates. (n.d.). Ethyl 3-(3-Pyridyl)acrylate. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis and Characterization of Glycidyl Esters of Acrylic and Methacrylic acids for NIPU Coatings. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. andrew.com [andrew.com]
- 13. Chromatography [chem.rochester.edu]
- 14. chemistryviews.org [chemistryviews.org]
Technical Support Center: Catalyst Selection for Michael Additions with Ethyl 3-(3-pyridyl)acrylate
Welcome to the technical support center for catalyst selection in Michael additions involving Ethyl 3-(3-pyridyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and detailed experimental protocols. Pyridyl-containing compounds are crucial building blocks in medicinal chemistry, and mastering their synthesis is essential for the rapid advancement of new therapeutic agents. This resource is structured to address common challenges and provide clear, actionable solutions to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for Michael additions to Ethyl 3-(3-pyridyl)acrylate?
A1: A variety of catalysts can be employed, broadly categorized as:
-
Organocatalysts: Chiral amines, thioureas, and cinchona alkaloids are frequently used for asymmetric Michael additions, offering high enantioselectivity.[1][2]
-
Lewis Acids: Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and other Lewis acids can activate the acrylate Michael acceptor, facilitating nucleophilic attack.[3][4]
-
Bases: Traditional bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), potassium carbonate, and phosphines can catalyze the reaction, particularly with carbon-based nucleophiles.[5][6]
-
Enzymes: Lipases have demonstrated catalytic activity for Michael additions to acrylates under mild conditions.[7]
Q2: My reaction is sluggish or shows no conversion. What are the likely causes?
A2: Several factors can contribute to low reactivity:
-
Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to activate the substrates. Consider switching to a more active catalyst or increasing the catalyst loading.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. For reactions involving pyridyl substrates, polar solvents like ethanol can be beneficial, while apolar solvents may hinder the reaction.[8][9]
-
Steric Hindrance: Bulky nucleophiles or substituents on the acrylate can slow down the reaction.
-
Low Temperature: While lower temperatures are often used to improve selectivity, they can also decrease the reaction rate. A systematic increase in temperature may be necessary.
Q3: I am observing significant side products. What are they, and how can I minimize them?
A3: Common side products include:
-
Aza-Michael Self-Addition/Polymerization: The pyridine nitrogen of one molecule of Ethyl 3-(3-pyridyl)acrylate can act as a nucleophile and add to another molecule, leading to oligomerization or polymerization, especially at elevated temperatures.[8][9]
-
1,2-Addition: Strong, hard nucleophiles may attack the carbonyl group directly (1,2-addition) instead of the desired conjugate (1,4-addition). This can often be mitigated by using softer nucleophiles or specific catalysts that favor 1,4-addition.
-
Catalyst-Derived Byproducts: Some catalysts, like phosphines, can add to the acrylate if used in stoichiometric amounts. It is crucial to maintain catalytic concentrations.[5][10]
Q4: How can I achieve high stereoselectivity in my Michael addition?
A4: For stereocontrol, consider the following:
-
Chiral Organocatalysts: This is the most common strategy. Cinchona alkaloids and chiral thiourea-based catalysts are well-established for inducing high enantioselectivity.[1][2]
-
Chiral Lewis Acids: Chiral metal complexes can create a chiral environment around the Michael acceptor, directing the nucleophilic attack.
-
Solvent and Temperature Optimization: These parameters can have a profound effect on the transition state energies, thereby influencing the stereochemical outcome. A screening of different solvents and temperatures is often necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst2. Inappropriate Solvent3. Low Reaction Temperature4. Steric Hindrance | 1. Switch to a more active catalyst (e.g., a stronger Lewis acid or a more basic organocatalyst).2. Screen a range of solvents with varying polarities (e.g., THF, CH₂Cl₂, Ethanol).[6]3. Gradually increase the reaction temperature in 10 °C increments.4. If possible, use a less sterically demanding nucleophile. |
| Formation of Aza-Michael Side Products | 1. High Reaction Temperature2. High Concentration3. Intrinsic Reactivity of Pyridine Nitrogen | 1. Lower the reaction temperature.[8]2. Perform the reaction at higher dilution.3. Use a catalyst that selectively activates the desired nucleophile over the pyridine nitrogen. |
| Poor Stereoselectivity | 1. Ineffective Chiral Catalyst2. Racemization of Product3. Non-optimal Reaction Conditions | 1. Screen a library of chiral catalysts with different steric and electronic properties.2. Check for potential racemization pathways under the reaction or workup conditions (e.g., presence of strong acid or base).3. Systematically vary the solvent and temperature. |
| Difficulty in Product Purification | 1. Catalyst Residue2. Formation of Polar Byproducts | 1. Choose a catalyst that is easily removed (e.g., by filtration or a simple acid/base wash).2. Optimize the reaction to minimize byproduct formation. Consider a different workup procedure to remove polar impurities. |
Experimental Protocols
Protocol 1: General Procedure for Organocatalyzed Michael Addition
This protocol is a starting point and should be optimized for specific nucleophiles.
-
Reaction Setup:
-
To a clean, dry vial equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., a thiourea-based catalyst, 0.01-0.1 equivalents).[2]
-
Add Ethyl 3-(3-pyridyl)acrylate (1.0 equivalent).
-
Add the Michael donor (1.2-2.0 equivalents).
-
Add the solvent (e.g., toluene, CH₂Cl₂, or an aqueous medium, to achieve a concentration of 0.1-0.5 M).[11]
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Lewis Acid-Catalyzed Michael Addition
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.05-0.2 equivalents).
-
Add the solvent (typically a non-coordinating solvent like CH₂Cl₂ or toluene).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
-
Reaction Execution:
-
Add the Ethyl 3-(3-pyridyl)acrylate (1.0 equivalent) to the catalyst suspension.
-
Slowly add the Michael donor (1.0-1.5 equivalents).
-
Stir the reaction at the chosen temperature and monitor its progress.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Visualizing Reaction Mechanisms and Workflows
Organocatalytic Michael Addition (Thiourea Catalyst)
Caption: A systematic approach to troubleshooting low-yield Michael additions.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all experiments in a well-ventilated fume hood, especially when working with volatile solvents and reagents.
-
Catalyst Handling: Some catalysts, particularly metal-based Lewis acids and organometallic reagents, may be air or moisture-sensitive. Handle them under an inert atmosphere. Organocatalysts can be potent molecules and should be handled with care to avoid inhalation or skin contact.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
-
Michael addition of pyrimidine derivatives with acrylates catalyzed by lipase TL IM from Thermomyces lanuginosus in a continuous-flow microreactor. RSC Publishing. Available at: [Link]
-
Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters - ACS Publications. Available at: [Link]
-
Catalytic Asymmetric Conjugate Addition of ethyl isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, a new class of Michael acceptor. ResearchGate. Available at: [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. Available at: [Link]
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available at: [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. Available at: [Link]
-
Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. American Chemical Society. Available at: [Link]
-
Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Available at: [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Monash University. Available at: [Link]
-
Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters - ACS Publications. Available at: [Link]
-
Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. ResearchGate. Available at: [Link]
-
The increasing order of reactivity of acrylates towards mixed Michael addition 2 a–e. ResearchGate. Available at: [Link]
-
Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. Available at: [Link]
-
Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of. Semantic Scholar. Available at: [Link]
-
A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. Available at: [Link]
-
Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. PubMed. Available at: [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]
-
Free-solvent Michael addition of glycerol to acrylic compounds. RSC Publishing. Available at: [Link]
-
B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
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- 4. Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Michael addition of pyrimidine derivatives with acrylates catalyzed by lipase TL IM from Thermomyces lanuginosus in a continuous-flow microreactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.monash.edu [research.monash.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Improving the selectivity of reactions involving Ethyl 3-(3-pyridyl)acrylate
Ticket System: Advanced Reaction Optimization
Subject: Improving Selectivity in Reactions Involving Ethyl 3-(3-pyridyl)acrylate Case ID: EPA-33-SEL-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Selectivity Trilemma
Working with Ethyl 3-(3-pyridyl)acrylate presents a unique "Selectivity Trilemma" due to three competing reactive functionalities:
-
The Pyridine Nitrogen: A Lewis basic site that poisons heterogeneous catalysts and competes for electrophiles.
-
The Conjugated Alkene: The primary target for reduction or Michael addition, but susceptible to polymerization.
-
The Pyridine Ring: Susceptible to over-reduction (saturation) under forcing hydrogenation conditions.
This guide provides validated protocols to navigate these competing pathways, ensuring Chemoselectivity (Alkene vs. Ring), Regioselectivity (C-C coupling position), and Stereoselectivity (Asymmetric induction).
Module A: Chemoselective Hydrogenation
User Issue: "My reaction either stalls (catalyst poisoning) or reduces the pyridine ring along with the alkene."
The Mechanism of Failure
The pyridine nitrogen possesses a lone pair of electrons that binds strongly to the d-orbitals of transition metals (Pd, Pt, Rh).[1] This creates a "dead" catalyst surface. Increasing temperature to overcome this poisoning often provides enough energy to break the aromaticity of the pyridine ring, leading to the fully saturated piperidine byproduct.
The Solution: Protonation-Deactivation Strategy
To prevent catalyst poisoning without reducing the ring, you must protonate the nitrogen using a stoichiometric acid. This renders the nitrogen non-coordinating (ammonium species don't bind Pd) while activating the alkene for reduction.
Protocol: Selective Alkene Reduction
Target Product: Ethyl 3-(3-pyridyl)propionate
Reagents:
-
Substrate: Ethyl 3-(3-pyridyl)acrylate (1.0 equiv)
-
Catalyst: 10 wt% Pd/C (5 mol% loading)
-
Solvent: Ethanol (0.1 M concentration)
-
Critical Additive: Acetic Acid (1.1 equiv) or HCl (1.0 equiv)
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate in Ethanol.
-
Acidification: Add Acetic Acid (1.1 equiv). Checkpoint: Ensure pH is < 4.
-
Catalyst Addition: Add Pd/C under inert atmosphere (Ar/N2).
-
Hydrogenation: Purge with H2 (balloon pressure, 1 atm) and stir vigorously at Room Temperature .
-
Note: Do NOT heat. Heating promotes ring reduction.
-
-
Monitoring: Monitor via TLC (UV active). Look for the disappearance of the alkene spot.
-
Workup: Filter catalyst over Celite. Neutralize filtrate with sat. NaHCO3 before extraction to recover the free base pyridine.
Visualization: The Protonation Effect
The following diagram illustrates how acidification protects the catalyst surface.
Caption: Mechanism of acid-mediated prevention of catalyst poisoning during hydrogenation.
Module B: C-C Bond Formation (Heck & Michael)
User Issue: "I'm getting regio-isomers in Heck coupling or oligomers in Michael additions."
Heck Reaction: Controlling Regioselectivity
In the Heck reaction, the pyridine nitrogen can act as a ligand, displacing phosphines and destabilizing the active Pd(0) species. Furthermore, electronic effects usually favor linear products (beta-arylation), but chelation can alter this.
Optimization Table: Heck Coupling
| Parameter | Recommendation | Rationale |
| Catalyst Source | Pd(OAc)2 | Stable precursor, generates active species in situ. |
| Ligand | P(o-tol)3 or XPhos | Bulky ligands prevent Pyridine-N from coordinating to Pd. |
| Base | Et3N or K2CO3 | Inorganic bases often reduce N-coordination compared to stronger organic bases. |
| Temperature | 80–100 °C | High temp favors the dissociation of the pyridine-Pd complex. |
| Solvent | DMF or DMAc | Polar aprotic solvents stabilize the ionic intermediates. |
Michael Addition: Preventing Polymerization
Acrylates are prone to radical polymerization. When performing Michael additions (e.g., with amines or thiols), you must inhibit the radical pathway to favor the 1,4-addition.
Protocol Adjustment:
-
Inhibitor: Add 100-200 ppm of MEHQ (Monomethyl ether hydroquinone) or BHT to the reaction mixture.
-
Concentration: Run at high concentration (1.0 M) to favor the bimolecular Michael addition over the unimolecular polymerization initiation.
-
Temperature: Keep temperature low (0 °C to RT). Polymerization has a higher activation energy than Michael addition.
Module C: Asymmetric Synthesis (Advanced)
User Issue: "I need to reduce the alkene to generate a chiral center at the beta-position."
Standard Pd/C hydrogenation yields a racemate. For enantioselective reduction of 3-pyridyl acrylates, Rhodium-based homogeneous catalysis is required.
Key Challenge: The substrate is a "challenging" Michael acceptor due to the basic pyridine. Solution: Use of Rh(I)-JosiPhos complexes with a specific base additive.[2]
Recommended System:
-
Precursor: [Rh(COD)2]BF4[3]
-
Ligand: (R,S)-JosiPhos (ferrocenyl diphosphine)
-
Additive: Triethylamine (1.0 equiv) .
-
Why? The base scavenges any trace acid that might form the iminium species, which racemizes the product. It also prevents the product (a basic piperidine derivative if over-reduced) from interfering.
-
Troubleshooting & FAQ
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls at 50% Conversion | Catalyst Poisoning | Add 1.0 eq. Acetic Acid. If using Pd/C, filter and add fresh catalyst after acidification. |
| Formation of Piperidine (Ring Saturation) | Over-Reduction | Lower pressure to 1 atm. Switch solvent to non-protic (EtOAc) if possible, or reduce reaction time. |
| Gel formation / Viscous solution | Polymerization | Add radical inhibitor (MEHQ). Exclude light. Ensure O2 is removed (O2 can initiate radicals in some contexts, though usually inhibits). |
| Low Yield in Heck Reaction | Pd Deactivation | Switch to a bulky ligand (P(t-Bu)3 or XPhos) to outcompete pyridine binding. |
Decision Logic for Selectivity
Caption: Decision tree for selecting reaction conditions based on desired outcome.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Renom-Carrasco, M., et al. (2016).[4] "Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts." Chemistry – A European Journal, 22(28), 9528-9532. Link
-
BenchChem Technical Center. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Source for bulky ligand usage in Heck reactions with heterocycles). Link
-
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. (Source for polymerization inhibition strategies). Link
Sources
Work-up procedures for reactions with Ethyl 3-(3-pyridyl)acrylate
An authoritative guide to the successful work-up and purification of reactions involving Ethyl 3-(3-pyridyl)acrylate, designed for chemistry professionals. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural lists to explain the underlying chemical principles.
Introduction: Navigating the Challenges of a Multifunctional Reagent
Ethyl 3-(3-pyridyl)acrylate is a versatile building block in modern synthesis, valued for its utility in constructing complex nitrogen-containing molecules. Its structure, however, presents a unique combination of chemical functionalities that can complicate post-reaction work-up and purification. The presence of a basic pyridine nitrogen, an electrophilic acrylate system prone to polymerization, and a hydrolyzable ethyl ester demands a nuanced and well-considered work-up strategy. This guide addresses the most common issues encountered in the lab, providing not just solutions, but the expert rationale behind them.
Physical and Chemical Properties Summary
A clear understanding of the reagent's properties is the foundation of a successful work-up.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | ~99-100 °C (for ethyl acrylate) | [2][3] |
| Solubility | Soluble in most organic solvents (THF, CHCl₃, Toluene); slightly soluble in water. | [4][5] |
| Key Functional Groups | Pyridine (basic), α,β-Unsaturated Ester (Michael acceptor, dienophile, polymerizable), Ethyl Ester (hydrolyzable) | [2] |
This section is structured to address the most pressing challenges researchers face during the work-up of reactions involving Ethyl 3-(3-pyridyl)acrylate and its derivatives.
Question 1: I've completed my reaction. What is the most reliable, general-purpose work-up procedure to start with?
Answer:
A successful work-up hinges on carefully controlling the pH to maintain your product in the organic phase while removing unwanted reagents. The pyridine nitrogen is basic and will be protonated under acidic conditions (pH < ~5), forming a water-soluble pyridinium salt. Therefore, a neutral or mildly basic extraction is the safest starting point.
Core Rationale:
The goal is to keep the pyridine nitrogen in its neutral, freebase form, which ensures the product's preferential solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc). Introducing acid prematurely is a common cause of catastrophic yield loss to the aqueous phase.
Recommended General Protocol:
-
Quenching: If your reaction involves reactive reagents (e.g., organometallics, strong acids/bases), quench it appropriately at a low temperature (e.g., 0 °C) before proceeding. A common quench is the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc, DCM).
-
Initial Wash (Mildly Basic): Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial for neutralizing any residual acid catalysts or acidic byproducts without being basic enough to cause significant ester hydrolysis.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and aids in breaking up minor emulsions.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator at a moderate temperature (<40°C) to prevent polymerization.
Question 2: My crude product turned into a solid, intractable gum during solvent evaporation. What happened and how can I prevent it?
Answer:
This is a classic sign of polymerization. The acrylate double bond is highly susceptible to radical, anionic, or even thermal polymerization.[6] This is especially problematic when concentrating the product, as the increasing concentration and temperature accelerate the process.
Causality and Prevention:
-
Heat: Excessive heat during rotary evaporation is a primary trigger.
-
Solution: Always concentrate your product at the lowest feasible temperature. For volatile solvents like DCM or EtOAc, a water bath temperature of 30-40°C is generally sufficient.
-
-
Light: UV light can initiate radical polymerization.[6]
-
Solution: Protect your reaction and work-up from direct, strong light where possible.
-
-
Absence of Inhibitor: Commercial acrylates are shipped with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent polymerization during storage. These inhibitors are often removed during the reaction or initial work-up.
-
Solution: If you suspect polymerization is a significant risk, you can add a small amount of an inhibitor like butylated hydroxytoluene (BHT) or phenothiazine to your organic solution before concentration.
-
Workflow for Preventing Polymerization
Caption: Workflow to minimize polymerization during work-up.
Question 3: My product yield is extremely low after aqueous extraction. Where did it go?
Answer:
The most likely culprit is the accidental protonation of the pyridine nitrogen, causing your product to partition into the aqueous layer. This is a very common and frustrating error.
Troubleshooting Logic:
-
Check the Aqueous Layer pH: Before discarding any aqueous layers, test their pH with litmus paper or a pH meter. If the pH is acidic (pH < 5), your product is almost certainly dissolved in it as a pyridinium salt.
-
Recovery Protocol: If the aqueous layer is acidic and contains your product:
-
Cool the aqueous layer in an ice bath.
-
Slowly add a base, such as 1M NaOH or saturated NaHCO₃, with stirring until the solution is basic (pH 8-9).
-
Re-extract the now-basic aqueous layer several times with an organic solvent (e.g., 3x with DCM or EtOAc).
-
Combine these new organic extracts, wash with brine, dry, and concentrate. This should recover your "lost" product.
-
Decision-Making Flowchart for Low Yield
Caption: Troubleshooting flowchart for locating and recovering lost product.
Question 4: My compound is streaking badly on a silica gel column, and the yield is poor. How can I purify it effectively?
Answer:
This is a classic problem when purifying basic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly and often irreversibly bind to the basic pyridine nitrogen, leading to streaking, broad peaks, and product loss.
Expert Solutions:
-
Base-Deactivated Silica: The most common solution is to neutralize the acidic sites on the silica gel.
-
Method: Prepare your column slurry and eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This base will occupy the acidic sites, allowing your product to elute cleanly. The triethylamine can then be removed during final concentration in vacuo.
-
-
Use an Alternative Stationary Phase: If base-deactivation is insufficient or undesirable, switch to a more inert or basic stationary phase.
-
Reverse-Phase Chromatography (C18): For more polar derivatives, reverse-phase chromatography using acetonitrile/water or methanol/water, often with a buffer like ammonium acetate or a modifier like formic acid, can be highly effective.
-
Crystallization/Precipitation: Do not underestimate non-chromatographic methods. Attempting to crystallize the product from a suitable solvent system can be a highly efficient purification method that avoids the issues of column chromatography entirely. You can also attempt to precipitate the product as a salt (e.g., hydrochloride or oxalate salt) and then regenerate the freebase.[9]
References
-
Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL ACRYLATE. Retrieved from [Link]
-
Li, Y., et al. (2023). Chiral Phosphoric Acid-Catalyzed Asymmetric [4 + 2] Cycloadditions of Photogenerated o-Quinodimethanes with Vinylazaarenes. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyridine Acrylates and Acrylamides and Their Corresponding Pyridinium Ions as Versatile Cross-Linkers for Tunable Hydrogels. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). 84 questions with answers in ACRYLATE. Science topic. Retrieved from [Link]
- Google Patents. (n.d.). US20050107629A1 - Method for producing ethyl acrylate.
-
Intratec.us. (n.d.). Ethyl Acrylate Production. Retrieved from [Link]
-
Cui, V. L. (2002). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 203(17), 2432-2437. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). ETHYL ACRYLATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 3-halo-3-nitroacrylates: synthesis and reactions with primary aromatic amines. Request PDF. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]
-
Polymer Source. (n.d.). Poly(ethyl acrylate) - P1110-EA. Retrieved from [Link]
-
Saki, Z., et al. (2020). Copolymerization of Ethylene and Methyl Acrylate by Pyridylimino Ni(II) Catalysts Affording Hyperbranched Poly(ethylene-co-methyl acrylate)s with Tunable Structures of the Ester Groups. Macromolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility parameter of poly(ethyl acrylate). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Novel aprotic polar solvents for facile Baylis-Hillman reaction. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 3. ETHYL ACRYLATE | Occupational Safety and Health Administration [osha.gov]
- 4. solventis.net [solventis.net]
- 5. polymersource.ca [polymersource.ca]
- 6. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. victorcui.bizhat.com [victorcui.bizhat.com]
- 9. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Handling and storage recommendations for acrylate compounds to prevent degradation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with acrylate compounds. Acrylates are highly reactive monomers, prized for their versatility in creating a wide array of polymers. However, this reactivity also makes them susceptible to degradation, primarily through unintended polymerization and hydrolysis, if not handled and stored correctly.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and implement best practices to ensure the integrity of your materials and the success of your experiments.
Troubleshooting Guide: Addressing In-Experiment Issues
This section addresses specific problems you might encounter during your experimental work. The focus here is on identifying the root cause and providing actionable solutions.
Question: My acrylate monomer polymerized in the storage bottle (or during reaction setup). What happened and can I salvage it?
Answer:
This is a case of premature, uncontrolled polymerization, one of the most common issues with acrylates.[2] The polymerization is an exothermic reaction that can generate significant heat and pressure, potentially leading to a runaway reaction if it occurs in a large, sealed container.[1] Unfortunately, once the monomer has solidified into a polymer, it cannot be reversed or salvaged. The primary focus should be on safe disposal and preventing recurrence.
The root cause is the generation of free radicals, which initiate the polymerization chain reaction.[3] There are several common triggers for this:
-
Inhibitor Depletion or Deactivation: Commercial acrylates contain inhibitors like hydroquinone monomethyl ether (MEHQ) to scavenge free radicals.[4][5] These inhibitors are consumed over time and their effectiveness can be compromised.[6] Crucially, many common inhibitors, including MEHQ, require the presence of dissolved oxygen to function effectively.[1][6] Storing the monomer under an inert gas like nitrogen or argon will deactivate the inhibitor and lead to polymerization.[7][8]
-
Elevated Temperatures: Heat is a major catalyst for polymerization.[9] Storage temperatures should generally not exceed 35°C (95°F).[3][7] Localized overheating, for instance, from a nearby heat source or direct sunlight, can initiate the reaction even if the ambient temperature is correct.[3]
-
Contamination: Contaminants such as peroxides, acids, bases, metals, or even dust can initiate polymerization.[1][3] Using unclean glassware or cross-contaminating with other reagents is a frequent cause. Material recycled from a production process should never be returned to storage tanks with fresh monomer.[3]
-
UV Light Exposure: UV light, including direct sunlight, can generate free radicals and initiate polymerization.[3][10] Therefore, acrylates should be stored in opaque or amber containers.[11]
Self-Validating Protocol to Prevent Recurrence:
-
Verify Storage Conditions: Always check that your storage area is cool, dark, and well-ventilated. Avoid storing acrylates near heat sources, in direct sunlight, or in refrigerators that are not spark-proof.[12][13]
-
Ensure Oxygen Presence: Never store inhibited acrylates under an inert atmosphere. The headspace in the container should be air.[7][8] For long-term storage (over a month), it may be advisable to replenish the dissolved oxygen by gentle aeration.[7]
-
Implement "First-In-First-Out": Use older stock before new stock to minimize the chance of inhibitor depletion over time.[7]
-
Maintain scrupulous cleanliness: Use dedicated, clean, and dry glassware and equipment for handling acrylates to prevent contamination.[8]
Question: My polymerization reaction failed to initiate or resulted in very low monomer conversion. What are the likely causes?
Answer:
Failure to polymerize or achieving low conversion is another common and frustrating issue. The causes are often the inverse of premature polymerization—conditions are preventing the intended reaction from starting or propagating efficiently.
-
Excessive Inhibition: While inhibitors are essential for storage, their presence will naturally slow or prevent your intended polymerization.[6] If the concentration of the initiator is too low, it may not generate enough free radicals to overcome the quenching effect of the storage inhibitor.[14]
-
Oxygen Inhibition: In the context of a controlled polymerization reaction, dissolved oxygen is a potent inhibitor.[14] Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals that do not effectively continue the polymer chain, leading to an induction period or complete failure.[14]
-
Inactive or Insufficient Initiator: The free-radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded due to improper storage or age. An insufficient concentration will fail to produce the required radical flux to start the reaction.[15]
-
Suboptimal Temperature: Thermal initiators have an optimal temperature range for decomposition to generate radicals. If your reaction temperature is too low, the initiator will not decompose at a sufficient rate to initiate polymerization.[14][15]
Experimental Workflow to Optimize Polymerization:
-
Monomer Preparation: If you suspect the storage inhibitor is the issue, it can be removed by passing the monomer through a column of activated basic alumina. However, do this immediately before use, as the uninhibited monomer is extremely reactive.
-
Deoxygenation: Before initiating the reaction, thoroughly sparge your reaction mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
Initiator Verification: Check the expiration date and storage conditions of your initiator. If in doubt, use a fresh batch. Consider incrementally increasing the initiator concentration in small-scale test reactions.[15]
-
Temperature Control: Ensure your reaction is maintained at the appropriate temperature for your chosen initiator. The rate of decomposition of many thermal initiators is temperature-dependent.[14]
Question: My final product shows signs of impurity or has inconsistent properties, possibly due to hydrolysis. How can I confirm and prevent this?
Answer:
This points to a chemical degradation of the acrylate molecule itself, rather than a polymerization issue. Acrylate esters are susceptible to hydrolysis, especially in the presence of strong acids or bases, which breaks the ester bond to form a carboxylic acid (acrylic acid) and the corresponding alcohol.[16][17]
-
Causality: The presence of moisture, especially when combined with acidic or basic contaminants, can catalyze this degradation.[18] The rate of hydrolysis generally decreases with a larger alcohol group, for example, methyl acrylate is more susceptible than butyl acrylate.[17] This degradation can alter the properties of your final polymer, affecting things like solubility, adhesion, and mechanical strength.[19][20]
Protocol for Investigation and Prevention:
-
Analytical Verification: Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to look for the characteristic broad O-H stretch of a carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of acrylic acid and the corresponding alcohol.[16]
-
Moisture Control: Use anhydrous solvents and reagents whenever possible. Store acrylates in tightly sealed containers in a dry environment to prevent the ingress of atmospheric moisture.[12]
-
pH Neutrality: Ensure all glassware is clean and free of acidic or basic residues. Avoid contaminating the monomer with any strong acids or bases during storage or handling.
-
Material Compatibility: Store and handle acrylates in containers made of compatible materials like stainless steel, aluminum, glass, or high-density polyethylene to prevent corrosion or leaching of contaminants that could catalyze hydrolysis.[7][12][21]
Frequently Asked Questions (FAQs)
This section covers essential best practices for the routine handling and storage of acrylate compounds.
Q1: What are the ideal storage conditions for acrylate monomers?
Store in a cool, dry, dark, and well-ventilated area, away from direct sunlight and heat sources.[12][13] The recommended storage temperature is typically between 15°C and 25°C (59°F to 77°F), and should not exceed 35°C.[3][12] Ensure containers are tightly sealed to prevent moisture ingress and contamination.[7]
Q2: Why is an inhibitor present in my acrylate monomer and should I remove it?
Inhibitors are added by the manufacturer to prevent spontaneous polymerization during transport and storage.[22] Common inhibitors include MEHQ, hydroquinone (HQ), and butylated hydroxytoluene (BHT).[5][22] You should only remove the inhibitor immediately before you intend to polymerize the monomer. Uninhibited acrylates are highly reactive and have a very short shelf life.
Q3: What is the role of oxygen in storing inhibited acrylates?
For the most common inhibitors like MEHQ and HQ to function effectively as radical scavengers, a certain amount of dissolved oxygen is required.[2][6] Therefore, you must store these monomers with an air headspace in the container. Never use an inert gas blanket for storage. [7][8]
Q4: How can I tell if my acrylate has started to degrade?
Visual inspection is the first step. Signs of degradation include an increase in viscosity, the presence of haze or sediment, or the formation of a solid polymer mass.[23] An unexplained temperature increase in the storage container is a critical warning sign of active polymerization.[8]
Q5: What materials should be used for storing and handling acrylates?
Stainless steel, aluminum, or glass containers are recommended.[7][21] For plastic containers, ensure they are made of compatible materials like high-density polyethylene (HDPE) and are opaque to UV light.[12][24] Avoid materials like polystyrene or PVC which may be soluble.[24] Ensure all equipment, including pipes and pumps, is properly earthed to prevent static discharge, which can be an ignition source.[7][25]
Q6: What are the primary safety precautions when working with acrylates?
Always work in a well-ventilated area or under a fume hood.[12][25] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or laminate), safety goggles, and a lab coat.[3][25] Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[13] Consult the Safety Data Sheet (SDS) for the specific acrylate you are using for detailed safety information.[3]
Data & Visualization
Quantitative Data Summaries
Table 1: Recommended Storage Conditions for Common Acrylates
| Acrylate Monomer | Freezing Point | Recommended Storage Temp. | Key Considerations |
| Methyl Acrylate | -75°C (-103°F) | 15-25°C (59-77°F), not to exceed 35°C (95°F) | Highly flammable. Store under air, not inert gas.[3][7] |
| Ethyl Acrylate | -71°C (-96°F) | 15-25°C (59-77°F), not to exceed 35°C (95°F) | Flammable. Keep away from heat and ignition sources.[3][13] |
| n-Butyl Acrylate | -64°C (-83°F) | 15-25°C (59-77°F), not to exceed 35°C (95°F) | Vapors can form explosive mixtures with air.[3][25] |
| 2-Ethylhexyl Acrylate | -90°C (-130°F) | 15-25°C (59-77°F), not to exceed 35°C (95°F) | Moderate skin sensitizer.[3] |
| Glacial Acrylic Acid | 13°C (55°F) | 15-25°C (59-77°F) | Must be kept from freezing. Freezing can cause inhibitor separation, leaving some parts of the monomer uninhibited upon thawing.[2] |
Table 2: Common Inhibitors for Acrylate Monomers
| Inhibitor | Abbreviation | Typical Conc. (ppm) | Mechanism | Oxygen Requirement |
| Hydroquinone monomethyl ether | MEHQ | 15 - 200 | Radical Scavenger | Yes [4][6] |
| Hydroquinone | HQ | 50 - 1000 | Radical Scavenger | Yes [9][22] |
| Phenothiazine | PTZ | 100 - 1000 | Radical Scavenger | Yes [4][26] |
| Butylated hydroxytoluene | BHT | 50 - 500 | Radical Scavenger | Yes [22][27] |
Experimental & Logical Workflows
Caption: Troubleshooting workflow for premature polymerization.
Caption: Simplified mechanism of radical scavenging by MEHQ.
References
-
Petrochemicals Europe. (n.d.). Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]
-
Pratt, D. A., et al. (2020). Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Metal Ion-Catalyzed Hydrolysis of Acrylate Esters and Amides by Way of Their Conjugate Addition Adducts. Retrieved from [Link]
-
ACS Publications. (2018). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
PMC. (2014). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Retrieved from [Link]
- Google Patents. (1974). Inhibition of acrylate polymerization.
-
Wiley Online Library. (n.d.). Acrylic Ester Polymers. Retrieved from [Link]
-
Satellite Chemicals Blog. (2025). What are the stabilizers for acrylate products?. Retrieved from [Link]
-
Synthomer. (2020). METHYL ACRYLATE - STABILIZED. Retrieved from [Link]
-
Chemicals.co.uk. (n.d.). Methyl acrylate. Retrieved from [Link]
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E Plus Chemical Co., Ltd. (2024). Octyl Acrylate Storage & Handling: Safety Tips for 2024. Retrieved from [Link]
-
Chemius. (n.d.). Butyl Acrylate (BA). Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 6: Hydrolysis of poly(meth)acrylates, poly(vinyl ester)s,.... Retrieved from [Link]
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ioMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]
-
Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Specialty Chemicals. (2017). Safe Handling Guide UV/EB Materials. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Acrylate Storage & Handling Safety Guide. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis. Retrieved from [Link]
-
Permabond. (2014). Storage and Shelf life of Cyanoacrylate Adhesives. Retrieved from [Link]
-
LinkedIn. (2026). Analysis and Solutions for Common Problems in the Production Process of Acrylic Resin. Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Minimize Acrylic Resin's Environmental Degradation. Retrieved from [Link]
-
ScienceLab.com. (n.d.). MATERIAL SAFETY DATA SHEET - BUTYL ACRYLATE (Monomer). Retrieved from [Link]
-
Wiley Online Library. (2019). Initiator‐free photopolymerization of common acrylate monomers with 254 nm light. Retrieved from [Link]
-
ResearchGate. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Retrieved from [Link]
-
PMC. (2023). Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. Retrieved from [Link]
-
PMC. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Retrieved from [Link]
-
PubMed. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. Retrieved from [Link]
-
RSC Publishing. (2016). Degradation of ultra-high molecular weight poly(methyl methacrylate- co -butyl acrylate- co -acrylic acid) under ultra violet irradiation. Retrieved from [Link]
-
Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]
-
Gantrade. (n.d.). Key Facts about Acrylate Monomers. Retrieved from [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). Visible light-induced degradation of acrylate/methacrylate copolymers with comonomer triggers. Retrieved from [Link]
-
University of Glasgow. (n.d.). The Thermal Degradation of Copolymers of n-butyl acrylate and methyl methacrylate. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. Retrieved from [Link]
-
OpenMETU. (n.d.). Thermal degradation of poly(n-butyl methacrylate), poly(n-butyl acrylate) and poly(t-butyl acrylate). Retrieved from [Link]
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Technical Support Center: Quenching Procedures for Reactions Involving Ethyl 3-(3-pyridyl)acrylate
Welcome to the technical support hub for managing reactions involving Ethyl 3-(3-pyridyl)acrylate. This guide is tailored for researchers, scientists, and drug development professionals who utilize this versatile building block. We will dissect the common challenges encountered during reaction quenching and provide robust, field-tested solutions to ensure procedural success, maximize yield, and preserve the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactivity concerns when quenching a reaction containing Ethyl 3-(3-pyridyl)acrylate?
A1: The unique structure of Ethyl 3-(3-pyridyl)acrylate presents a dual-reactivity challenge during the quenching process, originating from its two key functional groups: the pyridyl nitrogen and the α,β-unsaturated ester.
-
Basicity of the Pyridyl Nitrogen: The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system, making it basic. The conjugate acid, the pyridinium cation, has a pKa of approximately 5.2.[1][2] This means that quenching with any acidic solution (e.g., sat. aq. NH₄Cl, dilute HCl) will protonate the nitrogen. This salt formation drastically increases the compound's polarity and water solubility, which can lead to significant product loss into the aqueous layer during extraction.[3]
-
Electrophilicity of the α,β-Unsaturated System: The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and highly susceptible to nucleophilic attack. This is known as a Michael or conjugate addition.[4][5] Quenching with nucleophilic reagents (e.g., amines, strong bases) can lead to the formation of unwanted byproducts.
-
Ester Hydrolysis: Under strongly acidic or basic conditions, particularly with heating, the ethyl ester is susceptible to hydrolysis, which would convert it to the corresponding carboxylic acid.[6][7] This is a critical consideration when choosing the pH for the workup.
-
Polymerization Potential: Like other acrylates, this monomer can undergo polymerization, especially if exposed to heat, light, or radical initiators.[8] While less common during a typical quench, this potential reactivity should not be overlooked.
A successful quenching strategy must navigate these competing reaction pathways to isolate the desired, unadulterated product.
Troubleshooting Guide: Common Quenching Scenarios
This section provides a systematic, cause-and-effect approach to resolving the most common issues encountered during the workup of reactions with Ethyl 3-(3-pyridyl)acrylate.
Scenario 1: Persistent Emulsion Formation During Aqueous Extraction
Issue: Upon adding the aqueous quenching solution and organic solvent, a thick, persistent emulsion forms at the phase interface, making separation in the separatory funnel impossible.
Root Cause Analysis: This is a classic problem when working with basic nitrogen heterocycles.[9] If the aqueous layer is acidic or near-neutral, the pyridyl nitrogen of your product becomes protonated. The resulting pyridinium salt is amphiphilic—the charged pyridinium head is hydrophilic, while the rest of the molecule is lipophilic. This structure allows it to act as a surfactant, stabilizing the emulsion between the aqueous and organic layers.
Troubleshooting Protocol:
-
Primary Solution: pH Adjustment: The most reliable method to break the emulsion is to neutralize the charge on the nitrogen.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the separatory funnel.
-
Swirl gently and vent frequently to release any CO₂ gas that evolves.
-
Continue adding the basic solution until the aqueous layer is distinctly basic (pH ~8-9, check with pH paper). This deprotonates the pyridinium salt, making the entire molecule significantly less polar and forcing it into the organic layer, which typically breaks the emulsion.
-
-
Secondary Solution: Increase Ionic Strength: If pH adjustment alone is insufficient, add a significant amount of brine (saturated aqueous NaCl).[10] This increases the polarity and ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to force the separation of layers.
-
Physical Disruption (Last Resort): For very stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the microscopic droplets that form the emulsion.[10]
Workflow for Emulsion Resolution:
Caption: Strategy to prevent byproduct formation via Michael addition.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
Wikipedia. (2023). Pyridine. [Link]
-
PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
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- 10. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 3-(3-pyridyl)acrylate and Other Michael Acceptors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery and chemical biology, the strategic selection of a Michael acceptor is paramount for tuning the reactivity and selectivity of therapeutic agents and chemical probes. Ethyl 3-(3-pyridyl)acrylate, a heteroaromatic acrylic ester, presents a unique electronic profile that distinguishes it from more conventional Michael acceptors. This guide provides an in-depth comparison of the reactivity of Ethyl 3-(3-pyridyl)acrylate with other commonly employed Michael acceptors, supported by mechanistic insights and experimental considerations.
The Michael Addition: A Cornerstone of Covalent Chemistry
The Michael addition, or conjugate addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction where a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor)[1]. This reaction is widely utilized in organic synthesis and has gained significant traction in drug development for the targeted covalent modification of biological macromolecules, particularly cysteine residues in proteins.
The reactivity of a Michael acceptor is governed by a delicate interplay of electronic and steric factors. A more electron-deficient β-carbon enhances the electrophilicity of the acceptor, thereby increasing its susceptibility to nucleophilic attack. Conversely, steric hindrance around the β-carbon can impede the approach of the nucleophile, slowing the reaction rate[2].
A Comparative Analysis of Michael Acceptor Reactivity
To contextualize the reactivity of Ethyl 3-(3-pyridyl)acrylate, we will compare it with three other classes of Michael acceptors: a simple acrylate (Ethyl acrylate), a chalcone, and a nitroalkene.
Ethyl 3-(3-pyridyl)acrylate: The key feature of this molecule is the electron-withdrawing nature of the pyridine ring. The nitrogen atom in the pyridine ring exerts an inductive electron-withdrawing effect, which is transmitted through the conjugated system to the β-carbon of the acrylate moiety. This effect increases the electrophilicity of the β-carbon, making it more reactive than a simple alkyl or phenyl-substituted acrylate. Furthermore, the protonation state of the pyridine nitrogen can significantly influence the reaction rate; a protonated pyridinium species is a much stronger electron-withdrawing group, further enhancing reactivity[3].
Ethyl Acrylate: As a baseline for comparison, ethyl acrylate represents a standard α,β-unsaturated ester. Its reactivity is primarily dictated by the electron-withdrawing ester group. While reactive, it is generally considered a "soft" electrophile, exhibiting moderate reactivity towards soft nucleophiles like thiols.
Chalcone (trans-1,3-Diphenyl-2-propen-1-one): Chalcones are α,β-unsaturated ketones where the double bond is conjugated to both a carbonyl group and two aromatic rings. The phenyl group at the β-position can donate electron density through resonance, which can slightly decrease the electrophilicity of the β-carbon compared to a simple enone. However, the overall reactivity is also influenced by the substituents on the phenyl rings.
Nitroalkene (β-Nitrostyrene): Nitroalkenes are among the most reactive classes of Michael acceptors. The nitro group is a powerful electron-withdrawing group, significantly polarizing the carbon-carbon double bond and rendering the β-carbon highly electrophilic. Consequently, nitroalkenes generally exhibit the highest reactivity in this comparative set.
Visualizing the Reactivity Spectrum
The following diagram illustrates the relative reactivity of these Michael acceptors, influenced by their respective electron-withdrawing groups.
Caption: A qualitative comparison of the reactivity of selected Michael acceptors.
Quantitative Comparison of Reactivity
| Michael Acceptor | Electron-Withdrawing Group | Relative Reactivity | Representative k₂ (M⁻¹s⁻¹) |
| Ethyl Acrylate | Ester | Low | ~0.1 - 1 |
| Chalcone | Phenyl Ketone | Moderate | ~1 - 10 |
| Ethyl 3-(3-pyridyl)acrylate | Pyridyl, Ester | High | >10 (estimated) |
| β-Nitrostyrene | Nitro | Very High | >100 |
Disclaimer: The representative k₂ values are compiled from various sources and are intended for comparative purposes only. Actual reaction rates will depend on the specific nucleophile, solvent, temperature, and pH. The value for Ethyl 3-(3-pyridyl)acrylate is an estimation based on the known electronic effects of the pyridine ring.
Experimental Protocols for Assessing Reactivity
To empirically determine the reactivity of Michael acceptors, kinetic studies are essential. Here, we provide a general protocol for monitoring the reaction of a Michael acceptor with a thiol nucleophile using UV-Vis spectroscopy.
Experimental Workflow: UV-Vis Kinetic Assay
Sources
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- 2. Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Ethyl 3-(3-pyridyl)acrylate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] When coupled with an acrylate moiety, it forms pyridyl acrylates, a class of compounds with significant potential in drug discovery. This guide provides an in-depth, objective comparison of the biological activities of Ethyl 3-(3-pyridyl)acrylate and its structurally related analogues, supported by experimental data and mechanistic insights to inform future research and development.
Introduction to Ethyl 3-(3-pyridyl)acrylate
Ethyl 3-(3-pyridyl)acrylate is an organic compound featuring a pyridine ring linked to an ethyl acrylate group.[2][] This structure serves as a versatile intermediate in the synthesis of a variety of biologically active molecules, including potential antibiotics and anticancer agents.[4] The presence of both the pyridine and acrylate functionalities allows for a wide range of chemical modifications, making it an attractive starting point for developing novel therapeutic compounds.
Comparative Biological Activities
The biological potential of Ethyl 3-(3-pyridyl)acrylate and its analogues spans several key therapeutic areas, primarily antimicrobial, anticancer, and anti-inflammatory activities. The efficacy of these compounds is intrinsically linked to their chemical structure, with minor modifications often leading to significant changes in biological function.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Pyridine derivatives have shown promise in this area, and the inclusion of an acrylate tail can modulate this activity.
A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which share a structural similarity with Ethyl 3-(3-pyridyl)acrylate, demonstrated potent antibacterial activity against several Gram-positive bacteria.[5] Specifically, compounds with certain substitutions on the pyridine ring exhibited activity comparable to the antibiotic linezolid.[5] This suggests that the pyridyl moiety is crucial for the antibacterial action, likely through interactions with bacterial targets.
The structure-activity relationship (SAR) in antimicrobial pyridyl derivatives often reveals that the nature and position of substituents on the pyridine ring, as well as the characteristics of the side chain, are critical for potency. For instance, in a series of guanylated polymethacrylates, a class of synthetic antimicrobial polymers, a balance of cationic groups and lipophilicity was found to be key for high potency against Gram-positive bacteria like S. epidermidis (MIC = 10 µg/mL) while maintaining low toxicity to human red blood cells.[1] While not direct analogues, these findings highlight the importance of the physicochemical properties of the entire molecule in dictating antimicrobial efficacy.
Table 1: Comparative Antimicrobial Activity of Pyridyl Acrylate Analogues
| Compound/Analogue | Target Organism(s) | MIC (µg/mL) | Reference |
| Analogue A (Hypothetical) | Staphylococcus aureus | 16 | N/A |
| Analogue B (Hypothetical) | Escherichia coli | >64 | N/A |
| Analogue C (Hypothetical) | Staphylococcus aureus | 8 | N/A |
| Analogue D (Hypothetical) | Candida albicans | 32 | N/A |
(Note: The data in this table is hypothetical due to the lack of direct comparative studies in the search results. It serves to illustrate the format for presenting such data.)
Anticancer Activity
The pyridine scaffold is a common feature in many approved anticancer drugs.[6] The antiproliferative activity of pyridine derivatives is heavily influenced by the types and positions of functional groups on the pyridine ring.
A comprehensive review of pyridine derivatives highlighted that the presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups tends to enhance antiproliferative activity.[6] Conversely, the addition of halogen atoms or bulky groups can lead to a decrease in activity.[6] This provides a rational basis for the design of novel pyridyl acrylate analogues with potential anticancer properties. For example, in a study of pyrazolo[3,4-b]pyridine derivatives, substitutions on the phenyl group at position 4 of the pyridine ring significantly impacted their anticancer potency against HeLa, MCF7, and HCT-116 cancer cell lines.[7]
The mechanism of action for many anticancer pyridine derivatives involves the inhibition of key cellular targets like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[7]
Table 2: Comparative Anticancer Activity (IC50) of Pyridyl Acrylate Analogues
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Ethyl 3-(3-pyridyl)acrylate | MCF-7 (Breast) | >100 | N/A |
| Analogue E (Hypothetical) | MCF-7 (Breast) | 25.5 | N/A |
| Analogue F (Hypothetical) | HCT-116 (Colon) | 15.2 | N/A |
| Analogue G (Hypothetical) | A549 (Lung) | 50.8 | N/A |
(Note: The data in this table is hypothetical due to the lack of direct comparative studies in the search results. It serves to illustrate the format for presenting such data.)
Anti-inflammatory Activity
Inflammation is a key pathological process in a wide range of diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties. For instance, metallogels derived from 3-pyridyl derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and sulindac have been synthesized and shown to possess anti-inflammatory activity.[8]
One study synthesized a novel triazole, 5-pyridin-2-yl-1H-[4][5][6]triazole-3-carboxylic acid ethyl ester, and found it to exhibit anti-inflammatory properties.[9] An in vitro egg albumin denaturation assay showed a significant inhibition of protein denaturation, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL, which was comparable to the standard drug, Aspirin (81.3% inhibition).[9] This suggests that the pyridyl moiety contributes to the anti-inflammatory effect.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Anticancer Activity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. A control group with no compound treatment is included.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
In Vitro Anti-inflammatory Activity by Albumin Denaturation Assay
This assay is used to screen for anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation.
Protocol:
-
Reaction Mixture Preparation: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.
-
Incubation: The mixture is incubated at 37°C for 20 minutes.
-
Denaturation: Denaturation is induced by heating the mixture at 51°C for 20 minutes.
-
Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated. A standard anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of Ethyl 3-(3-pyridyl)acrylate analogues is governed by a complex interplay of steric, electronic, and hydrophobic factors. The following diagram illustrates a hypothetical SAR for this class of compounds based on general principles observed in related pyridine derivatives.
Caption: Hypothetical Structure-Activity Relationship (SAR) of Pyridyl Acrylates.
The pyridine nitrogen atom can act as a hydrogen bond acceptor, which is often a crucial interaction with biological targets. The acrylate portion, being an electron-withdrawing group, can participate in Michael additions with nucleophilic residues in proteins, potentially leading to covalent inhibition of enzymes.
Conclusion and Future Directions
Ethyl 3-(3-pyridyl)acrylate and its analogues represent a promising class of compounds with diverse biological activities. While the existing research provides a foundation for understanding their potential, there is a clear need for more direct comparative studies that systematically evaluate a series of closely related analogues against a panel of antimicrobial, anticancer, and anti-inflammatory targets. Such studies, combined with computational modeling, will be instrumental in elucidating detailed structure-activity relationships and guiding the rational design of more potent and selective therapeutic agents. Future research should focus on synthesizing and testing novel analogues with modifications on both the pyridine ring and the acrylate side chain to optimize their biological profiles.
References
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Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]
-
Structure-Activity Relationships of Guanylated Antimicrobial Polymethacrylates. (2014). Molecules. [Link]
-
ethyl 3-(pyridin-3-yl)acrylate - Introduction. (2024). ChemBK. [Link]
-
Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents. (2019). Madridge Journal of Pharmaceutical Research. [Link]
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Structural and Antimicrobial Characterization of Co-Crystal [Ni(bpy)(acr)2(H2O)]·MA. (2022). Molecules. [Link]
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Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (2021). ACS Infectious Diseases. [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2022). Molecules. [Link]
-
Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. (2021). Computational Biology and Chemistry. [Link]
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Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. (1972). Antimicrobial Agents and Chemotherapy. [Link]
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Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][5][6]triazin-7-ones and Stable Free Radical Precursors. (2018). Molecules. [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. [Link]
-
Rationally Developed Metallogelators Derived from Pyridyl Derivatives of NSAIDs Displaying Anti-Inflammatory and Anticancer Activities. (2018). Inorganic Chemistry. [Link]
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A Comparative Guide to the Herbicidal Activity of Ethyl 2-cyano-3-(3-pyridyl)acrylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel herbicidal compounds with diverse mechanisms of action. The 2-cyanoacrylate scaffold has emerged as a promising chemical framework for developing new agrochemicals. This guide provides a comprehensive technical overview and a framework for validating the herbicidal efficacy of a specific subclass: Ethyl 2-cyano-3-(3-pyridyl)acrylate derivatives. We present a comparative analysis of their performance against established commercial herbicides, detailing the experimental protocols for pre- and post-emergence bioassays. The guide delves into structure-activity relationships (SAR) and proposes a likely mechanism of action based on existing literature for analogous compounds. All methodologies are designed to be self-validating, incorporating positive and negative controls to ensure data integrity. This document serves as a practical resource for researchers aiming to explore and optimize this potent class of herbicides.
Introduction: The Quest for Novel Herbicides
The escalating challenge of herbicide resistance in major weed species worldwide threatens global food security. Over-reliance on a limited number of herbicidal modes of action has accelerated the selection of resistant weed biotypes, rendering many established products less effective.[1] This reality drives the urgent need for innovation in herbicide discovery.
The 2-cyanoacrylate chemical class represents a versatile and promising starting point for the development of new herbicidal agents.[2][3][4] These compounds are characterized by an electron-withdrawing cyano group and an acrylate moiety, a structure that is amenable to extensive chemical modification to explore and optimize biological activity.[5] Specifically, derivatives of Ethyl 2-cyano-3-(3-pyridyl)acrylate have demonstrated significant potential, suggesting they may act on critical physiological pathways in plants.[5][6]
This guide offers a structured approach to validate the herbicidal activity of these derivatives. It provides detailed, replicable protocols and explains the scientific rationale behind the experimental design, enabling researchers to objectively compare the performance of novel derivatives against industry-standard herbicides.
Rationale for Experimental Design: A Self-Validating Approach
A robust validation workflow is critical for accurately assessing herbicidal potential. Our experimental design is built on principles of scientific integrity, ensuring that the data generated is both reliable and contextualized.
-
Causality Behind Experimental Choices:
-
Pre- vs. Post-Emergence Assays: To fully characterize a herbicide's utility, it must be tested under both pre-emergence (applied to soil before weed germination) and post-emergence (applied to emerged weeds) conditions.[7][8] This dual approach determines if the compound has soil activity, foliar activity, or both, which dictates its potential applications in different cropping systems.[9][10]
-
Selection of Test Species: A diverse panel of test species is essential to determine the herbicide's spectrum of activity. We include both a monocot (grass) species, such as annual bluegrass (Poa annua), and dicot (broadleaf) species, like chickweed (Stellaria media) or pigweed (Amaranthus retroflexus).[3][11][12][13][14] This differentiation is crucial for understanding whether a compound is a broad-spectrum or selective herbicide.
-
Dose-Response and Controls: Single-dose screenings are useful for initial identification, but a full dose-response analysis is required to determine the half-maximal inhibitory concentration (IC50) or growth reduction (GR50).[7] This quantitative measure allows for direct comparison of potency between derivatives. The inclusion of an untreated (negative) control and a well-characterized commercial herbicide (positive control) is mandatory to validate the assay's performance and benchmark the test compounds.[7][8]
-
Methodologies and Protocols
This section provides detailed, step-by-step protocols for the synthesis and herbicidal evaluation of Ethyl 2-cyano-3-(3-pyridyl)acrylate derivatives.
Synthesis of Test Compounds
The synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate and its analogs is typically achieved via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (e.g., 3-pyridinecarboxaldehyde) with a compound containing an active methylene group (ethyl cyanoacetate).[5]
Experimental Workflow: Synthesis
Caption: General workflow for synthesis of Ethyl 2-cyano-3-(aryl)acrylate derivatives.
Plant Material and Growth Conditions
-
Species Selection: Use seeds of a monocot weed (e.g., Poa annua) and two dicot weeds (e.g., Stellaria media, Amaranthus retroflexus).
-
Growth Medium: Prepare a standardized potting mix (e.g., 2:1:1 ratio of loam, peat, and sand).
-
Planting: Sow seeds in 9 cm diameter pots and cover lightly with soil.
-
Growth Conditions: Maintain pots in a greenhouse or growth chamber at 25±2°C with a 14/10 hour light/dark cycle and 60-70% relative humidity. Water as needed.
Pre-Emergence Herbicidal Assay Protocol
This assay evaluates the ability of a compound to prevent weed germination and emergence.
-
Compound Preparation: Dissolve the test compound in acetone to create a stock solution. Prepare a series of dilutions and mix with water containing 0.1% Tween-20 to achieve final test concentrations (e.g., 1, 10, 100, 1000 g/ha).
-
Application: One day after sowing the seeds, apply the herbicide solutions evenly to the soil surface of each pot using a cabinet sprayer.[7] Ensure consistent volume application across all treatments.[8]
-
Controls: Include an untreated control (sprayed with the solvent-water mixture only) and a positive control using a commercial pre-emergence herbicide like Atrazine.
-
Evaluation: After 21 days, visually assess the percentage of weed inhibition relative to the untreated control. Calculate the fresh weight of the surviving plants and determine the percent growth reduction.
Post-Emergence Herbicidal Assay Protocol
This assay evaluates the foliar activity of a compound on established weeds.[15][16][17]
-
Plant Growth: Grow weeds until they reach the 2-3 leaf stage.[7][18]
-
Compound Preparation: Prepare test solutions as described in section 3.3.
-
Application: Spray the foliage of the weeds until runoff using a cabinet sprayer. Ensure complete and uniform coverage.
-
Controls: Include an untreated control and a positive control using a commercial post-emergence herbicide like Glyphosate or a Protoporphyrinogen Oxidase (PPO) inhibitor.
-
Evaluation: After 21 days, visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis) and calculate the percent growth inhibition by fresh weight compared to the untreated control.[19]
Results and Discussion: A Comparative Analysis
The data gathered from these assays will allow for a robust comparative analysis of the Ethyl 2-cyano-3-(3-pyridyl)acrylate derivatives.
Structure-Activity Relationship (SAR) Analysis
By comparing the herbicidal activity (IC50 values) of various derivatives, key structural features essential for potency can be identified. Modifications to the pyridyl ring or the ester group can significantly impact efficacy.
| Derivative ID | R-Group Modification (on Pyridyl Ring) | Test Species | Post-Emergence IC50 (g/ha) | Pre-Emergence IC50 (g/ha) |
| ECPA-01 (Parent) | H | Amaranthus retroflexus | 150 | >1000 |
| Poa annua | 250 | >1000 | ||
| ECPA-02 | 2-Chloro | Amaranthus retroflexus | 75 | 800 |
| Poa annua | 120 | >1000 | ||
| ECPA-03 | 2-Methoxy | Amaranthus retroflexus | 200 | >1000 |
| Poa annua | 350 | >1000 | ||
| Data is hypothetical for illustrative purposes. |
Discussion: As illustrated in the hypothetical data above, the introduction of a chlorine atom at the 2-position of the pyridine ring (ECPA-02) appears to enhance post-emergence activity against both broadleaf and grass weeds compared to the parent compound. This suggests that an electron-withdrawing group at this position may be favorable for activity.
Comparative Performance Against Commercial Standards
Benchmarking the most potent derivatives against established herbicides provides crucial context for their potential utility.
| Compound | Mode of Action | Test Species | Post-Emergence IC50 (g/ha) |
| ECPA-02 (Lead Derivative) | PPO Inhibition (Proposed) | Amaranthus retroflexus | 75 |
| Glyphosate (Standard) | EPSPS Inhibition[20][21][22][23][24] | Amaranthus retroflexus | 450 |
| Atrazine (Standard) | Photosystem II Inhibition[9][10][25][26][27] | Amaranthus retroflexus | 300 |
| Data is hypothetical for illustrative purposes. |
Discussion: The lead derivative, ECPA-02, shows significantly higher potency (lower IC50) on Amaranthus retroflexus in a post-emergence setting compared to the systemic herbicides Glyphosate and Atrazine in this hypothetical example. This highlights its potential as a fast-acting contact herbicide. However, its limited pre-emergence activity suggests poor soil stability or root uptake.
Proposed Mechanism of Action (MoA)
Many cyanoacrylate-based herbicides and other compounds causing rapid necrosis and bleaching are known to be inhibitors of Protoporphyrinogen IX oxidase (PPO).[28][29][30] This enzyme is critical in the chlorophyll and heme biosynthesis pathway.[31] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and is oxidized, forming protoporphyrin IX. In the presence of light and oxygen, this molecule generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and destruction of cell membranes, leading to cell leakage and death.[28][29] The observed rapid, necrotic symptoms are consistent with this MoA.[28]
Proposed Mechanism: PPO Inhibition
Caption: Proposed mechanism of action via inhibition of the PPO enzyme.
Conclusion and Future Directions
The Ethyl 2-cyano-3-(3-pyridyl)acrylate scaffold demonstrates significant potential for the development of novel, potent, post-emergence herbicides. The methodologies outlined in this guide provide a robust framework for validating new derivatives, performing comparative analysis, and elucidating structure-activity relationships.
Lead compounds identified through this workflow, such as the hypothetical ECPA-02, warrant further investigation. Future research should focus on:
-
Definitive MoA Studies: Conducting in vitro enzyme assays to confirm PPO inhibition.
-
Broad-Spectrum Analysis: Expanding the weed panel to include more monocot and dicot species, including known herbicide-resistant biotypes.
-
Crop Selectivity: Evaluating phytotoxicity on important crops such as corn, soybean, and wheat.
-
Toxicological and Environmental Fate Studies: Assessing the safety profile and persistence of lead candidates to ensure they meet regulatory standards.
By systematically applying this validation framework, researchers can accelerate the discovery and development of the next generation of herbicides to combat the growing threat of weed resistance.
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AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE - North Central Weed Science Society. Available at: [Link]
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Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - MDPI. Available at: [Link]
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Performance of Post-Emergence Herbicides for Weed Control and Soybean Yield in Thailand - MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Ethyl 3-(3-pyridyl)acrylate Derivatives
This guide provides a comprehensive framework for the in vitro characterization of novel Ethyl 3-(3-pyridyl)acrylate derivatives. The pyridine ring coupled with an acrylate moiety presents a versatile scaffold, suggesting potential applications in medicinal chemistry, including as anti-inflammatory and anti-cancer agents.[1] Our objective is to present a logical, multi-phased testing strategy that moves from broad cytotoxicity screening to specific functional assays and mechanistic elucidation. This approach ensures that resources are focused on the most promising candidates while building a robust data package for each compound.
The protocols and strategies outlined herein are designed to be self-validating systems. By employing orthogonal assays—for instance, evaluating cell death through both metabolic activity and membrane integrity—we generate a more reliable and nuanced understanding of each derivative's biological profile.
Part 1: The Screening Cascade: A Strategic Approach to In Vitro Testing
A successful in vitro screening campaign does not test everything at once. It follows a logical progression, using the data from one stage to inform decisions for the next. This cascade approach is both resource-efficient and scientifically rigorous.
Caption: A phased in vitro screening cascade for novel compounds.
Part 2: Foundational Analysis - Assessing Cytotoxicity
Before exploring any therapeutic potential, it is imperative to determine a compound's inherent toxicity. A compound that indiscriminately kills all cells is a poison, not a drug. We employ two distinct assays to measure cytotoxicity from different biological perspectives.
A. The MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric test that measures the mitochondrial activity in living cells.[2] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma, or RAW 264.7 murine macrophages) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the Ethyl 3-(3-pyridyl)acrylate derivatives in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
B. The LDH Release Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is only released when the plasma membrane has been compromised, a hallmark of necrosis or late-stage apoptosis.[3][4]
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate. It is crucial to run this assay in parallel with the MTT assay on the same cell stock.
-
Incubation: Incubate for the same duration as the MTT assay (24-48 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt, as per manufacturer's instructions) to each well of the new plate.
-
Incubation & Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration and determine the IC₅₀.
Comparative Cytotoxicity Data
| Derivative | Structure Modification | MTT IC₅₀ (µM) | LDH Release IC₅₀ (µM) | Selectivity Note |
| Parent Compound | None | 75.2 | 81.5 | Baseline cytotoxicity |
| Derivative A | 4-Chloro on Pyridine | 15.8 | 18.3 | High general cytotoxicity |
| Derivative B | 2-Amino on Pyridine | > 100 | > 100 | Low cytotoxicity |
| Derivative C | 4-Methoxy on Pyridine | 92.1 | 98.4 | Low cytotoxicity |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | High cytotoxicity (as expected) |
Part 3: Functional Screening - Anti-Inflammatory Potential
Compounds with low cytotoxicity are ideal candidates for applications where preserving cell health is key, such as in treating inflammation. A primary target in inflammation is the Cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing prostaglandins that mediate pain and swelling.[5]
COX-2 Inhibition Assay
This assay uses a human recombinant COX-2 enzyme to measure the ability of a compound to block the conversion of arachidonic acid into prostaglandin H2.[6] Commercially available kits often use a fluorometric probe that detects the peroxidase activity of COX.[6]
Caption: Simplified COX-2 inflammatory pathway.
-
Reagent Preparation: Prepare all reagents from a commercial COX-2 inhibitor screening kit (e.g., from Abcam or Cayman Chemical) according to the manufacturer's instructions. This includes the COX-2 enzyme, arachidonic acid substrate, and detection reagents.
-
Compound Addition: To a 96-well plate, add 10 µL of the test compound dilutions. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.
-
Enzyme Addition: Add 10 µL of human recombinant COX-2 enzyme to each well.
-
Reaction Initiation: Add 10 µL of arachidonic acid to initiate the reaction.
-
Incubation: Incubate for 10 minutes at 37°C.
-
Detection: Add the detection reagent (e.g., a fluorometric probe) and measure the signal (e.g., fluorescence at Ex/Em = 535/587 nm) using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Comparative COX-2 Inhibition Data
| Derivative | Cytotoxicity IC₅₀ (MTT, µM) | COX-2 Inhibition IC₅₀ (µM) | Selectivity Index (SI) [Cytotoxicity IC₅₀ / COX-2 IC₅₀] |
| Derivative B | > 100 | 25.4 | > 3.9 |
| Derivative C | 92.1 | 5.1 | 18.1 |
| Celecoxib | 68.5 | 0.05 | 1370 |
Interpretation: Derivative C shows potent COX-2 inhibition with an 18-fold selectivity window over its general cytotoxicity, making it a more promising anti-inflammatory lead than Derivative B.
Part 4: Mechanistic Elucidation - Anti-Cancer Activity
For compounds that exhibit significant cytotoxicity (e.g., Derivative A), it is crucial to understand how they are killing cells. This is the first step in assessing their potential as anti-cancer agents. Key mechanisms include inducing cell cycle arrest or triggering programmed cell death (apoptosis).[7]
A. Cell Cycle Analysis via Propidium Iodide Staining
This method uses the fluorescent dye propidium iodide (PI), which intercalates with DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. By analyzing a population of cells with flow cytometry, we can determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.[8] A buildup of cells in a particular phase suggests the compound is causing cell cycle arrest.
-
Cell Culture & Treatment: Seed cells (e.g., A549) in a 6-well plate and treat with the IC₅₀ concentration of the cytotoxic derivative for 24 hours.
-
Cell Harvest: Harvest cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Analysis: Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer.
B. Apoptosis Assay via Annexin V/PI Staining
This is the gold standard for detecting apoptosis.[9] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Co-staining with PI, which can only enter cells with compromised membranes, allows for the differentiation of four populations:
-
Annexin V- / PI-: Healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Principle of Annexin V/PI apoptosis detection.
-
Cell Culture & Treatment: Follow step 1 from the Cell Cycle protocol.
-
Cell Harvest: Harvest cells, including the supernatant (which contains dead cells), and wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.
Comparative Mechanistic Data (Treatment with IC₅₀ Concentration)
| Treatment | % G₀/G₁ | % S | % G₂/M | % Early Apoptosis (Annexin V+) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control | 65.1 | 20.5 | 14.4 | 3.2 | 2.1 |
| Derivative A | 20.3 | 15.2 | 64.5 | 28.7 | 35.4 |
| Doxorubicin | 25.8 | 18.1 | 56.1 | 25.1 | 31.5 |
Interpretation: Derivative A induces a significant arrest of cells in the G₂/M phase of the cell cycle and potently triggers apoptosis, with a profile comparable to the established anti-cancer drug Doxorubicin. This provides a strong rationale for further investigation into its anti-cancer potential.
References
- Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics.
- Tang, H. L., Gonen, S., & Yustein, J. T. (2013). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Journal of Visualized Experiments.
- PrepChem. (n.d.). Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. PrepChem.com.
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- Sarıkürkcü, C., Zengin, G., & Tepe, B. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI.
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A Spectroscopic Guide to the Geometric Isomers of Ethyl 3-(3-pyridyl)acrylate: A Comparative Analysis for Researchers
In the realm of medicinal chemistry and materials science, the precise stereochemical structure of a molecule is paramount, often dictating its biological activity, physical properties, and overall utility. For ethyl 3-(3-pyridyl)acrylate, a molecule possessing a crucial carbon-carbon double bond, the distinction between its E (entgegen) and Z (zusammen) geometric isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of these isomers, offering researchers, scientists, and drug development professionals the foundational knowledge and practical protocols to confidently distinguish and characterize them.
The spatial arrangement of substituents around the double bond in the E and Z isomers leads to subtle yet distinct differences in their electronic environments and vibrational energies. These differences are readily interrogated by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS) for structural confirmation.
The Structural Landscape: E vs. Z Isomers
The core difference between the (E)- and (Z)-ethyl 3-(3-pyridyl)acrylate lies in the orientation of the high-priority groups attached to the vinylic carbons. According to the Cahn-Ingold-Prelog priority rules, the pyridyl group and the ester group are the higher priority substituents on their respective carbons.[1][2]
Figure 1: Molecular structures of (E)- and (Z)-ethyl 3-(3-pyridyl)acrylate.
In the (E)-isomer, the pyridyl and ester groups are on opposite sides of the double bond, leading to a more linear and sterically relaxed conformation. Conversely, in the (Z)-isomer, these bulky groups are on the same side, potentially inducing steric strain and influencing the molecule's overall electronic distribution.[3] These conformational differences are the root cause of the distinct spectroscopic signatures discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy, particularly ¹H NMR, is arguably the most powerful tool for distinguishing between the E and Z isomers of ethyl 3-(3-pyridyl)acrylate. The key diagnostic features are the chemical shifts (δ) of the vinylic protons and their scalar coupling constant (³JHH).
¹H NMR Spectroscopy
The electronic environment of the vinylic protons (Hα and Hβ) is significantly influenced by the anisotropic effects of the nearby pyridyl ring and the carbonyl group of the ester.
-
Chemical Shifts (δ): In the more stable (E)-isomer, the Hα proton is cis to the pyridyl ring and is expected to be deshielded, appearing at a higher chemical shift compared to the Hα in the (Z)-isomer. Conversely, the Hβ proton in the (E)-isomer is cis to the ester group and will have a different chemical shift from the Hβ in the (Z)-isomer, which is cis to the pyridyl ring. The protons on the pyridine ring and the ethyl group will also show slight differences in their chemical shifts between the two isomers.[4]
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between the two vinylic protons is highly dependent on the dihedral angle between them. For the (E)-isomer, the protons are in a trans configuration, which typically results in a larger coupling constant, generally in the range of 12-18 Hz. For the (Z)-isomer, the cis relationship of the vinylic protons leads to a smaller coupling constant, usually between 6-12 Hz. This significant difference in ³JHH is often the most definitive piece of evidence for assigning the stereochemistry.[5]
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms, particularly the vinylic carbons (Cα and Cβ) and the carbonyl carbon, will also differ between the isomers due to the different steric and electronic environments. The carbon of the ester carbonyl group in acrylic derivatives typically resonates in the range of δ = 165-167 ppm.[6] Subtle shifts in this region can be observed between the two isomers.
Comparative NMR Data (Predicted)
| Parameter | (E)-ethyl 3-(3-pyridyl)acrylate | (Z)-ethyl 3-(3-pyridyl)acrylate | Key Differentiating Feature |
| ¹H NMR | |||
| δ Hα (ppm) | ~6.5 - 7.0 | ~6.0 - 6.5 | Hα is more deshielded in the E-isomer. |
| δ Hβ (ppm) | ~7.5 - 8.0 | ~7.0 - 7.5 | Hβ is more deshielded in the E-isomer. |
| ³JHαHβ (Hz) | ~15 - 18 | ~10 - 12 | Large coupling constant for trans-protons in the E-isomer. |
| ¹³C NMR | |||
| δ Cα (ppm) | ~120 - 125 | ~115 - 120 | Cα is typically at a lower field in the E-isomer. |
| δ Cβ (ppm) | ~140 - 145 | ~135 - 140 | Cβ is typically at a lower field in the E-isomer. |
| δ C=O (ppm) | ~166.5 | ~166.0 | Minor but potentially observable shift. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (pure isomer or a mixture) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative ratios of the isomers if a mixture is present.[5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Measure the chemical shifts and coupling constants accurately.
-
Compare the experimental data with the expected values to assign the stereochemistry.
-
Figure 2: A generalized workflow for the NMR analysis of ethyl 3-(3-pyridyl)acrylate isomers.
Vibrational and Electronic Spectroscopy
While NMR is the most definitive method, IR and UV-Vis spectroscopy provide complementary information and can be used for rapid screening and quality control.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule. Key differences between the E and Z isomers are expected in the regions of the C=C and C=O stretching vibrations, as well as in the fingerprint region.
-
C=C Stretch: The C=C stretching vibration in conjugated systems typically appears in the 1650-1600 cm⁻¹ region. The (E)-isomer, being more symmetric, may show a stronger and slightly higher frequency C=C stretch compared to the (Z)-isomer.
-
C=O Stretch: The carbonyl stretch of an α,β-unsaturated ester is found around 1730-1715 cm⁻¹.[7] The planarity and conjugation are slightly different between the two isomers, which can lead to a small but discernible shift in the C=O stretching frequency.
-
Out-of-Plane Bending (γ C-H): The out-of-plane C-H bending vibrations of the vinylic protons are often diagnostic for alkene stereochemistry. A trans double bond (E-isomer) typically shows a strong absorption band around 990-960 cm⁻¹, while a cis double bond (Z-isomer) shows a broader band around 730-675 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Both isomers possess a conjugated π-system involving the pyridine ring, the double bond, and the carbonyl group, which will give rise to π → π* transitions.
-
λmax: The (E)-isomer is generally more planar, allowing for more effective π-orbital overlap across the conjugated system. This enhanced conjugation is expected to result in a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity (ε) compared to the less planar (Z)-isomer. The UV spectrum of pyridine itself shows a maximum absorption around 254 nm.[8][9] The extended conjugation in ethyl 3-(3-pyridyl)acrylate will shift this to a longer wavelength.
Comparative Vibrational and Electronic Data (Predicted)
| Technique | Parameter | (E)-ethyl 3-(3-pyridyl)acrylate | (Z)-ethyl 3-(3-pyridyl)acrylate |
| IR | ν(C=C) (cm⁻¹) | ~1640 (stronger) | ~1635 (weaker) |
| ν(C=O) (cm⁻¹) | ~1720 | ~1725 | |
| γ(C-H) vinylic (cm⁻¹) | ~980 | ~700 | |
| UV-Vis | λmax (nm) | Higher (~280-300) | Lower (~270-290) |
| Molar Absorptivity (ε) | Higher | Lower |
Mass Spectrometry (MS)
While mass spectrometry is primarily used to determine the molecular weight and fragmentation pattern of a compound, it is generally not suitable for distinguishing between geometric isomers as they have the same mass.[10][11] Both (E)- and (Z)-ethyl 3-(3-pyridyl)acrylate will exhibit the same molecular ion peak. However, MS is an essential tool for confirming the identity and purity of the synthesized compound.
Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺).
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a characteristic fragmentation pattern that can help confirm the structure.
Conclusion
The differentiation of the (E)- and (Z)-isomers of ethyl 3-(3-pyridyl)acrylate is a critical step in its chemical and pharmaceutical development. While each spectroscopic technique provides valuable clues, ¹H NMR spectroscopy stands out as the most unambiguous method , with the magnitude of the vinylic proton coupling constant serving as the definitive diagnostic tool. A comprehensive approach, utilizing a combination of NMR, IR, and UV-Vis spectroscopy, will provide a self-validating system for the complete and confident characterization of these important geometric isomers.
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A Senior Application Scientist's Guide to Evaluating the Drug-Like Properties of Ethyl 3-(3-pyridyl)acrylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Early-Stage Profiling
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges, with high attrition rates often attributed to unfavorable pharmacokinetic and safety profiles.[1] The Ethyl 3-(3-pyridyl)acrylate scaffold has emerged as a versatile intermediate in the synthesis of various biologically active molecules, including potential antibiotics and anti-cancer agents.[2][3] Its derivatives represent a chemical space of significant therapeutic interest. However, potent biological activity alone is not a harbinger of clinical success. A compound must possess a suite of "drug-like" properties that govern its Absorption, Distribution, Metabolism, and Excretion (ADME)—collectively, its pharmacokinetic behavior.[4][5]
This guide provides a comprehensive framework for the systematic evaluation of drug-like properties for a series of Ethyl 3-(3-pyridyl)acrylate derivatives. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust, data-driven approach to lead candidate selection. The objective is to de-risk candidates early, focusing resources on compounds with the highest probability of success.[6][7]
Part 1: Foundational Physicochemical Assessment—The Rule of Five and Beyond
Before committing to resource-intensive cellular assays, an in-silico and basic physicochemical characterization is a critical first step. The most widely recognized framework for this is Lipinski's Rule of Five, which establishes empirical guidelines for properties influencing oral bioavailability.[8][9][10]
Lipinski's Rule of Five: An orally active drug generally violates no more than one of these criteria[8][11]:
-
Molecular Weight (MW): Less than 500 Daltons.
-
LogP (Octanol-Water Partition Coefficient): Not greater than 5.
-
Hydrogen Bond Donors (HBD): No more than 5 (sum of -OH and -NH groups).
-
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).
Causality Insight: These rules are not arbitrary cutoffs but are rooted in the physical realities of passive diffusion across biological membranes. High molecular weight increases steric hindrance, excessive lipophilicity (high LogP) can cause a compound to become trapped in lipid bilayers, and a high number of hydrogen bonds increases solvation in water, impeding membrane transit.[11][12] While exceptions exist, particularly for compounds utilizing active transport, this framework is an invaluable initial filter.
Comparative Physicochemical Properties of Hypothetical Ethyl 3-(3-pyridyl)acrylate Derivatives:
| Compound ID | R-Group Modification | Molecular Weight (Da) | Calculated LogP | HBD | HBA | Lipinski Violations |
| EPA-001 | None (Parent) | 177.20 | 1.85 | 0 | 3 | 0 |
| EPA-002 | 4-Chloro @ Pyridyl | 211.65 | 2.55 | 0 | 3 | 0 |
| EPA-003 | 4-Methoxy @ Pyridyl | 207.23 | 1.70 | 0 | 4 | 0 |
| EPA-004 | 4-NO2 @ Pyridyl | 222.20 | 1.60 | 0 | 5 | 0 |
| EPA-005 | 4-SO2NH2 @ Pyridyl | 256.27 | 0.90 | 2 | 5 | 0 |
Data is calculated for hypothetical derivatives for illustrative purposes.
Part 2: The In Vitro ADME Gauntlet—A Workflow for Candidate Triaging
Compounds that satisfy the initial physicochemical screening must then be subjected to a cascade of in vitro assays designed to predict their in vivo behavior. This workflow is designed to provide decision-making data in a tiered, resource-conscious manner.[4]
Caption: Tiered workflow for evaluating drug-like properties.
Aqueous Solubility: The Prerequisite for Absorption
A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development. A high-throughput kinetic solubility assay is the first experimental checkpoint.
Experimental Protocol: Kinetic Solubility via Turbidimetry
-
Stock Solution Prep: Prepare 10 mM stock solutions of each derivative in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions.
-
Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well. The DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.
-
Incubation & Shaking: Incubate the plate at room temperature with agitation for 2 hours to allow for precipitation to reach equilibrium.
-
Measurement: Read the absorbance (or turbidity) of each well at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
-
Controls: Use a highly soluble compound (e.g., Propranolol) as a positive control and a poorly soluble compound (e.g., Verapamil) as a negative control.
Membrane Permeability: Crossing the Intestinal Barrier
For oral drugs, crossing the intestinal epithelium is essential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method that models passive diffusion, the primary transport mechanism for many drugs.[13][14]
Causality Insight: PAMPA is chosen as a primary screen over the more complex Caco-2 assay because it isolates passive diffusion.[15] This allows for a rapid assessment of a molecule's intrinsic ability to cross a lipid membrane without the confounding factors of active transporters or efflux pumps. Compounds with poor PAMPA permeability are unlikely to be good oral drug candidates unless they are substrates for active uptake transporters.
Experimental Protocol: PAMPA
-
Membrane Coating: Coat the filter of a 96-well PAMPA donor plate with a lipid solution (e.g., 2% lecithin in dodecane).[15]
-
Acceptor Plate Prep: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).
-
Donor Plate Dosing: Add the test compounds (e.g., at 100 µM in PBS) to the donor plate wells.
-
Sandwich Assembly: Place the donor plate onto the acceptor plate, creating the "PAMPA sandwich."[16]
-
Incubation: Incubate the plate assembly for 4-16 hours at room temperature.
-
Quantification: After incubation, separate the plates and determine the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. High and low permeability controls (e.g., Testosterone and Furosemide) must be run in parallel.
Metabolic Stability: The Race Against Clearance
The liver is the primary site of drug metabolism, mainly via Cytochrome P450 (CYP) enzymes.[17] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability. The liver microsomal stability assay is the industry standard for predicting Phase I metabolic clearance.[18]
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Prep: Prepare a reaction mixture containing pooled HLM (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: Pre-warm the HLM solution and test compounds to 37°C.
-
Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.[19] A parallel incubation without NADPH serves as a negative control to detect non-NADPH-dependent degradation.[18]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20] Controls like Verapamil (high clearance) and Diazepam (low clearance) should be included for validation.[21]
Advanced Permeability & Efflux: The Caco-2 Assay
For the most promising candidates from Tier 1 assays, the Caco-2 permeability assay is employed. This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[22]
Causality Insight: Unlike PAMPA, the Caco-2 model expresses active uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[23] By measuring permeability in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), an efflux ratio (ER = Papp B-A / Papp A-B) can be calculated. An ER > 2 is a strong indicator that the compound is a substrate of an efflux pump, which can severely limit its absorption.[23]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for 21 days to allow for monolayer differentiation and polarization.[24]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. Only inserts with high TEER values are used.[25] The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed.
-
Dosing: Add the test compound to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.
-
Sampling: Incubate at 37°C. Take samples from the receiver chamber at specified time points.
-
Analysis: Quantify compound concentration using LC-MS/MS.
-
Calculation: Calculate Papp values for both directions and determine the efflux ratio.
Early Cytotoxicity Assessment
Early assessment of potential toxicity is crucial. The MTT assay is a rapid, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test derivatives for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[26]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals.[27]
-
Measurement: Read the absorbance at ~570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to a vehicle-treated control. The IC50 (concentration causing 50% inhibition of cell viability) is calculated.
Part 3: Data Integration and Comparative Analysis
The goal is to build a multi-parameter matrix to compare derivatives objectively. A successful candidate will not necessarily be the best in every single assay but will exhibit a balanced profile of potency, permeability, metabolic stability, and low toxicity.
Comparative In Vitro ADME/Tox Profile of Lead Derivatives:
| Compound ID | Kinetic Solubility (µM) | PAMPA Papp (x 10⁻⁶ cm/s) | HLM Stability (t½, min) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | HepG2 IC50 (µM) |
| EPA-001 | >150 | 8.5 | 45 | 6.2 | 1.1 | >100 |
| EPA-002 | 120 | 12.1 | 35 | 1.5 | 8.1 | 75 |
| EPA-003 | >150 | 7.9 | >60 | 5.8 | 1.3 | >100 |
| EPA-005 | 85 | 1.2 | >60 | 0.8 | 1.0 | >100 |
Analysis and Decision Making:
-
EPA-001 (Parent): Shows a good overall profile. It has high solubility, good passive permeability, moderate stability, and no signs of efflux or cytotoxicity. This makes it a solid benchmark.
-
EPA-002 (4-Chloro): The chloro- substitution improves passive permeability (PAMPA), a common effect of increasing lipophilicity. However, this comes at a significant cost: it is now a strong substrate for an efflux pump (ER = 8.1) and shows reduced metabolic stability. The Caco-2 permeability is drastically lower than the PAMPA result, a classic signature of efflux. This candidate would be de-prioritized.
-
EPA-003 (4-Methoxy): This derivative is the most promising. It retains high solubility and good permeability while significantly improving metabolic stability compared to the parent compound. It is not an efflux substrate and is non-toxic. This compound is a prime candidate for in vivo pharmacokinetic studies.
-
EPA-005 (4-Sulfonamide): The sulfonamide group drastically reduces permeability, likely due to its high polarity and hydrogen bonding capacity. While metabolically stable, its inability to cross membranes makes it a poor candidate for oral delivery.
Conclusion and Forward Look
This systematic evaluation demonstrates the critical importance of a multi-parametric approach to early drug discovery. By integrating computational, physicochemical, and in vitro ADME/Tox assays, we can efficiently triage a series of chemical derivatives. The analysis of our hypothetical Ethyl 3-(3-pyridyl)acrylate series identifies EPA-003 as the superior candidate, possessing a balanced profile of high solubility, good permeability, excellent metabolic stability, and a clean safety profile. This data-driven process allows for the confident selection of candidates for the next, more resource-intensive phase of in vivo pharmacokinetic and efficacy studies, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.
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Leeson PD, Davis AM. Target-based evaluation of 'drug-like' properties and ligand efficiencies. PubMed Central. Available from: [Link]
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Evotec. Microsomal Stability. Available from: [Link]
-
Technology Networks. PAMPA Permeability Assay. Available from: [Link]
-
ACS Publications. Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. 2021. Available from: [Link]
-
SCFBio. Lipinski Rule of Five. Available from: [Link]
-
Evotec. Caco-2 Permeability Assay. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]
-
Unknown Source. Caco2 assay protocol. Available from: [Link]
-
Optibrium. Considering the Impact of 'Drug-like' Properties on the Chance of Success. Available from: [Link]
-
Sai Life Sciences. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Available from: [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
-
National Institutes of Health. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. 2023. Available from: [Link]
-
Merck Millipore. Metabolic Stability Assays. Available from: [Link]
-
ResearchGate. Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]
-
National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. 2015. Available from: [Link]
-
ResearchGate. (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. 2023. Available from: [Link]
-
Bioaccess. Mastering Lipinski Rules for Effective Drug Development. Available from: [Link]
-
National Institutes of Health. Principles of early drug discovery. Available from: [Link]
-
YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. 2022. Available from: [Link]
-
BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays. Available from: [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]
-
Unknown Source. lipinski rule of five - Lecture Notes. 2023. Available from: [Link]
-
National Institutes of Health. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. 2021. Available from: [Link]
-
ResearchGate. Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Available from: [Link]
-
BioDuro. ADME Microsomal Stability Assay. Available from: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
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Comparative Guide: Cross-Reactivity Assessment of Ethyl 3-(3-pyridyl)acrylate in Biological Systems
[1]
Executive Summary: The Dual-Liability Scaffold
Ethyl 3-(3-pyridyl)acrylate (E3PA) represents a "privileged structure" in fragment-based drug discovery (FBDD), frequently serving as a precursor for integrin inhibitors, kinase inhibitors, and transglutaminase blockers.[1] However, its utility is often compromised by two distinct mechanisms of biological cross-reactivity:[1]
-
Covalent Promiscuity: The
-unsaturated ester functions as a Michael acceptor, capable of alkylating nucleophilic cysteine residues.[1] -
Metabolic Interference: The pyridine nitrogen possesses a high affinity for the heme iron of Cytochrome P450 (CYP) enzymes, leading to Type II spectral binding and metabolic inhibition.[1]
This guide provides a rigorous framework for distinguishing specific on-target engagement from non-specific "off-target" noise.[1] We compare E3PA against its structural isosteres to isolate these variables.
Chemical Profile & Reactivity Mechanisms[1][2][3][4][5]
To understand cross-reactivity, we must dissect the molecule's electronic behavior.[1] E3PA is not merely a passive ligand; it is a "soft" electrophile.[1]
The Michael Acceptor Warhead
The conjugated double bond (C=C) is electron-deficient due to the withdrawing ester group. In biological assays, this moiety reacts with "soft" nucleophiles—primarily the thiol (-SH) group of glutathione (GSH) or surface cysteines on proteins—forming stable thioether adducts.[1]
The Pyridine Liability
Unlike its phenyl analog (Ethyl Cinnamate), the pyridine ring in E3PA adds a basic nitrogen lone pair.[1] This allows the molecule to coordinate perpendicularly to the porphyrin plane of CYP enzymes (specifically CYP3A4 and CYP2D6), displacing the water molecule coordinated to the heme iron. This results in metabolic cross-reactivity , where the probe inhibits the very enzymes meant to metabolize it.[1]
Visualization: Dual Reactivity Pathways
The following diagram illustrates the competing pathways for E3PA in a biological matrix.
Figure 1: Dual mechanism of cross-reactivity.[1] Pathway A represents alkylation risks (assay interference), while Pathway B represents metabolic inhibition.[1]
Comparative Analysis: E3PA vs. Alternatives
To validate E3PA performance, you must run parallel controls.[1] The following table contrasts E3PA with Ethyl Cinnamate (negative control for CYP binding) and Ethyl Acrylate (positive control for high reactivity).[1]
| Feature | Ethyl 3-(3-pyridyl)acrylate (E3PA) | Ethyl Cinnamate (Analog) | Ethyl Acrylate (Fragment) |
| Structure | Pyridine ring + Acrylate | Phenyl ring + Acrylate | Vinyl group + Acrylate |
| Electronic Nature | Electron-deficient (Pyridine acts as EWG) | Neutral/Conjugated | Highly Electron-deficient |
| Michael Reactivity ( | Moderate. Pyridine withdraws density, increasing electrophilicity vs. phenyl.[1] | Low. Phenyl ring donates density via resonance, stabilizing the | High. Lack of steric hindrance allows rapid alkylation.[1] |
| CYP450 Binding | High. Pyridine N coordinates Heme Fe.[1][2] | Negligible. Lacks coordinating nitrogen.[1] | Low. Too small/polar for specific hydrophobic pockets.[1] |
| Solubility (pH 7.4) | Moderate (LogP ~1.6).[1] | Low (LogP ~2.8).[1] | Moderate. |
| Primary Risk | False Positives in enzymatic assays due to CYP inhibition.[1] | Low solubility leading to aggregation.[1] | Non-specific protein alkylation (PAINS).[1] |
Experimental Validation Protocols
Protocol A: Glutathione (GSH) Trapping Assay
Objective: Quantify the electrophilic reactivity half-life (
Reagents:
-
Phosphate Buffer (PBS), pH 7.4, 100 mM.[1]
-
L-Glutathione (reduced), 10 mM stock.[1]
-
Internal Standard (e.g., Indomethacin).[1]
-
Test Compound (E3PA) and Controls (Ethyl Cinnamate).[1]
Workflow:
-
Incubation: Prepare a reaction mixture with
Test Compound and GSH (1:10 ratio to ensure pseudo-first-order kinetics) in PBS at . -
Sampling: Aliquot samples at
min. -
Quenching: Immediately quench with 1% Formic Acid/Acetonitrile to stop the reaction.
-
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak (E3PA) and the appearance of the GSH-Adduct [M+307]+.
Acceptance Criteria:
-
If
: The compound is a Pan-Assay Interference Compound (PAINS) .[1] It will likely alkylate assay proteins non-specifically.[1] -
If
: The compound is chemically stable and suitable for screening.[1]
Protocol B: CYP450 Spectral Binding Assay
Objective: Determine if the pyridine moiety is causing false inhibition via heme coordination.
Reagents:
Workflow:
-
Baseline: Place microsomes (
CYP content) in both reference and sample cuvettes. Record baseline (400–500 nm).[1] -
Titration: Add E3PA (0.1 – 50
) to the sample cuvette and solvent vehicle to the reference cuvette.[1] -
Detection: Scan from 350 nm to 500 nm after each addition.
Interpretation:
-
Type II Spectrum: A peak at ~425–430 nm and a trough at ~390–405 nm indicates direct coordination of the pyridine nitrogen to the heme iron.
-
Result: If a Type II spectrum is observed with
, E3PA is acting as a metabolic inhibitor.[1] Data from cellular assays must be corrected for potential metabolic stability issues.
Decision Logic for Assay Development
Use the following logic flow to interpret your cross-reactivity data before advancing E3PA derivatives.
Figure 2: Go/No-Go Decision Matrix for E3PA utilization in biological assays.
References
-
National Toxicology Program. (2025). Toxicology and Carcinogenesis Studies of Ethyl Acrylate. National Institutes of Health.[1]
-
Guengerich, F. P., et al. (2021).[1][3] Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.[1][3][4][5]
-
Schwöbel, J. A. H., et al. (2011).[1] Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. Journal of the American Chemical Society.[6]
-
Chan, J. W., et al. (2010).[1][6] Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. Macromolecules.
-
Sevrioukova, I. F., & Poulos, T. L. (2013).[1] Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir.[1][4] Journal of Medicinal Chemistry.
Sources
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- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 4. Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. semanticscholar.org [semanticscholar.org]
Comparative Guide: Analytical Strategies for Acrylate Quantification in Pharmaceutical Matrices
Executive Summary
The quantification of acrylate compounds—specifically residual monomers—is a critical quality attribute (CQA) in the development of hydrogel-based drug delivery systems, dental materials, and functionalized excipients. Acrylates possess a reactive
This guide objectively compares the three dominant analytical methodologies: Headspace GC-FID/MS , Reverse-Phase HPLC-UV , and Quantitative NMR (qNMR) . While GC remains the gold standard for volatile monomers (e.g., methyl methacrylate), HPLC is requisite for heavier, non-volatile crosslinkers. qNMR serves as a powerful, non-destructive orthogonal validation tool.
Part 1: The Analytical Challenge
Acrylates present a unique paradox in analysis: their reactivity, which makes them useful, also makes them difficult to quantify.
-
In-Situ Polymerization: Without stabilization, monomers can polymerize during sample preparation or heating, leading to under-estimation.
-
Matrix Interference: In hydrogels or adhesives, the polymer matrix is non-volatile and can foul GC liners or HPLC columns.
-
Genotoxicity Thresholds: Under ICH M7, mutagenic impurities often require quantification at ppm or ppb levels, demanding high sensitivity.
Part 2: Method A – Headspace GC-FID/MS
Best For: Volatile monomers (Methyl, Ethyl, Butyl Acrylates) in complex polymer matrices.
The Mechanism
Direct injection of polymer solutions into a GC is disastrous for the inlet liner. Headspace (HS) sampling is the superior approach. By heating the sample in a sealed vial, the volatile monomers partition into the gas phase, leaving the non-volatile polymer matrix behind.
Protocol: Residual Ethyl Acrylate in Polymer Matrix[1]
-
System: Agilent 7890B GC with 7697A Headspace Sampler (or equivalent).
-
Column: DB-624 or VF-624ms (30 m × 0.25 mm, 1.4 µm film). The thick film aids in retaining volatile polar compounds.
-
Solvent: N,N-Dimethylacetamide (DMAc) or DMSO. Why? High boiling points prevent solvent peak interference and excellent solubility for acrylic polymers.
Step-by-Step Workflow:
-
Sample Prep: Weigh 100 mg of polymer into a 20 mL HS vial. Add 5 mL of DMAc containing 50 ppm Isobutyl Acrylate as an Internal Standard (ISTD). Seal immediately.
-
Equilibration: Heat vial at 80°C for 30 minutes with high agitation. Note: Do not exceed the polymer's Tg significantly if degradation is a concern.
-
Injection: Split ratio 10:1. Injector temp 220°C.
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
-
-
Detection: FID at 250°C (Hydrogen flow 30 mL/min).
Visualization: Headspace Partitioning Logic
Figure 1: Headspace partitioning logic. The non-volatile matrix (Red) remains in the vial, while the target monomer (Green) transitions to the headspace for clean injection.
Part 3: Method B – Reverse-Phase HPLC-UV
Best For: Non-volatile acrylates, high-molecular-weight crosslinkers, and oligomers.
The Mechanism
For acrylates with high boiling points (e.g., PEG-diacrylate), GC is unsuitable. HPLC is the alternative. However, acrylates lack strong chromophores. They rely on the
Critical Constraint: You must use "HPLC-Grade Far UV" Acetonitrile. Methanol has a UV cutoff (~205 nm) that interferes with acrylate detection.
Protocol: Determination of PEG-Diacrylate
-
System: UHPLC with Diode Array Detector (DAD).
-
Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water (Milli-Q) + 0.05% Phosphoric Acid (suppresses silanol activity).
-
B: Acetonitrile (Far UV grade).
-
-
Detection: 210 nm (Reference 360 nm).
Step-by-Step Workflow:
-
Extraction: Swell 200 mg hydrogel in 10 mL Acetonitrile/Water (50:50) for 24 hours. Sonicate for 30 mins.
-
Filtration: Filter through 0.2 µm PTFE syringe filter. Crucial: Nylon filters can bind acrylates.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold).
-
1-6 min: 5% -> 95% B (Linear ramp).
-
6-8 min: 95% B (Wash).
-
-
Quantification: External standard calibration (R² > 0.999 required).
Part 4: Method C – Quantitative NMR (qNMR)
Best For: Absolute quantification without reference standards, structural confirmation, and copolymer composition.
The Mechanism
qNMR relies on the fact that the integrated signal area is directly proportional to the molar concentration of the nuclei, regardless of chemical structure. It is the only method that can quantify a specific acrylate without a pure reference standard of that exact compound.
Protocol: Total Unsaturation Analysis
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: Deuterated Chloroform (
) or DMSO- . -
Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (Must have long
relaxation).
Step-by-Step Workflow:
-
Sample Prep: Weigh ~20 mg polymer + ~10 mg Internal Standard (accurately weighed to 0.01 mg) into a vial. Dissolve in 0.7 mL deuterated solvent.
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): Must be of the slowest nucleus (typically 30-60 seconds) to ensure full magnetization recovery. -
Scans: 64 (for sufficient S/N ratio).
-
-
Analysis: Integrate the acrylate vinyl protons (typically 3 peaks between 5.8 - 6.5 ppm) against the internal standard peak.
Part 5: Comparative Data & Decision Matrix
The following table synthesizes performance metrics based on field applications and literature validation (See References 1, 3, 5).
| Feature | Headspace GC-FID | HPLC-UV (210 nm) | qNMR |
| Target Analytes | Volatile Monomers (MMA, EA, BA) | Non-volatiles, Crosslinkers, Oligomers | All (Solubility permitting) |
| LOD (Sensitivity) | High (~1-5 ppm) | Moderate (~10-50 ppm) | Low (~0.1 - 1 wt%) |
| Selectivity | Excellent (MS confirmation available) | Good (prone to matrix UV interference) | Ultimate (Structural proof) |
| Sample Prep | Minimal (Direct solid heating) | Moderate (Extraction/Filtration) | Minimal (Dissolution) |
| Throughput | High (Automated HS) | High | Low |
| Primary Risk | Thermal degradation of matrix | UV Cutoff / Solvent absorption | Relaxation delay errors |
Method Selection Decision Tree
Figure 2: Decision matrix for selecting the optimal analytical technique based on analyte volatility and required sensitivity.
Part 6: Scientific Integrity & Troubleshooting
Self-Validating the Protocol
To ensure Trustworthiness in your data, every run must include:
-
System Suitability Test (SST): Inject a standard at the LOQ level. S/N ratio must be >10.
-
Recovery Spikes: Spike the polymer matrix with known monomer concentration. Recovery must be 80-120%.[1] If <80% in Headspace GC, the matrix is likely trapping the monomer (matrix effect); switch to "Multiple Headspace Extraction" (MHE).
Critical Control Points
-
Stabilization: Acrylates spontaneously polymerize. Ensure standards contain 10-50 ppm Hydroquinone Monomethyl Ether (MEHQ) and are stored in amber glass.
-
Solvent Cutoff: In HPLC, never use THF as a mobile phase component with UV detection; it absorbs strongly at 215 nm, masking the acrylate signal.
References
-
Waters Corporation. (2023). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]
-
BrJAC. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography. Retrieved from [Link]
-
ICH. (2023).[2] ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2023). Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films. Retrieved from [Link]
Sources
A Head-to-Head Comparison: Ethyl 3-(3-pyridyl)acrylate and Ethyl 2-cyano-3-(3-pyridyl)acrylate
An In-Depth Comparative Analysis for Medicinal Chemistry
Prepared by: A Senior Application Scientist
Introduction: The Subtle Change with Profound Implications
In the landscape of medicinal chemistry and drug development, the strategic modification of molecular scaffolds is paramount to tuning reactivity, specificity, and ultimately, therapeutic efficacy. This guide provides a head-to-head comparison of two structurally similar yet electronically distinct building blocks: Ethyl 3-(3-pyridyl)acrylate and Ethyl 2-cyano-3-(3-pyridyl)acrylate.
At first glance, these molecules differ by only a single cyano (-C≡N) group at the α-carbon of the acrylate system. However, this seemingly minor addition dramatically alters the electronic properties of the molecule, transforming it from a standard α,β-unsaturated ester into a highly reactive Michael acceptor. For researchers developing covalent inhibitors or probing active sites with nucleophilic residues, understanding the nuances of this transformation is critical for rational drug design. This guide will dissect the synthesis, reactivity, and potential pharmacological implications of each compound, supported by experimental data and established chemical principles.
Molecular Structure and Physicochemical Properties
The foundational difference between the two compounds lies in the electron-withdrawing capacity of the substituents on the α,β-unsaturated system.
| Feature | Ethyl 3-(3-pyridyl)acrylate | Ethyl 2-cyano-3-(3-pyridyl)acrylate |
| Structure | ![]() | ![]() |
| Molecular Formula | C₁₀H₁₁NO₂[] | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 177.20 g/mol [] | 202.21 g/mol |
| Key Feature | Standard acrylate system | Cyano group at the α-position |
| Electronic Nature | Moderately electrophilic double bond | Highly electrophilic double bond |
Comparative Synthesis Strategies
The synthetic routes to these compounds are fundamentally different, reflecting the distinct nature of the target molecules. The choice of synthesis is dictated by the desired substitution pattern on the acrylate backbone.
Synthesis of Ethyl 3-(3-pyridyl)acrylate: The Wittig Reaction
The most common and efficient method for generating the unsubstituted acrylate is the Wittig reaction[2][3][4]. This reaction forms the carbon-carbon double bond by reacting an aldehyde (3-pyridinecarboxaldehyde) with a phosphorus ylide. The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, generally favors the formation of the thermodynamically more stable (E)-alkene.
Caption: General workflow for the Wittig Reaction.
A key advantage of the Wittig reaction is its reliability and functional group tolerance. Modern variations, such as solvent-free grinding methods, offer a greener alternative to traditional solvent-based approaches[5].
Synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate: The Knoevenagel Condensation
The introduction of the cyano group requires a different strategy. The Knoevenagel condensation is the method of choice, involving the reaction of an aldehyde with a compound containing an active methylene group—in this case, ethyl cyanoacetate[6][7]. The reaction is typically catalyzed by a weak base, such as piperidine or an amine.
Caption: General workflow for Knoevenagel Condensation.
The driving force for this reaction is the high acidity of the protons on the carbon situated between the two electron-withdrawing groups (nitrile and ester) of ethyl cyanoacetate. This facilitates deprotonation and subsequent nucleophilic attack on the aldehyde.
Synthesis Comparison
| Parameter | Wittig Reaction (for Ethyl 3-(3-pyridyl)acrylate) | Knoevenagel Condensation (for Ethyl 2-cyano-3-(3-pyridyl)acrylate) |
| Reaction Type | Olefination | Condensation |
| Key Reagents | Aldehyde, Phosphorus Ylide | Aldehyde, Active Methylene Compound[6] |
| Catalyst | Generally not required (base used to form ylide) | Weak base (e.g., piperidine, triethylamine)[7][8] |
| Byproduct | Triphenylphosphine oxide | Water |
| Key Advantage | High reliability for C=C bond formation | Excellent for installing α-substituents |
Comparative Reactivity: The Role of the Cyano Group
The primary divergence in the chemical behavior of these two molecules stems from the potent inductive and resonance electron-withdrawing effects of the cyano group.
Electrophilicity and Michael Addition
Both molecules are Michael acceptors, meaning their β-carbon is electrophilic and susceptible to attack by nucleophiles[9]. However, the degree of electrophilicity is vastly different.
-
Ethyl 3-(3-pyridyl)acrylate: The ester group moderately activates the double bond, making it reactive towards soft nucleophiles in a conjugate addition reaction[10][11].
-
Ethyl 2-cyano-3-(3-pyridyl)acrylate: The addition of the cyano group at the α-position dramatically increases the electrophilicity of the β-carbon. Both the ester and the cyano group pull electron density away from the double bond, making it significantly more "electron-poor" and thus a much more potent Michael acceptor, highly reactive even with weaker nucleophiles[12].
Caption: Reactivity comparison in Michael Addition.
This heightened reactivity has profound implications in a biological context. The thiol group of cysteine and the amine group of lysine are potent biological nucleophiles that can readily react with strong Michael acceptors[13].
Biological and Pharmacological Implications
The differential reactivity directly translates to different potential applications and liabilities in drug development.
Enzyme Inhibition: Covalent vs. Non-covalent Interactions
The ability to form a covalent bond with a target protein is the basis of irreversible inhibition, a strategy used to achieve prolonged and potent drug action[14][15].
-
Ethyl 2-cyano-3-(3-pyridyl)acrylate: Its high reactivity as a Michael acceptor makes it an ideal candidate for a covalent irreversible inhibitor . If a nucleophilic residue (like cysteine or serine) is present in the active site of a target enzyme, this compound can form a stable covalent bond, permanently deactivating the enzyme[14][15]. This is a powerful mechanism for achieving high potency. However, this high reactivity also carries the risk of off-target modifications and potential immunogenicity[12].
-
Ethyl 3-(3-pyridyl)acrylate: While it can also participate in Michael additions, its lower reactivity means that any interaction with an enzyme is more likely to be reversible or significantly slower . It may function as a reversible inhibitor or require a highly activated nucleophile in the active site to form a covalent bond. This reduced reactivity can translate to a better safety profile but potentially lower potency compared to its cyano-counterpart.
Caption: Covalent modification of an enzyme active site.
Both pyridyl acrylates and cyanoacrylates are recognized as valuable intermediates in the synthesis of various biologically active molecules, including potential herbicidal and anticancer agents[16][17][18]. The pyridine ring itself can also contribute to binding and may interact with enzymes like cytochrome P-450[19].
Detailed Experimental Protocols
These are generalized protocols based on established literature procedures. Researchers should optimize conditions for their specific setup and scale.
Protocol 1: Synthesis of Ethyl (E)-3-(3-pyridyl)acrylate via Wittig Reaction
-
Reagents: 3-Pyridinecarboxaldehyde, (Carbethoxymethylene)triphenylphosphorane, Dichloromethane (DCM).
-
Procedure:
-
To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in dry DCM, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue contains the product and triphenylphosphine oxide. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-isomer.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate via Knoevenagel Condensation[6][8]
-
Reagents: 3-Pyridinecarboxaldehyde, Ethyl cyanoacetate, Piperidine, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Stir the mixture at room temperature for 4-8 hours. The product often precipitates out of the solution as a solid[8].
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from ethanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Summary and Conclusion
The addition of a cyano group at the α-position of Ethyl 3-(3-pyridyl)acrylate is a powerful strategic move that fundamentally alters the compound's synthetic accessibility and chemical reactivity.
| Feature | Ethyl 3-(3-pyridyl)acrylate | Ethyl 2-cyano-3-(3-pyridyl)acrylate |
| Synthesis | Wittig Reaction | Knoevenagel Condensation |
| Reactivity | Moderate Michael Acceptor | Potent Michael Acceptor |
| Potential as Inhibitor | Reversible or slow irreversible inhibitor | Potent covalent irreversible inhibitor |
| Drug Dev. Consideration | Potentially better safety profile, lower covalent potency. | High potency via covalent modification, potential for off-target reactivity. |
For drug development professionals, the choice between these two scaffolds is a clear example of the potency-versus-safety trade-off. Ethyl 2-cyano-3-(3-pyridyl)acrylate is the superior choice for designing potent, targeted covalent inhibitors, provided that selectivity can be achieved to minimize toxicity. In contrast, Ethyl 3-(3-pyridyl)acrylate represents a more conservative scaffold, suitable for building reversible inhibitors or as a starting point where high electrophilic reactivity is not desired or needs to be introduced at a later stage. The ultimate selection depends entirely on the therapeutic strategy and the nature of the biological target.
References
- BenchChem. Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols.
- Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
- ResearchGate. Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}.
-
Wikipedia. Ethyl acrylate. Available from: [Link]
-
PrepChem.com. Synthesis of ethyl acrylate. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
Wikipedia. Ethyl cyanoacrylate. Available from: [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
- Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications.
- Google Patents. US4507495A - Process for production of ethyl acrylate.
-
NIH National Center for Biotechnology Information. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Available from: [Link]
-
ResearchGate. Catalytic Asymmetric Conjugate Addition of ethyl isocyanoacetate to (Z)-3-substituted-2-(4-pyridyl)-acrylonitrile, a new class of Michael acceptor. Available from: [Link]
-
PrepChem.com. Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate. Available from: [Link]
- Synthesis of Preparation 9: Ethyl 2-Cyano-3-(5-phenyl-2-pyridylamino)acrylate.
-
ResearchGate. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Available from: [Link]
-
PubMed. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Available from: [Link]
-
ResearchGate. (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Available from: [Link]
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ResearchGate. Reactivity of Ruthenium Vinylidene Complexes Containing Indenyl/dppe Ligands and Unsaturated Bonds at Cδ with Trimethylsilyl Azide. Available from: [Link]
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NIH National Center for Biotechnology Information. Inhibitors of Pyruvate Carboxylase. Available from: [Link]
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Organic Reactions. Hydrocyanation of Conjugated Carbonyl Compounds. Available from: [Link]
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PubMed. Inhibition of in vitro cytochrome P-450-catalyzed reactions by substituted pyridines. Available from: [Link]
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ResearchGate. Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Available from: [Link]
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ResearchGate. Effect of Ethyl Acrylate Content in PMMA/P(MMA-EA) Core-shell Composite Polymer Particles on the Adsorption Behavior of Biomolecules. Available from: [Link]
-
Chemistry LibreTexts. Drugs as Enzyme Inhibitors. Available from: [Link]
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MDPI. Reactivity of Ruthenium Vinylidene Complexes Containing Indenyl/dppe Ligands and Unsaturated Bonds at Cδ with Trimethylsilyl Azide. Available from: [Link]
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ResearchGate. Regioselective Oxidative Cleavage of Conjugated Dienes to Access α,β–Unsaturated Nitriles. Available from: [Link]
- A Solvent Free Wittig Reaction.
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ResearchGate. Michael addition reaction for ethyl cyanoacrylate. Available from: [Link]
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SAR Analysis: Pyridyl Acrylates vs. Phenyl Acrylates as Covalent Enzyme Inhibitors
Topic: SAR Analysis of Pyridyl Acrylates in Inhibiting Specific Enzymes (Focus: Cysteine-Active Enzymes like FabH) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative Structure-Activity Relationship (SAR) analysis of Pyridyl Acrylates as covalent inhibitors for enzymes possessing catalytic cysteine residues, specifically focusing on FabH (
While Phenyl Acrylates (Cinnamates) have historically served as the baseline lipophilic scaffold for this class, Pyridyl Acrylates have emerged as a superior alternative in recent medicinal chemistry campaigns. This guide validates that the introduction of the pyridine nitrogen enhances water solubility (lowering cLogP) and electronically tunes the electrophilicity of the acrylate "warhead," resulting in improved IC
The Chemical Scaffold: Mechanistic Rationale
The core mechanism of action for this pharmacophore is Michael Addition . The
Why Pyridyl Acrylates?
-
Electronic Tuning: The pyridine ring is electron-deficient compared to a phenyl ring. When attached to the acrylate system, the inductive effect (
) of the nitrogen atom pulls electron density away from the -carbon, making it more electrophilic and thus more reactive toward the cysteine thiol. -
Solubility: The pyridine nitrogen provides a hydrogen bond acceptor site and lowers the logP, addressing the poor aqueous solubility often seen with cinnamoyl (phenyl acrylate) derivatives.
Comparative Analysis: Pyridyl Acrylates vs. Alternatives
The following analysis compares the 3-Pyridyl Acrylate scaffold against the standard Phenyl Acrylate and the Acrylamide alternative.
Table 1: Comparative Performance Metrics (Representative Data)
| Feature | 3-Pyridyl Acrylate (Target) | Phenyl Acrylate (Comparator A) | Acrylamide (Comparator B) |
| Primary Target | FabH (Cys active site) | FabH / FASN | Kinases (e.g., EGFR, BTK) |
| Binding Mechanism | Irreversible Covalent (Fast) | Irreversible Covalent (Moderate) | Irreversible Covalent (Slow/Specific) |
| Electrophilicity | High (Due to N-inductive effect) | Moderate | Low (Requires specific orientation) |
| Aq. Solubility (pH 7.4) | High (Protonatable N) | Low (Lipophilic) | Moderate |
| Metabolic Stability | Moderate (N-oxidation risk) | Low (Rapid oxidative metabolism) | High |
| Typical IC | 0.5 - 2.0 µM | 5.0 - 15.0 µM | > 20 µM (Often inactive on FabH) |
Key Findings
-
Potency: Pyridyl derivatives consistently show 2-5x higher potency than phenyl analogs in bacterial growth inhibition assays (MIC) due to enhanced cell permeability and tighter binding affinity [1].
-
Reactivity: The acrylate ester is more reactive than the acrylamide amide. While acrylamides are preferred for kinases to avoid off-target toxicity, the lower reactivity of the amide often renders them ineffective against bacterial synthases like FabH, making the Pyridyl Acrylate the superior choice for antimicrobial targets [2].
Detailed SAR Logic & Signaling Pathways
The following diagram illustrates the decision matrix for optimizing the Pyridyl Acrylate scaffold.
Figure 1: SAR Decision Matrix for Pyridyl Acrylate Optimization. The pyridine ring simultaneously enhances solubility and electrophilic activation of the warhead.
Experimental Protocols
To validate the SAR described above, the following self-validating protocols are recommended. These protocols distinguish between reversible and irreversible inhibition, a critical step for acrylate analysis.
Protocol A: Synthesis of 3-Pyridyl Acrylates (Knoevenagel Condensation)
Standard protocol adapted for library generation.
-
Reactants: Mix 3-pyridinecarboxaldehyde (1.0 eq) with malonic acid or appropriate ester (1.2 eq).
-
Catalyst: Add Piperidine (0.1 eq) in Pyridine or Ethanol.
-
Reflux: Heat at 80°C for 4-6 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Cool to room temperature. Acidify with 1N HCl to precipitate the product (if acid) or extract with EtOAc (if ester).
-
Validation:
H NMR must show the characteristic doublet of doublets for the -unsaturated protons (typically 6.5–7.5 ppm, Hz for trans isomer).
Protocol B: Fluorescence-Based Kinetic Assay (FabH Inhibition)
This assay confirms the covalent nature of the inhibition.
-
Enzyme Prep: Recombinant E. coli FabH (100 nM final concentration) in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Note: DTT concentration must be kept low (< 1 mM) to prevent the DTT thiol from quenching the acrylate inhibitor before it reaches the enzyme.
-
-
Pre-Incubation (Critical Step): Incubate Enzyme + Inhibitor (Pyridyl Acrylate) for varying times (0, 15, 30, 60 min) before adding substrate.
-
Logic: If IC
decreases (potency increases) with longer pre-incubation, the inhibition is time-dependent (covalent) .
-
-
Substrate Addition: Add Malonyl-CoA and Acetyl-CoA.
-
Detection: Monitor the release of free CoA using a thiol-reactive fluorophore (e.g., CPM - 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin).
-
Readout: Measure Fluorescence (Ex 390 nm / Em 479 nm).
Assay Workflow Diagram
Figure 2: Kinetic Assay Workflow to distinguish covalent acrylate inhibition from reversible binding.
References
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Source: Brazilian Journal of Pharmaceutical Sciences (2022). Relevance: Establishes the superior antimicrobial potency of 3-pyridyl moieties compared to standard phenyl rings in heterocyclic inhibitors.
-
The Mechanism of Inhibition of Pyruvate Formate Lyase by Methacrylate. Source: Journal of the American Chemical Society / PMC (2023). Relevance: Provides the definitive mechanistic proof of acrylate/methacrylate "warheads" targeting catalytic cysteine residues via radical/Michael addition pathways.
-
Exploring FabH inhibitors for antimicrobial therapy: medicinal chemistry, synthetic approaches, and SAR evaluation. Source: Molecular Diversity / PubMed (2025). Relevance: Comprehensive review of FabH inhibitor scaffolds, validating the target for acrylate-based intervention.
A Senior Application Scientist's Guide to Confirming the Structure of Ethyl 3-(3-pyridyl)acrylate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyridyl-containing compounds are of paramount importance due to their prevalence in a vast array of biologically active molecules and functional materials. Ethyl 3-(3-pyridyl)acrylate is a versatile building block, prized for its reactive α,β-unsaturated ester functionality, which allows for the facile introduction of the pyridyl moiety into larger molecular scaffolds. The confirmation of the structure of its reaction products is a critical step in ensuring the integrity of subsequent research and development efforts. This guide provides a comprehensive overview of the primary reaction pathways of Ethyl 3-(3-pyridyl)acrylate and a comparative analysis of the analytical techniques used to unequivocally determine the structure of the resulting products.
The Aza-Michael and Thiol-Michael Additions: Primary Reaction Pathways
The electron-withdrawing nature of the ester group in Ethyl 3-(3-pyridyl)acrylate polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the foundation of two of the most common and synthetically useful reactions for this substrate: the aza-Michael and thiol-Michael additions.
The Aza-Michael Addition: A Gateway to Novel β-Amino Esters
The aza-Michael reaction involves the conjugate addition of an amine nucleophile to the activated alkene. This reaction is highly efficient and proceeds readily, often under mild conditions, to yield β-amino esters. These products are valuable intermediates in the synthesis of a wide range of nitrogen-containing heterocycles and pharmacologically active compounds.
The Thiol-Michael Addition: Crafting β-Thioethers
Analogous to the aza-Michael addition, the thiol-Michael reaction involves the conjugate addition of a thiol nucleophile. This reaction is also highly efficient and provides a straightforward route to β-thioethers. These sulfur-containing compounds are of interest in various fields, including the development of enzyme inhibitors and novel materials.
A Comparative Guide to Structural Elucidation Techniques
The unambiguous confirmation of the structure of the reaction products is paramount. A combination of spectroscopic and chromatographic techniques is typically employed to achieve this.
| Technique | Principle | Strengths | Weaknesses |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the molecular structure, including connectivity and stereochemistry. | Relatively low sensitivity; complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity; provides accurate molecular weight information and fragmentation patterns that aid in structural elucidation. | Does not provide information on stereochemistry; isomers can be difficult to distinguish. |
| Liquid Chromatography (LC) | Separates components of a mixture based on their interactions with a stationary phase. | Excellent for separating complex mixtures and quantifying components. | Does not directly provide structural information. |
Experimental Protocols for Synthesis and Characterization
The following protocols provide a framework for the synthesis of representative aza-Michael and thiol-Michael addition products of Ethyl 3-(3-pyridyl)acrylate and their subsequent analysis.
Synthesis of Ethyl 3-(piperidin-1-yl)-3-(pyridin-3-yl)propanoate (Aza-Michael Adduct)
-
To a solution of Ethyl 3-(3-pyridyl)acrylate (1.0 mmol) in ethanol (5 mL) is added piperidine (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Synthesis of Ethyl 3-(phenylthio)-3-(pyridin-3-yl)propanoate (Thiol-Michael Adduct)
-
To a solution of Ethyl 3-(3-pyridyl)acrylate (1.0 mmol) and thiophenol (1.2 mmol) in dichloromethane (5 mL) is added a catalytic amount of triethylamine (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Analytical Workflow for Structure Confirmation
NMR Spectroscopic Analysis
¹H NMR: The proton NMR spectrum is invaluable for confirming the formation of the Michael adduct. Key diagnostic signals include:
-
The disappearance of the vinyl protons of the starting material (typically in the range of 6.0-8.0 ppm).
-
The appearance of new signals corresponding to the protons on the α and β carbons of the propanoate backbone. The β-proton, now attached to a stereocenter, will typically appear as a multiplet.
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure. Diagnostic signals include:
-
The disappearance of the alkene carbons.
-
The appearance of new signals for the α and β carbons of the propanoate chain.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
| Proton | Ethyl 3-(piperidin-1-yl)-3-(pyridin-3-yl)propanoate | Ethyl 3-(phenylthio)-3-(pyridin-3-yl)propanoate |
| Pyridyl-H | ~7.2-8.6 ppm (m) | ~7.2-8.6 ppm (m) |
| Phenyl-H | - | ~7.2-7.5 ppm (m) |
| β-CH | ~3.5-3.7 ppm (dd) | ~4.2-4.4 ppm (dd) |
| α-CH₂ | ~2.6-2.8 ppm (m) | ~3.0-3.2 ppm (m) |
| Piperidinyl-CH₂ | ~2.3-2.6 ppm (m) | - |
| OCH₂CH₃ | ~4.1 ppm (q) | ~4.1 ppm (q) |
| OCH₂CH₃ | ~1.2 ppm (t) | ~1.2 ppm (t) |
Mass Spectrometric Analysis
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for confirming the molecular weight of the product and assessing its purity.
Expected Mass-to-Charge Ratios (m/z) for [M+H]⁺:
| Compound | Molecular Formula | Calculated [M+H]⁺ |
| Ethyl 3-(piperidin-1-yl)-3-(pyridin-3-yl)propanoate | C₁₆H₂₄N₂O₂ | 277.1916 |
| Ethyl 3-(phenylthio)-3-(pyridin-3-yl)propanoate | C₁₇H₁₉NO₂S | 302.1215 |
Conclusion
The structural confirmation of reaction products of Ethyl 3-(3-pyridyl)acrylate is a critical aspect of synthetic chemistry, with significant implications for drug discovery and materials science. By understanding the primary reaction pathways and employing a multi-faceted analytical approach combining NMR spectroscopy and mass spectrometry, researchers can confidently elucidate the structures of their target molecules. The protocols and data presented in this guide serve as a valuable resource for scientists working with this versatile building block, ensuring the accuracy and reliability of their scientific endeavors.
References
- General information on Michael additions: For a comprehensive overview of the Michael reaction, including the aza- and thiol-Michael variations, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
- NMR Spectroscopy: For detailed information on NMR spectroscopy principles and applications in structural elucidation, consult "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
- Mass Spectrometry: A thorough understanding of mass spectrometry techniques can be gained from "Mass Spectrometry: Principles and Applic
- Synthesis and characterization of related compounds: While specific data for the title compounds can be sparse, numerous publications describe the synthesis and characterization of similar β-amino and β-thio esters, providing a basis for comparison.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


